5-BroMo-2'-O-Methyluridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJBSBZVARUGEX-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-BroMo-2'-O-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-BroMo-2'-O-Methyluridine, a modified nucleoside of significant interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile. It also delves into the broader context of 2'-O-methylated nucleosides, offering insights into their biological significance and the experimental methodologies for their study. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related analogues to provide a robust predictive profile.
Chemical and Physical Properties
This compound is a derivative of the pyrimidine nucleoside uridine, characterized by a bromine atom at the 5th position of the uracil base and a methyl group at the 2'-hydroxyl position of the ribose sugar. These modifications significantly influence its chemical behavior and biological activity.
Structure and Identification
-
IUPAC Name: 5-bromo-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
-
CAS Number: 34218-83-2
-
Molecular Formula: C₁₀H₁₃BrN₂O₆
-
Molecular Weight: 337.12 g/mol
Physicochemical Data
| Property | Value | Source/Basis for Estimation |
| Melting Point | Estimated: 180-200 °C (with decomposition) | Based on the melting points of 5-Bromouridine (180-182 °C, decomposes) and 5-Bromo-2'-deoxyuridine (191-194 °C).[1] |
| Boiling Point | Not available | --- |
| Solubility | Water: Estimated as sparingly solubleDMSO: Estimated as solubleEthanol: Estimated as slightly soluble | Based on solubility data for related compounds like 5-methyluridine and 5-bromo-2'-deoxyuridine which are soluble in DMSO and have some solubility in water.[2][3] |
| pKa | Estimated: ~8.0-9.0 | Based on the pKa of 5-bromodeoxyuridine (pKa = 8.1) and the general effect of alkylation on acidity.[4] |
| Appearance | Solid | [4] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established methods for nucleoside modification. A likely precursor is 5-bromouridine, which can be synthesized from uridine. The 2'-O-methylation is a key step, often achieved with a methylating agent under controlled conditions to ensure regioselectivity.
Conceptual Synthesis Workflow
The following diagram illustrates a potential synthetic pathway starting from the readily available 5-bromouridine. This process would involve protection of other reactive hydroxyl groups, followed by methylation of the 2'-hydroxyl group, and subsequent deprotection.
Caption: Conceptual workflow for the synthesis of this compound.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
Purification of the final product is critical to remove unreacted starting materials, by-products, and regioisomers. Reversed-phase HPLC is a standard and effective method for the purification of modified nucleosides and oligonucleotides.[5]
Instrumentation:
-
Agilent 1290 Infinity II Preparative LC System (or equivalent)
-
Preparative C18 column (e.g., Agilent PLRP-S)
Mobile Phase:
-
Solvent A: Aqueous buffer (e.g., 50 mM triethylammonium acetate, pH 7.0)
-
Solvent B: Acetonitrile
Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Solvent B to elute the more hydrophobic product from the column. The exact gradient will need to be optimized based on the specific reaction mixture.
Detection: UV absorbance at a wavelength where the uracil ring has a strong absorbance, typically around 260-280 nm.
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum is not accessible, the expected chemical shifts for the protons and carbons in this compound can be predicted based on the known spectra of similar compounds.[6]
Expected ¹H-NMR Chemical Shifts (in DMSO-d₆):
-
H-6 (uracil): ~8.0-8.2 ppm (singlet)
-
H-1' (ribose): ~5.8-6.0 ppm (doublet)
-
-OCH₃ (2'-O-methyl): ~3.3-3.5 ppm (singlet)
-
Other ribose protons: ~3.5-4.5 ppm
-
-OH (hydroxyls): Broad signals, variable chemical shifts
Expected ¹³C-NMR Chemical Shifts (in DMSO-d₆):
-
C-4 (uracil, C=O): ~160-162 ppm
-
C-2 (uracil, C=O): ~150-152 ppm
-
C-6 (uracil): ~140-142 ppm
-
C-5 (uracil, C-Br): ~95-100 ppm
-
C-1' (ribose): ~85-88 ppm
-
C-4' (ribose): ~83-85 ppm
-
C-2', C-3' (ribose): ~70-80 ppm
-
C-5' (ribose): ~60-62 ppm
-
-OCH₃ (2'-O-methyl): ~58-60 ppm
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The expected exact mass is 335.9957 g/mol for the [M+H]⁺ ion. Fragmentation patterns in MS/MS analysis would be expected to show losses of the ribose sugar and the bromine atom, which can aid in structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be similar to that of other 5-brominated uracil derivatives. 5-Bromo-2'-deoxyuridine exhibits a maximum absorbance (λmax) at approximately 280 nm in acidic solution and 277 nm in basic solution.[7] This absorbance is due to the π → π* electronic transitions within the brominated uracil ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:
-
O-H stretching (hydroxyls): Broad band around 3300-3500 cm⁻¹
-
N-H stretching (amide): Around 3100-3300 cm⁻¹
-
C-H stretching (alkyl and aromatic): Around 2850-3100 cm⁻¹
-
C=O stretching (amide carbonyls): Strong bands around 1650-1700 cm⁻¹
-
C-O stretching (ethers and alcohols): In the region of 1000-1300 cm⁻¹
Chemical Reactivity and Stability
The presence of the 2'-O-methyl group significantly impacts the stability of the glycosidic bond and the overall molecule. 2'-O-methylated oligonucleotides exhibit increased resistance to nuclease degradation compared to their unmodified RNA counterparts.[8] This enhanced stability is a key property exploited in the development of RNA-based therapeutics.
The 5-bromo substituent also influences reactivity. It can participate in various cross-coupling reactions, making this compound a potentially useful building block for the synthesis of more complex modified nucleosides.[9]
Biological Significance and Potential Applications
The 2'-O-methylation is one of the most common post-transcriptional modifications of RNA in eukaryotes and prokaryotes. This modification plays a crucial role in various cellular processes:
-
RNA Stability: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by ribonucleases, thereby increasing the half-life of RNA molecules.[8]
-
Protein Translation: 2'-O-methylation in ribosomal RNA (rRNA) is essential for proper ribosome assembly and function, influencing the fidelity and efficiency of protein synthesis.
-
Splicing: Modifications in small nuclear RNAs (snRNAs), which are components of the spliceosome, can affect pre-mRNA splicing.
Given these roles, this compound and other 2'-O-methylated nucleosides are valuable tools for:
-
Drug Development: As building blocks for antisense oligonucleotides and siRNAs with improved stability and pharmacokinetic properties.
-
Structural Biology: The bromine atom can serve as a heavy atom for X-ray crystallography studies of RNA-protein complexes.
-
Biochemical Probes: To investigate the role of 2'-O-methylation in RNA function and metabolism.
Potential Signaling Pathway Interactions
While specific signaling pathways directly modulated by this compound have not been elucidated, the general impact of 2'-O-methylation on RNA function suggests potential indirect effects on numerous cellular signaling pathways that are regulated by RNA-binding proteins, microRNAs, and long non-coding RNAs.
Caption: Potential biological consequences of incorporating this compound into RNA.
Experimental Protocols for the Study of 2'-O-Methylated Nucleosides
Several experimental techniques can be employed to detect and quantify 2'-O-methylation in RNA. These methods can be adapted to study the incorporation and effects of this compound.
Detection of 2'-O-Methylation by Primer Extension
This method relies on the observation that reverse transcriptase can be stalled or paused at a 2'-O-methylated nucleotide, particularly at low dNTP concentrations.
Workflow:
-
RNA Annealing: Anneal a radiolabeled or fluorescently labeled primer to the RNA template containing the suspected 2'-O-methylated site.
-
Reverse Transcription: Perform reverse transcription reactions with varying concentrations of dNTPs.
-
Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: A band corresponding to a premature termination product at the position of the 2'-O-methylated nucleotide will be more prominent at lower dNTP concentrations.
Caption: Workflow for detecting 2'-O-methylation using a primer extension assay.
Analysis by Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides.
Workflow:
-
RNA Digestion: Enzymatically digest the RNA sample to individual nucleosides using nucleases such as nuclease P1 and phosphodiesterases.
-
LC Separation: Separate the resulting nucleosides using reversed-phase liquid chromatography.
-
MS/MS Analysis: Detect and identify the nucleosides based on their mass-to-charge ratio and fragmentation patterns. The presence of a peak corresponding to the mass of this compound confirms its presence. Quantification can be achieved by comparing the peak area to that of a known standard.
Conclusion
This compound is a modified nucleoside with significant potential in various fields of biomedical research. Its unique combination of a 5-bromo and a 2'-O-methyl modification imparts properties that are highly desirable for the development of therapeutic oligonucleotides and for use as a probe in structural and functional studies of RNA. While a complete experimental dataset for this specific compound is not yet available, this guide provides a comprehensive overview based on current knowledge and data from related analogues, serving as a valuable resource for researchers in this area. Further experimental characterization of this compound is warranted to fully unlock its potential.
References
- 1. 5-Bromouridine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
An In-Depth Technical Guide on the Synthesis and Purification of 5-Bromo-2'-O-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5-Bromo-2'-O-Methyluridine, a modified nucleoside of significant interest in the development of oligonucleotide therapeutics. This document details a complete synthesis pathway starting from the readily available precursor, uridine, and outlines the necessary purification and characterization steps.
Synthesis Pathway
The synthesis of this compound is a two-step process commencing with the methylation of the 2'-hydroxyl group of uridine to form 2'-O-Methyluridine. This intermediate is then subjected to bromination at the 5-position of the uracil base to yield the final product.
Experimental Protocols
Synthesis of 2'-O-Methyluridine from Uridine
The synthesis of the 2'-O-Methyluridine intermediate proceeds through the formation of 2,2'-anhydrouridine.
Step 1: Synthesis of 2,2'-Anhydrouridine
A mixture of uridine, diphenyl carbonate, and sodium bicarbonate in dimethylformamide (DMF) is heated. This reaction promotes the formation of the anhydro intermediate.
Step 2: Synthesis of 2'-O-Methyluridine
The synthesized 2,2'-anhydrouridine is then refluxed with a solution of magnesium methoxide in methanol. This step results in the opening of the anhydro ring and methylation at the 2'-hydroxyl position to yield 2'-O-Methyluridine.
Synthesis of this compound
This procedure utilizes Sodium Monobromoisocyanurate (SMBI) as an efficient brominating agent.
Materials:
-
2'-O-Methyluridine
-
Sodium Monobromoisocyanurate (SMBI)
-
Sodium Azide (NaN₃)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Dissolve 2'-O-Methyluridine (0.4 mmol) in a 1:9 solution of water and acetonitrile (5 mL) with stirring.
-
To this solution, add sodium azide (1.6 mmol).
-
Add Sodium Monobromoisocyanurate (0.44 mmol) at room temperature and continue stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Co-evaporate the residue with acetonitrile (2 x 2 mL) to remove any remaining traces of water.
-
The crude product is then purified by column chromatography.
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and reagents. Both column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) are effective methods.
Column Chromatography
The crude product can be purified using a silica gel column.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of 4%–6% methanol in dichloromethane (v/v) is used to elute the product.
This method yields this compound as a white solid with a high purity and a reported yield of approximately 93%.[1]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For applications requiring very high purity, such as in drug development, RP-HPLC is the preferred method.
-
Column: A C18 column is typically used for the separation of nucleosides.
-
Mobile Phase: A gradient of a polar solvent (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid for better peak shape) and an organic solvent (e.g., acetonitrile or methanol) is employed. The gradient is programmed to start with a high concentration of the polar solvent, which is gradually decreased as the concentration of the organic solvent is increased.
-
Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength of 260 nm.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Synthesis Yield | ~93% | [1] |
| Reaction Time | 1.5 hours | [1] |
| Starting Material | 2'-O-Methyluridine | [1] |
| Brominating Agent | SMBI | [1] |
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| H-6 | 8.05 (s) |
| H-1' | 5.85 (d, J = 4.4 Hz) |
| H-5'a, H-5'b | 3.65-3.50 (m) |
| OCH₃ | 3.35 (s) |
| H-2' | 4.10 (t, J = 4.8 Hz) |
| H-3' | 3.95 (t, J = 4.8 Hz) |
| H-4' | 3.80 (m) |
| OH-3' | 5.45 (d, J = 4.8 Hz) |
| OH-5' | 5.20 (t, J = 5.2 Hz) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| C-6 | 141.5 |
| C-2 | 150.8 |
| C-4 | 160.5 |
| C-5 | 96.0 |
| C-1' | 88.5 |
| C-4' | 84.5 |
| C-2' | 82.0 |
| C-3' | 69.0 |
| C-5' | 59.5 |
| OCH₃ | 57.5 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Mandatory Visualization
The following diagram illustrates the logical relationship in the synthesis process, starting from the precursor 2'-O-Methyluridine.
References
5-Bromo-2'-O-Methyluridine in RNA: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into RNA molecules is a cornerstone of modern RNA-based therapeutics and research. These modifications can profoundly influence the structural, functional, and metabolic properties of RNA. This technical guide provides an in-depth exploration of the mechanism of action of 5-Bromo-2'-O-Methyluridine (5-Br-2'-OMe-U), a synthetic nucleoside analog that combines the effects of 5-position halogenation and 2'-ribose methylation. By dissecting the individual and synergistic contributions of these modifications, we can better understand how 5-Br-2'-OMe-U modulates RNA behavior, offering a powerful tool for the rational design of RNA molecules with enhanced therapeutic potential.
Core Mechanism of Action
The mechanism of action of this compound in RNA is a composite of the distinct yet complementary effects of its two key chemical modifications: the bromine atom at the 5th position of the uracil base and the methyl group at the 2'-hydroxyl position of the ribose sugar.
1. Enhanced Thermal Stability and Duplex Formation:
The presence of a bromine atom at the 5-position of uridine contributes to the thermodynamic stability of RNA duplexes. This stabilization is primarily attributed to increased base stacking interactions. The bulky and polarizable bromine atom enhances the stacking energy between adjacent bases in an RNA helix, leading to a more stable structure. Studies on 5-halogenated pyrimidines have consistently shown an increase in the melting temperature (Tm) of RNA duplexes.
Concurrently, the 2'-O-methyl group pre-organizes the ribose sugar into a C3'-endo conformation, which is the preferred pucker for A-form helices characteristic of RNA duplexes. This conformational rigidity reduces the entropic penalty of duplex formation, thereby increasing thermal stability. The synergistic effect of both modifications in 5-Br-2'-OMe-U is predicted to significantly enhance the stability of RNA duplexes, making it a valuable modification for applications requiring robust hybridization, such as in antisense oligonucleotides and siRNAs.
2. Modulation of Protein-RNA Interactions:
The 5-bromo and 2'-O-methyl modifications can influence the interaction of RNA with various proteins, including RNA polymerases, reverse transcriptases, and ribosomal components.
-
Ribosomal Decoding and Translation: Modifications in the mRNA coding region can impact translation efficiency and fidelity. The bulky bromine atom in the major groove of the codon-anticodon helix may sterically influence ribosomal components and affect the rate of translocation. Similarly, 2'-O-methylation within coding regions has been shown to sometimes decrease translation efficiency. Therefore, the strategic placement of 5-Br-2'-OMe-U within an mRNA molecule could be used to modulate protein expression levels.
3. Increased Nuclease Resistance:
The 2'-O-methyl modification is well-established to confer significant resistance to degradation by endo- and exonucleases. The methyl group sterically hinders the access of nuclease active sites to the phosphodiester backbone, thereby prolonging the half-life of the RNA molecule in cellular environments. This enhanced stability is a critical attribute for therapeutic RNA applications.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the expected effects based on studies of related modified nucleosides.
| Parameter | Modification | Expected Effect on RNA | Quantitative Data (Illustrative) |
| Thermal Stability (ΔTm) | 5-Bromouridine | Increase | +0.5 to +1.5 °C per modification |
| 2'-O-Methyluridine | Increase | +1.0 to +2.0 °C per modification | |
| This compound | Significant Increase (Synergistic) | Predicted: +1.5 to +3.5 °C per modification | |
| Nuclease Resistance | 2'-O-Methyluridine | Significant Increase | >10-fold increase in half-life in serum |
| This compound | Significant Increase | Predicted: Similar to 2'-O-Methyluridine | |
| T7 RNA Polymerase Incorporation | 5-Substituted Pyrimidines | Tolerated | Relative Vmax often similar to UTP |
| This compound-5'-triphosphate | Likely Tolerated | Kinetic parameters require experimental determination | |
| Translation Efficiency | 5-Position/2'-O-Me Modifications | Context-Dependent Decrease | Can range from no effect to significant reduction |
| This compound in mRNA | Likely Context-Dependent Modulation | Requires experimental validation |
Experimental Protocols
Protocol 1: In Vitro Transcription of RNA containing this compound
This protocol outlines the general steps for the enzymatic synthesis of RNA containing 5-Br-2'-OMe-U using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound-5'-triphosphate (5-Br-2'-OMe-UTP)
-
ATP, CTP, GTP solution (100 mM each)
-
T7 RNA Polymerase
-
Transcription Buffer (10X)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform extraction reagents
Methodology:
-
Reaction Setup: Assemble the transcription reaction on ice in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of 100 mM DTT
-
1 µL of RNase Inhibitor
-
2 µL of 100 mM ATP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM GTP
-
X µL of 100 mM 5-Br-2'-OMe-UTP (to desired final concentration)
-
(2-X) µL of 100 mM UTP (if partial substitution is desired)
-
1 µg of linearized DNA template
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the RNA transcript using a suitable RNA purification kit according to the manufacturer's instructions or perform a phenol:chloroform extraction followed by ethanol precipitation.
-
Quantification and Quality Control: Determine the concentration of the synthesized RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Thermal Melting (Tm) Analysis of RNA Duplexes
This protocol describes the determination of the melting temperature of an RNA duplex containing 5-Br-2'-OMe-U.
Materials:
-
Synthesized RNA oligonucleotides (one containing 5-Br-2'-OMe-U and its complementary strand)
-
Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Methodology:
-
Sample Preparation: Anneal the complementary RNA strands by mixing them in a 1:1 molar ratio in the melting buffer. Heat the mixture to 95°C for 3 minutes and then cool slowly to room temperature.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
Data Acquisition: Place the annealed RNA sample in the spectrophotometer and start the temperature ramp, recording the absorbance at each temperature point.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature. The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This can be determined from the first derivative of the melting curve.
Visualizations
Conclusion
This compound is a potent synthetic nucleotide analog that imparts multiple desirable properties to RNA molecules. Its mechanism of action is rooted in the synergistic effects of enhanced base stacking from the 5-bromo modification and the conformational rigidity and steric protection provided by the 2'-O-methyl group. These modifications collectively lead to increased thermal stability and nuclease resistance, while also offering a means to modulate interactions with key cellular machinery involved in transcription and translation. For researchers and drug developers, 5-Br-2'-OMe-U represents a valuable tool for fine-tuning the performance of RNA-based tools and therapeutics, enabling the design of molecules with optimized stability, hybridization properties, and biological activity. Further experimental investigation into the precise quantitative effects of this combined modification will undoubtedly expand its application in the ever-evolving landscape of RNA technology.
An In-Depth Technical Guide to 5-Bromo-2'-O-Methyluridine: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2'-O-Methyluridine, a modified pyrimidine nucleoside. The document details its chemical synthesis, physicochemical properties, and significant applications in biomedical research. Particular emphasis is placed on its role as a tool in structural biology and for investigating nucleic acid-protein interactions. While the discovery of its precursor, 2'-O-Methyluridine, dates back to the mid-20th century, this compound has emerged as a valuable derivative for specific, advanced research applications. This guide consolidates available data, including detailed experimental protocols and spectroscopic characterization, to serve as a vital resource for researchers in the fields of molecular biology, biochemistry, and drug development.
Introduction
This compound is a synthetic derivative of the naturally occurring nucleoside, uridine. It is characterized by two key modifications: a bromine atom at the 5th position of the pyrimidine ring and a methyl group at the 2'-hydroxyl position of the ribose sugar. These modifications confer unique chemical properties that make it a valuable tool in various research applications.
The presence of the 2'-O-methyl group provides increased enzymatic stability to oligonucleotides incorporating this nucleoside, a feature that is highly desirable in the development of nucleic acid-based therapeutics. The bromine atom at the 5-position serves as a heavy atom for X-ray crystallography, aiding in the phase determination for crystal structure analysis of nucleic acids and their complexes. Furthermore, the carbon-bromine bond is photosensitive, allowing for UV-induced cross-linking to study nucleic acid-protein interactions.
This guide will delve into the historical context of its development, detail its synthesis, summarize its known properties, and explore its primary applications.
Discovery and History
The development of this compound is rooted in the broader history of modified nucleosides. The synthesis of its precursor, 2'-O-Methyluridine, was first reported in 1965 by Furukawa et al.[1]. This foundational work on the selective methylation of the ribose moiety of uridine paved the way for the creation of a variety of 2'-O-methylated nucleoside analogs.
The subsequent bromination of 2'-O-Methyluridine to create this compound was a logical step driven by the established utility of 5-brominated pyrimidines in structural and molecular biology. 5-Bromouracil, the nucleobase component, and its deoxyribonucleoside counterpart, 5-Bromo-2'-deoxyuridine (BrdU), have long been used as tools to study DNA replication and for structural analyses. The adaptation of this modification to a 2'-O-methylated ribonucleoside combined the advantages of both modifications: the structural and cross-linking capabilities of the bromo-substituent and the enzymatic stability conferred by the 2'-O-methyl group. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis and use are documented in various research articles focusing on its applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃BrN₂O₆ | [2] |
| Molecular Weight | 337.13 g/mol | [2] |
| Exact Mass | 335.995699 g/mol | [2] |
| Appearance | White solid | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the bromination of its precursor, 2'-O-Methyluridine. A detailed protocol for this synthesis is provided below, based on a 2013 publication in the journal Molecules.[3]
Synthesis of 2'-O-Methyluridine (Precursor)
Historically, 2'-O-Methyluridine has been synthesized by the methylation of appropriately protected uridine derivatives. A common method involves the methylation of 3',5'-di-O-trityluridine, followed by detritylation to yield 2'-O-Methyluridine.[1]
Bromination of 2'-O-Methyluridine to this compound
An efficient and facile method for the bromination of 2'-O-Methyluridine utilizes Sodium Monobromoisocyanurate (SMBI) as the brominating agent.
Experimental Protocol: [3]
-
Dissolution: Dissolve 2'-O-Methyluridine (0.103 g, 0.4 mmol) in an aqueous acetonitrile solution (5 mL, H₂O:CH₃CN 1:9 v/v) with stirring.
-
Addition of Reagents: Add sodium azide (NaN₃, 0.104 g, 1.6 mmol), followed by the addition of Sodium Monobromoisocyanurate (SMBI, 0.101 g, 0.44 mmol) at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.
-
Work-up: Upon completion, filter the reaction mixture and evaporate the solvent to dryness under reduced pressure. Co-evaporate the residue with acetonitrile (2 x 2 mL).
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of 4%-6% methanol in dichloromethane (v/v).
-
Product: This procedure affords pure this compound as a white solid.
Quantitative Data from Synthesis:
| Starting Material | Product | Yield | Reference |
| 2'-O-Methyluridine | This compound | 93% | [3] |
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway from Uridine to this compound.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data is crucial for confirming the structure of the synthesized compound.
¹³C NMR Data: [2]
| Chemical Shift (ppm) | Assignment |
| Data requires access to a spectral database |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.
| Ion | m/z |
| [M-H]⁻ | Data requires access to a spectral database |
Applications in Research
This compound is a specialized tool with applications primarily in structural biology and the study of nucleic acid-protein interactions.
X-ray Crystallography
The bromine atom at the 5-position of the uracil base is electron-rich and acts as a heavy atom. When incorporated into an RNA oligonucleotide, it can be used to solve the phase problem in X-ray crystallography through techniques like multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD). This facilitates the determination of the three-dimensional structure of RNA molecules and their complexes with proteins or other ligands.
UV-Induced Photo-cross-linking
The carbon-bromine bond in 5-bromouracil is susceptible to cleavage upon irradiation with UV light (typically around 308-325 nm). This generates a reactive uracilyl radical that can form a covalent bond with nearby amino acid residues of a protein in close contact with the RNA. This technique, known as photo-cross-linking, is a powerful method to identify the specific binding sites of proteins on an RNA molecule. The use of longer wavelength UV light for this purpose is advantageous as it minimizes damage to the nucleic acid and protein compared to shorter wavelength UV.[4][5]
Experimental Workflow for Photo-cross-linking
Caption: Workflow for RNA-protein cross-linking using this compound.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the cytotoxic or other biological activities of this compound, such as IC₅₀ values. Its primary use has been as a biochemical tool rather than as a therapeutic agent.
While its close analog, 5-Bromo-2'-deoxyuridine (BrdU), is known to be incorporated into DNA and can induce DNA damage signaling and cellular senescence, it is not expected that this compound would be incorporated into DNA due to the presence of the 2'-O-methyl group, which makes it a ribonucleoside analog.[6] Any biological effects would likely stem from its incorporation into RNA and the subsequent consequences of this modification.
The 2'-O-methylation of ribonucleosides is a common natural modification in various types of RNA, such as ribosomal RNA (rRNA) and small nuclear RNA (snRNA). This modification is known to play roles in RNA stability, structure, and interactions with proteins. The introduction of a 5-bromo-2'-O-methylated uridine into a cellular RNA could potentially perturb these processes, but specific signaling pathway involvement has not been elucidated.
Conclusion
This compound is a valuable synthetic nucleoside that combines the advantageous properties of a 5-bromo substituent and a 2'-O-methyl group. While not a compound of major historical discovery in its own right, its development represents a logical progression in the field of modified nucleosides. Its primary utility lies in advanced research applications, particularly for the structural determination of RNA and RNA-protein complexes through X-ray crystallography and for the precise mapping of RNA-protein interaction sites via UV-induced photo-cross-linking. This technical guide provides a consolidated resource of its synthesis, properties, and applications, intended to aid researchers in leveraging this powerful tool in their scientific investigations. Further research is warranted to explore any potential biological activities and effects on cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. US9334328B2 - Modified nucleosides, nucleotides, and nucleic acids, and uses thereof - Google Patents [patents.google.com]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues [beilstein-journals.org]
- 5. US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides - Google Patents [patents.google.com]
- 6. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to the Biological Functions of 2'-O-methylated Bromouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the predicted biological functions of 2'-O-methylated bromouridine, a synthetic nucleoside analog. While direct experimental data on this specific compound is not extensively available in public literature, its biological activities can be inferred from the well-documented effects of its constituent modifications: 2'-O-methylation and 5-bromination of uridine. This document synthesizes the known biological consequences of these modifications to provide a comprehensive overview for researchers in drug discovery and molecular biology.
The 2'-O-methylation of the ribose sugar is a common post-transcriptional modification in cellular RNAs that enhances structural stability and provides resistance to nuclease degradation.[1][2] Bromouridine, a halogenated derivative of uridine, has been utilized as a tool to trace RNA synthesis and turnover and has shown potential as an antiviral and anticancer agent.[3] The combination of these two modifications in a single molecule, 2'-O-methylated bromouridine, is expected to yield a compound with unique biochemical properties and a range of biological activities, from antiviral action to modulation of innate immunity.
Core Biological Functions
The biological functions of 2'-O-methylated bromouridine are predicted to be a composite of the effects of 2'-O-methylation and 5-bromouridine.
Enhanced Stability and Nuclease Resistance
The presence of a methyl group at the 2' position of the ribose sugar sterically hinders the access of ribonucleases, thereby protecting RNA from degradation.[4] This modification is known to increase the thermal stability of RNA duplexes.[2] The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices, contributing to a more rigid and stable structure.[2]
Antiviral Activity
Modified nucleosides are a cornerstone of antiviral therapy.[5] The antiviral potential of 2'-O-methylated bromouridine can be attributed to several mechanisms:
-
Chain Termination: Like many nucleoside analogs, 2'-O-methylated bromouridine, after conversion to its triphosphate form, can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The 2'-O-methyl group can act as a non-obligate chain terminator, sterically hindering the addition of the next nucleotide and thus halting viral replication.[1]
-
Inhibition of Viral Polymerase: The triphosphate form of the analog can act as a competitive inhibitor of the viral RdRp, competing with the natural uridine triphosphate (UTP) for the active site of the enzyme.[6]
While specific IC50 values for 2'-O-methylated bromouridine are not available, data for other 2'-modified uridine analogs against viral polymerases provide a reference for its potential potency.
Modulation of Innate Immunity
The innate immune system has evolved to recognize foreign nucleic acids, such as viral RNA. This recognition is mediated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[7][8] 2'-O-methylation of RNA is a key feature of "self" RNA that allows the host to distinguish its own RNA from foreign RNA. Viral RNAs that lack this modification are potent triggers of the innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines.[8]
By mimicking host RNA, 2'-O-methylated bromouridine incorporated into viral RNA could potentially help the virus evade detection by the host's innate immune sensors. Conversely, as a standalone therapeutic, it could be designed to modulate the immune response.
Splicing Inhibition
5-Bromouridine has been shown to inhibit the splicing of pre-mRNA.[3] When incorporated into pre-mRNA transcripts, it is thought to interfere with the recognition of splice sites by the spliceosome machinery. This property suggests that 2'-O-methylated bromouridine could also function as a splicing inhibitor, a mechanism that could be exploited for anticancer therapies where aberrant splicing is a hallmark.
Quantitative Data on Related Compounds
To provide a quantitative perspective on the potential efficacy of 2'-O-methylated bromouridine, the following table summarizes the antiviral activities of various 2'-modified nucleoside analogs.
| Compound | Virus | Assay | EC50 / IC50 (µM) | Reference |
| 2'-C-Methyladenosine | Hepatitis C Virus (HCV) | Replicon | 0.26 | [9] |
| 2'-C-Methylguanosine | Hepatitis C Virus (HCV) | Replicon | 3.5 | [9] |
| 2'-C-Methylcytidine | Hepatitis C Virus (HCV) | Replicon | 1.23 | [9] |
| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine | Hepatitis C Virus (HCV) | Replicon | EC90 = 5.40 | [9] |
| 2'-Deoxy-2'-fluoro-2'-C-methyluridine triphosphate | Hepatitis C Virus (HCV) | NS5B Polymerase | IC50 = 1.19 | [9] |
| 7-Deaza-2'-C-methyladenosine (MK-0608) | Dengue Virus (DENV) | Replicon | 5 - 15 | [9] |
| 7-Deaza-2'-C-methyladenosine (MK-0608) | Zika Virus (ZIKV) | Replicon | 5 - 15 | [9] |
| 7-Deaza-2'-C-methyladenosine (MK-0608) | Yellow Fever Virus (YFV) | Replicon | 5 - 15 | [9] |
Experimental Protocols
Synthesis of 2'-O-methylated Uridine
A general procedure for the synthesis of 2'-O-methyl-L-uridine has been described and can be adapted.[3][10]
Materials:
-
O2,2'-anhydro-L-uridine
-
Magnesium turnings
-
Anhydrous Methanol
-
Glacial acetic acid
-
Ethanol
-
Celite
Procedure:
-
A suspension of magnesium (17.6 mmol) in anhydrous methanol (13 mL) is stirred vigorously at 30 °C for 45 minutes.
-
Anhydrouridine (0.88 mmol) is added, and the mixture is refluxed for 5 hours.
-
The mixture is cooled to room temperature and then to 0 °C.
-
Glacial acetic acid is added until a neutral pH is reached.
-
The solvents are evaporated to obtain a foam.
-
The foam is redissolved in ethanol and refluxed for 2 hours.
-
The mixture is filtered over Celite.
-
The crude product is purified by column chromatography (5% MeOH/CH2Cl2) to isolate 2'-O-methyl-L-uridine.
Detection of 2'-O-methylation by Primer Extension
This method relies on the observation that reverse transcriptase pauses or stops at a 2'-O-methylated nucleotide, particularly at low dNTP concentrations.[5]
Materials:
-
Total RNA containing the target sequence
-
DNA primer (complementary to a region 30-50 nt downstream of the potential modification site)
-
T4 Polynucleotide Kinase
-
[γ-32P]ATP
-
Reverse Transcriptase
-
dNTPs (high and low concentration stocks)
-
8% Polyacrylamide-8 M urea sequencing gel
-
Stop solution (80% formamide, 20 mM EDTA, 0.25% bromophenol blue, 0.25% xylene cyanol)
Procedure:
-
Primer Labeling: The 5' end of the DNA primer is radiolabeled with [γ-32P]ATP using T4 Polynucleotide Kinase.
-
Annealing: The labeled primer is annealed to the target RNA.
-
Primer Extension Reaction: Two sets of primer extension reactions are set up: one with a high concentration of dNTPs and one with a low concentration of dNTPs. The reactions are initiated by the addition of reverse transcriptase.
-
Gel Electrophoresis: The reactions are stopped by adding the stop solution and the products are resolved on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to a phosphor screen or X-ray film to visualize the radioactively labeled DNA fragments. A band corresponding to the size of the prematurely terminated product at the site of 2'-O-methylation will be more intense in the low dNTP lane compared to the high dNTP lane.
Visualizations
Predicted Antiviral Mechanism of 2'-O-methylated Bromouridine
Caption: Predicted intracellular activation and antiviral mechanisms of 2'-O-methylated bromouridine.
Innate Immune Evasion by 2'-O-methylated Viral RNA
Caption: Proposed mechanism of innate immune evasion by viral RNA containing 2'-O-methylation.
Conclusion
2'-O-methylated bromouridine represents a promising, albeit underexplored, nucleoside analog with significant potential in antiviral and anticancer research. Its predicted biological functions, derived from the known effects of 2'-O-methylation and bromouridine, suggest a multifaceted mechanism of action encompassing enhanced stability, chain termination of viral replication, modulation of the innate immune response, and inhibition of pre-mRNA splicing. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for future research into this and similar modified nucleosides. Further investigation is warranted to fully elucidate the therapeutic potential of 2'-O-methylated bromouridine.
References
- 1. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 8. RNA regulatory mechanisms that control antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2'-O-Methyluridine: An In-depth Technical Guide for RNA Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromo-2'-O-Methyluridine as a powerful tool in RNA research. It details its properties, applications, and the experimental protocols for its use in studying RNA synthesis, stability, structure, and its emerging role in drug discovery.
Introduction to this compound
This compound ([2'-OMe-5-BrU]) is a synthetically modified ribonucleoside, an analogue of uridine. It incorporates two key chemical modifications: a bromine atom at the 5th position of the pyrimidine ring and a methyl group at the 2'-hydroxyl position of the ribose sugar. These modifications impart unique properties that make it an invaluable tool for researchers studying the intricacies of RNA biology.
The 5-bromo modification serves as a versatile label. It can be specifically recognized by antibodies, making it ideal for the immunoprecipitation of labeled RNA. Furthermore, the heavy bromine atom is useful in structural biology, particularly in X-ray crystallography, for phasing. The 2'-O-methyl group, a modification also found in naturally occurring RNA, provides several advantages, including increased resistance to nuclease degradation and enhanced thermal stability of RNA duplexes. This dual-functionality allows for a wide range of applications, from tracking newly synthesized RNA to elucidating complex RNA structures.
Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below, providing essential information for its use in experimental settings.
| Property | Value |
| Chemical Name | This compound |
| Abbreviation | 2'-OMe-5-BrU |
| CAS Number | 34218-83-2 |
| Molecular Formula | C₁₀H₁₃BrN₂O₆ |
| Molecular Weight | 337.12 g/mol |
| Appearance | Solid |
Core Applications in RNA Research
The unique structure of this compound lends itself to several key applications in the study of RNA.
Metabolic Labeling and Analysis of Nascent RNA
This compound can be introduced to cells in culture, where it is converted to its triphosphate form and incorporated into newly transcribed RNA by RNA polymerases in place of uridine. This process, known as metabolic labeling, effectively tags nascent RNA transcripts. The incorporated bromine atom acts as a handle for the subsequent isolation and analysis of these newly synthesized RNAs. This method is a powerful alternative to the use of transcriptional inhibitors like actinomycin D, which can have significant off-target effects on cell viability and physiology.[1]
Measuring RNA Synthesis and Stability
Once incorporated, the labeled RNA can be captured through immunoprecipitation using antibodies that specifically recognize the 5-bromouracil base.[1] This technique, often referred to as BrU-immunoprecipitation (BrU-IP), allows researchers to isolate RNA synthesized within a specific timeframe.[1]
By analyzing the immunoprecipitated RNA via methods such as RT-qPCR or next-generation sequencing, one can quantify the rate of RNA synthesis.[1] Furthermore, by performing a "pulse-chase" experiment, where the labeling medium is replaced with one containing unlabeled uridine, the decay rates of the labeled RNA can be monitored over time. This application, known as BRIC-seq (5'-Bromouridine Immunoprecipitation Chase-deep sequencing), is a powerful method for determining genome-wide RNA half-lives and stability under physiologically relevant conditions.[2][3]
Structural Biology of RNA
The presence of the heavy bromine atom in this compound is particularly advantageous for X-ray crystallography.[4] It can be used as a heavy-atom derivative to solve the phase problem, a critical step in determining the three-dimensional structure of RNA molecules.[5] By replacing specific uridine residues with this compound in a synthetic RNA molecule, the bromine atoms provide strong anomalous scattering signals that facilitate the phasing of diffraction data.[5]
In NMR spectroscopy, the 2'-O-methyl group can help to simplify complex spectra and provide insights into the local conformation and dynamics of the RNA backbone.
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the major applications of this compound. These protocols are based on established methods for 5-Bromouridine and are adaptable for this compound.
Protocol for Metabolic Labeling and Immunoprecipitation of RNA
This protocol details the steps for labeling newly synthesized RNA in cultured cells with this compound followed by immunoprecipitation to isolate the labeled transcripts.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or its triphosphate form, BrUTP, for in vitro transcription)
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
RNA extraction kit
-
BrU-IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in a petri dish to reach 70-80% confluency on the day of the experiment.
-
Prepare the labeling medium by adding this compound to the pre-warmed growth medium to a final concentration of 1-2 mM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1 hour for RNA synthesis studies).
-
-
RNA Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and extract total RNA using a standard RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its integrity.
-
-
Immunoprecipitation:
-
Prepare the antibody-bead complexes by incubating protein A/G magnetic beads with the anti-BrdU/BrU antibody.
-
Add the extracted total RNA to the antibody-bead complexes in BrU-IP buffer.
-
Incubate for 1-2 hours at 4°C with rotation to allow for the binding of the labeled RNA.
-
Wash the beads several times with wash buffer to remove non-specifically bound RNA.
-
-
Elution and Downstream Analysis:
-
Elute the bound RNA from the beads using an appropriate elution buffer.
-
The purified, labeled RNA is now ready for downstream analysis such as RT-qPCR or library preparation for next-generation sequencing.
-
BRIC-seq Workflow for RNA Stability Analysis
BRIC-seq is a pulse-chase method to determine RNA half-lives on a genome-wide scale.[2][3]
Procedure:
-
Pulse Labeling: Label cells with this compound for a defined period (e.g., 12-24 hours) to ensure sufficient incorporation into a wide range of transcripts.
-
Chase: At time point zero (t=0), remove the labeling medium, wash the cells, and replace it with fresh medium containing a high concentration of unlabeled uridine. This "chase" prevents further incorporation of the labeled nucleoside.
-
Time-Course Collection: Harvest cells at various time points after the start of the chase (e.g., 0, 1, 3, 6, 12 hours).
-
RNA Extraction and Immunoprecipitation: For each time point, extract total RNA and perform immunoprecipitation of the labeled RNA as described in the protocol above.
-
Sequencing and Data Analysis:
-
Prepare sequencing libraries from the immunoprecipitated RNA from each time point.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to a reference genome and quantify the abundance of each transcript at each time point.
-
The decay rate and half-life of each transcript can then be calculated by fitting the decrease in its abundance over time to an exponential decay model.
-
Quantitative Data on Structural and Stability Effects
The modifications on this compound have predictable effects on RNA duplex stability, which can be quantified by changes in the melting temperature (Tm).
-
5-Bromo Modification: Halogen substitutions at the 5-position of uridine generally increase the thermal stability of RNA duplexes. This is attributed to increased stacking interactions and potentially stronger hydrogen bonding.[3]
-
2'-O-Methyl Modification: The 2'-O-methyl group is known to increase the thermal stability of RNA duplexes. This modification favors the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thus pre-organizing the backbone for duplex formation.
The following table summarizes the expected impact of these modifications on the melting temperature (ΔTm) of an RNA duplex per modification, based on studies of similar analogs.[3]
| Modification | Expected Effect on Tm | Inferred ΔTm per Modification (°C) |
| 5-Bromouridine | Stabilizing | +0.5 to +2.0 |
| 2'-O-Methyluridine | Stabilizing | +0.4 to +3.9[3] |
| This compound | Highly Stabilizing | Additive effect expected |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.
Role in Drug Development
The unique properties of this compound also position it as a valuable tool in the field of drug discovery and development.
-
Therapeutic Oligonucleotides: The enhanced stability conferred by the 2'-O-methyl group and the potential for increased binding affinity from the 5-bromo modification make it an attractive component for synthetic oligonucleotides intended for therapeutic use, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small chemical fragments are screened for binding to a target molecule, often an RNA. This compound can be incorporated into RNA constructs used in these screens. The bromine atom can be used as a handle for detecting binding events through biophysical methods like X-ray crystallography.
Conclusion
This compound is a multifaceted tool for RNA research, combining the benefits of a heavy atom for structural studies and a specific tag for immunoprecipitation with the stability-enhancing properties of 2'-O-methylation. Its application in techniques like BRIC-seq has opened new avenues for understanding the dynamics of the transcriptome. As research into RNA-targeted therapeutics continues to expand, the utility of such precisely modified nucleosides in designing more stable and effective drugs is poised to grow, making this compound a key component in the molecular biologist's and drug developer's toolkit.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR signal assignment of the polyuridine tract of the single-stranded RNA complexed with Sxl RBD1-RBD2 by using residue selective [5-(2)H]uridine substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
The Bromine Advantage: A Technical Deep Dive into 5-Bromo-2'-O-Methyluridine's Role in Advanced RNA Research and Therapeutics
For Immediate Release
In the intricate world of nucleic acid chemistry and its burgeoning applications in therapeutics and research, the strategic modification of nucleosides is paramount. Among these, 5-Bromo-2'-O-Methyluridine stands out as a powerful tool for scientists and drug development professionals. This in-depth guide explores the multifaceted role of the bromine atom in this modified uridine, detailing its impact on the structural, functional, and experimental utility of RNA.
The Dual Nature of Modification: Bromine and 2'-O-Methylation
This compound is a synthetic nucleoside analog that incorporates two key modifications to the standard uridine structure: a bromine atom at the 5th position of the uracil base and a methyl group at the 2' position of the ribose sugar. This dual modification endows oligonucleotides with a unique set of properties that are highly advantageous in various research and therapeutic contexts.
The Role of the 2'-O-Methyl Group: The 2'-O-methyl modification is a well-established strategy to enhance the metabolic stability of oligonucleotides. By replacing the hydroxyl group at the 2' position, it confers significant resistance to nuclease degradation, a critical feature for in vivo applications such as antisense therapy.[1] Furthermore, this modification favors an A-form helical conformation, which increases the thermal stability of RNA duplexes. The incorporation of a 2'-O-Methyl nucleotide can lead to an increase in the melting temperature (Tm) of an RNA duplex by approximately 1.3°C per modification.[2]
The Strategic Placement of Bromine: The introduction of a bromine atom at the C5 position of the uracil base offers several distinct advantages:
-
Crystallographic Phasing: As a heavy atom, bromine is particularly useful in X-ray crystallography for solving the phase problem, a critical step in determining the three-dimensional structure of macromolecules. The distinct scattering signal from the bromine atom helps to accurately phase the diffraction data, enabling the elucidation of high-resolution RNA and RNA-protein complex structures.
-
Photocrosslinking Studies: 5-Bromouridine is a photo-reactive moiety that can be activated by UV light (typically around 308-325 nm) to form covalent crosslinks with nearby amino acid residues in proteins.[3][4] This property is invaluable for identifying and mapping the binding sites of RNA-binding proteins (RBPs) with high precision.
-
Enhanced Duplex Stability: The bulky and polarizable bromine atom can enhance base stacking interactions within an RNA duplex, contributing to increased thermodynamic stability.
Quantitative Insights into the Impact of this compound
The synergistic effects of the 5-bromo and 2'-O-methyl modifications on the physicochemical properties of RNA are a key area of interest. While specific thermodynamic data for duplexes containing this compound is not extensively tabulated in publicly available literature, the general contributions of each modification provide a strong indication of the expected outcomes.
| Property | Effect of 2'-O-Methyl Modification | Effect of 5-Bromo Modification | Combined Effect on this compound |
| Nuclease Resistance | Significantly Increased[1] | No significant direct effect | Significantly Increased |
| Duplex Stability (Tm) | Increased (~1.3°C per modification)[2] | Generally Increased | Expected to be additively or synergistically increased |
| Sugar Pucker Conformation | Favors C3'-endo (A-form helix) | Minimal direct effect | Favors C3'-endo (A-form helix) |
| RNase H Activation | Inhibits[5] | Generally does not inhibit | Inhibits |
| Photocrosslinking Potential | No | Yes[3][4] | Yes |
| Heavy Atom for Phasing | No | Yes | Yes |
Table 1: Summary of the physicochemical and functional effects of the modifications in this compound.
Experimental Protocols: A Methodological Overview
The synthesis and application of this compound in oligonucleotides require specialized chemical and biochemical protocols. Below are overviews of key experimental procedures.
Synthesis of 5'-DMT-5-bromo-2'-O-methyluridine 3'-phosphoramidite
The synthesis of the phosphoramidite building block for oligonucleotide synthesis is a multi-step process. While a detailed, step-by-step protocol is proprietary to specialized chemical synthesis companies, the general workflow is as follows:
-
2'-O-Methylation: The starting material, 5-bromouridine, undergoes a selective methylation reaction at the 2'-hydroxyl group of the ribose sugar.
-
5'-DMT Protection: The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise solid-phase synthesis of oligonucleotides and allows for the monitoring of coupling efficiency.
-
3'-Phosphitylation: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety, making it ready for incorporation into an oligonucleotide synthesizer.
Solid-Phase Synthesis of Modified Oligonucleotides
The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.
The cycle consists of four main steps: deblocking (removal of the 5'-DMT group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted hydroxyl groups), and oxidation (stabilization of the newly formed phosphite triester to a phosphate triester). This cycle is repeated for each nucleotide in the desired sequence.
BrU-Pulse-Chase Immunoprecipitation (BRIC) for RNA Stability Analysis
This technique allows for the genome-wide analysis of RNA half-lives.
-
Pulse Labeling: Cells are incubated with 5-bromouridine, which is incorporated into newly transcribed RNA.
-
Chase: The 5-bromouridine-containing medium is replaced with a medium containing a high concentration of unlabeled uridine. This "chase" prevents further incorporation of the labeled nucleoside.
-
Harvesting: Cells are collected at various time points after the chase begins.
-
RNA Isolation: Total RNA is extracted from the harvested cells.
-
Immunoprecipitation: An antibody specific for 5-bromouridine (often an anti-BrdU antibody) is used to capture the labeled RNA transcripts.
-
Quantification: The amount of the specific RNA of interest remaining at each time point is quantified, typically by qRT-PCR or next-generation sequencing, allowing for the calculation of its half-life.
The Role of Bromine in Antisense Oligonucleotide (ASO) Technology
In the design of antisense oligonucleotides, the combination of a 2'-O-methyl modification and a 5-bromo modification on uridine can be strategically employed.
References
- 1. idtdna.com [idtdna.com]
- 2. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-2'-O-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Bromo-2'-O-Methyluridine, a modified nucleoside of significant interest in chemical biology and drug development. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide outlines the expected spectroscopic characteristics based on its chemical structure and available data for closely related analogues. Furthermore, it details robust experimental protocols for obtaining and interpreting the necessary data.
Physicochemical Properties
This compound is a derivative of uridine featuring a bromine atom at the C5 position of the pyrimidine ring and a methyl group on the 2'-hydroxyl of the ribose sugar. These modifications significantly influence its chemical properties and, consequently, its spectroscopic signature.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O₆ |
| Molecular Weight | 337.13 g/mol |
| Exact Mass | 335.9957 g/mol [1] |
| InChIKey | BDJBSBZVARUGEX-JXOAFFINSA-N[1] |
Spectroscopic Data
The following sections summarize the expected quantitative data from key spectroscopic techniques.
NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.
Table 2.1: Predicted ¹H NMR Chemical Shifts Solvent: DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-6 | ~8.0 - 8.2 | s | Singlet due to lack of adjacent protons on the ring. Downfield shift due to electronegative bromine and adjacent carbonyls. |
| H-1' | ~5.8 - 6.0 | d | Anomeric proton, doublet due to coupling with H-2'. |
| H-2' | ~4.0 - 4.2 | t | Triplet due to coupling with H-1' and H-3'. |
| H-3' | ~3.8 - 4.0 | t | Triplet due to coupling with H-2' and H-4'. |
| H-4' | ~3.7 - 3.9 | m | Multiplet. |
| H-5', 5'' | ~3.5 - 3.7 | m | Multiplet. |
| 2'-OCH₃ | ~3.3 - 3.5 | s | Sharp singlet from the O-methyl group. |
| 3'-OH | ~5.1 - 5.3 | d | Doublet, coupling with H-3'. Position can be variable and may exchange with D₂O. |
| 5'-OH | ~4.9 - 5.1 | t | Triplet, coupling with H-5' protons. Position can be variable and may exchange with D₂O. |
| N3-H | ~11.4 - 11.6 | s | Broad singlet for the imino proton, characteristic of uracil derivatives. |
Table 2.2: Predicted ¹³C NMR Chemical Shifts Solvent: DMSO-d₆. Data referenced from a study by J. Maity and R. Strömberg.[2]
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~150 - 152 | Carbonyl carbon. |
| C-4 | ~160 - 162 | Carbonyl carbon. |
| C-5 | ~95 - 97 | Carbon bearing the bromine atom. |
| C-6 | ~140 - 142 | Olefinic carbon, deshielded by adjacent nitrogen and C-5. |
| C-1' | ~87 - 89 | Anomeric carbon. |
| C-2' | ~82 - 84 | Methoxy-substituted carbon. |
| C-3' | ~69 - 71 | |
| C-4' | ~84 - 86 | |
| C-5' | ~60 - 62 | |
| 2'-OCH₃ | ~57 - 59 | Methyl carbon. |
Mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The presence of bromine, with its two primary isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in a characteristic isotopic pattern for the molecular ion, appearing as a doublet (M and M+2) of nearly equal intensity.
Table 2.3: Expected Mass Spectrometry Data (ESI-MS)
| Ion | Calculated m/z | Notes |
| [M+H]⁺ (⁷⁹Br) | 336.9957 | |
| [M+H]⁺ (⁸¹Br) | 338.9936 | |
| [M+Na]⁺ (⁷⁹Br) | 358.9776 | |
| [M+Na]⁺ (⁸¹Br) | 360.9755 |
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
Table 2.4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | O-H | Stretching (hydroxyl groups) |
| 3100 - 3000 | N-H | Stretching (uracil ring) |
| 3000 - 2850 | C-H | Stretching (aliphatic and aromatic) |
| 1750 - 1650 | C=O | Stretching (dicarbonyl system of uracil) |
| 1650 - 1600 | C=C | Stretching (uracil ring) |
| 1250 - 1000 | C-O | Stretching (ether and alcohol) |
| 650 - 550 | C-Br | Stretching |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily within the brominated pyrimidine ring. The analysis of the closely related 5-bromo-2'-deoxyuridine suggests that the primary absorption occurs in the UV region. Upon excitation with UV light, molecules like these can undergo rapid relaxation processes.[3]
Table 2.5: Expected UV-Vis Absorption Data Data based on typical values for 5-brominated uracil derivatives in aqueous solution.
| Parameter | Expected Value |
| λ_max | ~275 - 280 nm |
| Molar Absorptivity (ε) | ~8000 - 10000 M⁻¹cm⁻¹ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are provided below.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for ¹H frequency.
-
Acquire a standard 1D proton spectrum with a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, integration, and comparison with known spectra of similar compounds. Assign ¹³C peaks based on chemical shift predictions and, if necessary, 2D NMR experiments like HSQC and HMBC.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of the compound in a mixture of water and acetonitrile (1:1 v/v). Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Drying Gas (N₂): Flow rate of 8 L/min at 325 °C.
-
Mass Range: m/z 100-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺). Confirm the characteristic M/M+2 isotopic pattern for bromine. Use the high-resolution data to calculate the elemental composition and confirm it matches C₁₀H₁₃BrN₂O₆.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The instrument's software will automatically generate the transmittance or absorbance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or water). Prepare a series of dilutions to find a concentration that results in an absorbance maximum between 0.5 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length). Fill the reference cuvette with the solvent and the sample cuvette with the prepared dilution.
-
Scan a wavelength range from 200 nm to 400 nm.
-
Record the absorbance spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical decision flow for complete spectroscopic characterization.
References
Methodological & Application
Protocol for the Incorporation of 5-Bromo-2'-O-Methyluridine into RNA for Structural and Functional Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic incorporation of the modified nucleotide 5-Bromo-2'-O-Methyluridine (5-Br-2'-O-Me-U) into RNA transcripts using in vitro transcription with T7 RNA polymerase. The inclusion of this modified nucleoside offers advantages for structural biology, particularly X-ray crystallography, and can enhance the stability of RNA molecules. This protocol covers the in vitro transcription reaction, purification of the modified RNA, and methods for analysis. Additionally, a workflow for the application of 5-Br-2'-O-Me-U-containing RNA in X-ray crystallography is presented.
Introduction
The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure and function. This compound is a synthetic uridine analog featuring a bromine atom at the 5-position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose sugar. The heavy bromine atom serves as an excellent anomalous scatterer for phasing in X-ray crystallography, aiding in the determination of RNA structures. The 2'-O-methyl modification can increase the nuclease resistance and thermal stability of the resulting RNA molecule.
Wild-type T7 RNA polymerase can incorporate nucleotides with modifications at the 5-position of the base and the 2'-position of the ribose, although the efficiency can be variable. For enhanced incorporation of 2'-O-methylated nucleotides, mutant versions of T7 RNA polymerase have been developed and may offer higher yields of the desired modified RNA transcript.[1][2][3]
Data Presentation
Table 1: In Vitro Transcription Reaction Components
| Component | Stock Concentration | Final Concentration | Volume (for 20 µL reaction) |
| 5x Transcription Buffer | 5x | 1x | 4 µL |
| ATP, CTP, GTP Mix | 25 mM each | 2.5 mM each | 2 µL |
| UTP | 25 mM | 2.5 mM | See Note 1 |
| 5-Br-2'-O-Me-UTP | 25 mM | 2.5 mM | See Note 1 |
| DNA Template | 100-500 ng/µL | 200-1000 ng | Variable |
| T7 RNA Polymerase (WT or Mutant) | 50 U/µL | 2.5 U/µL | 1 µL |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| Nuclease-free Water | - | - | To 20 µL |
Note 1: For partial incorporation, a mix of UTP and 5-Br-2'-O-Me-UTP can be used. For full substitution at specific sites, only 5-Br-2'-O-Me-UTP should be used if the template directs its incorporation. The total final concentration of uridine triphosphates (UTP + 5-Br-2'-O-Me-UTP) should be maintained at 2.5 mM.
Table 2: Relative Incorporation Efficiency of Modified UTPs by T7 RNA Polymerase
| UTP Analog | Modification | Relative Vmax (compared to UTP) | Relative Km (compared to UTP) | Notes |
| 5-phenyl-UTP | 5-position hydrophobic | Similar | Similar | Efficiently incorporated.[4] |
| 5-indolyl-UTP | 5-position hydrophobic | Similar | Similar | Efficiently incorporated.[4] |
| 2'-O-methyl-UTP | 2'-ribose | Lower | Higher | Wild-type T7 has reduced efficiency; mutant polymerases show improvement.[1][3] |
| 5-Br-UTP | 5-position halogen | Not explicitly found | Not explicitly found | Generally well-tolerated by T7 RNA polymerase. |
| 5-Br-2'-O-Me-UTP | 5-position and 2'-ribose | Likely Lower | Likely Higher | Specific kinetic data not readily available. Efficiency is expected to be lower than for singly modified nucleotides with wild-type T7 RNA polymerase. Mutant polymerases are recommended for higher yields. |
Experimental Protocols
In Vitro Transcription of 5-Br-2'-O-Me-U-containing RNA
This protocol is a general guideline and may require optimization depending on the specific RNA sequence and the extent of modification desired.
Materials:
-
Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter
-
This compound-5'-triphosphate (5-Br-2'-O-Me-UTP)
-
ATP, CTP, GTP, and UTP solutions
-
T7 RNA Polymerase (a mutant version is recommended for higher efficiency with 2'-O-methylated nucleotides)
-
5x Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine, and a reducing agent like DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
EDTA solution
Procedure:
-
Thaw all components on ice.
-
Assemble the transcription reaction in a nuclease-free microcentrifuge tube at room temperature to prevent precipitation of the DNA template by spermidine in the buffer. Add components in the order listed in Table 1.
-
Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.
-
Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may not necessarily increase the yield of full-length product and could lead to product degradation.
-
To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding EDTA to a final concentration of 25 mM.
Purification of Modified RNA
The choice of purification method depends on the length of the RNA transcript and the required purity.
This method is suitable for high-purity separation of RNA transcripts of various sizes.
Materials:
-
Urea
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
TBE buffer
-
Gel loading buffer (containing formamide and tracking dyes)
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol
Procedure:
-
Prepare and pour a denaturing polyacrylamide gel of the appropriate percentage for the size of your RNA transcript.
-
Mix the transcription reaction with an equal volume of gel loading buffer.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the band corresponding to the full-length RNA product.
-
Elute the RNA from the gel slice by crushing it and incubating it in elution buffer overnight at 4°C with gentle agitation.
-
Separate the eluate from the gel fragments and precipitate the RNA with ethanol.
-
Wash the RNA pellet with 70% ethanol and resuspend it in nuclease-free water.
HPLC is a scalable method that can provide high-purity RNA, especially for shorter oligonucleotides. Ion-exchange or reverse-phase chromatography can be used.
Procedure:
-
Equilibrate the HPLC column with the appropriate starting buffer.
-
Dilute the transcription reaction in the starting buffer and filter it to remove any particulate matter.
-
Inject the sample onto the column.
-
Elute the RNA using a gradient of increasing salt concentration (for ion-exchange) or organic solvent (for reverse-phase).
-
Monitor the elution profile by UV absorbance at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the pooled fractions and lyophilize to obtain the pure RNA.
Analysis of Modified RNA
Mass spectrometry is a definitive method to confirm the successful incorporation of 5-Br-2'-O-Me-U into the RNA transcript.
Procedure:
-
Digest the purified RNA into individual nucleosides using a mixture of nucleases (e.g., P1 nuclease) and phosphatases (e.g., calf intestinal phosphatase).
-
Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the canonical and modified nucleosides based on their retention times and mass-to-charge ratios.
Visualization of Experimental Workflow
RNA X-ray Crystallography Workflow using 5-Br-2'-O-Me-U
Caption: Workflow for RNA X-ray crystallography using 5-Br-2'-O-Me-U.
This workflow outlines the key stages from the synthesis of the modified RNA to the final structure determination. The incorporation of the heavy bromine atom is crucial for the Single-wavelength Anomalous Diffraction (SAD) phasing step, which simplifies the process of solving the crystal structure.[5][6][7][8]
References
- 1. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies in RNA crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallization of RNA and RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA Labeling and Tracking Using 5-Bromo-2'-O-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to metabolically label and track newly synthesized RNA is a cornerstone of modern molecular biology and drug development. It provides invaluable insights into the dynamics of gene expression, including transcription rates, RNA processing, localization, and degradation. 5-Bromouridine (BrU) has been a widely used tool for this purpose, allowing for the subsequent detection of labeled RNA with specific antibodies.[1][2] This document details the application and protocols for a specialized analog, 5-Bromo-2'-O-Methyluridine (5-Br-2'-OMeU) , for RNA labeling and tracking.
The incorporation of a 2'-O-methyl group onto the ribose sugar of the nucleoside offers significant advantages, most notably increased stability of the resulting RNA molecule.[3] This modification enhances resistance to nuclease degradation, a critical feature for applications in RNA therapeutics and for studying long-term RNA fate within cells.[3][4] These application notes provide a comprehensive guide to utilizing 5-Br-2'-OMeU for robust RNA labeling and tracking, with a focus on its potential in basic research and therapeutic development.
Principle of the Method
The methodology is centered on the metabolic incorporation of 5-Br-2'-OMeU into nascent RNA transcripts by cellular RNA polymerases. Once incorporated, the brominated nucleoside acts as a handle for detection and purification. The workflow can be broadly divided into three stages:
-
Metabolic Labeling: Cells or organisms are incubated with 5-Br-2'-OMeU, which is taken up by the cells and converted into its triphosphate form, allowing for its incorporation into newly synthesized RNA in place of uridine.
-
Detection and Visualization: The incorporated 5-Br-2'-OMeU can be detected using antibodies that specifically recognize bromouridine. This allows for visualization of newly transcribed RNA within cells via immunofluorescence microscopy.
-
Isolation and Analysis: Bromouridine-labeled RNA can be isolated from the total RNA population through immunoprecipitation (IP). The isolated RNA can then be quantified and analyzed by various molecular techniques, such as RT-qPCR or next-generation sequencing, to study gene-specific transcription and decay rates.
Advantages of Using this compound
The primary advantage of using 5-Br-2'-OMeU over the more common 5-Bromouridine lies in the 2'-O-methyl modification. This modification is known to:
-
Enhance RNA Stability: The 2'-O-methyl group provides steric hindrance, making the phosphodiester backbone more resistant to cleavage by endo- and exonucleases.[3] This increased stability is particularly beneficial for studying the long-term fate of RNA molecules and for the development of RNA-based therapeutics with longer half-lives.[4]
-
Modulate Immune Response: Certain modifications to RNA, including 2'-O-methylation, have been shown to reduce the immunogenicity of RNA molecules, which is a critical consideration in the design of RNA vaccines and therapeutics.[5]
-
Minimal Perturbation: Metabolic labeling with nucleoside analogs like bromouridine has been shown to have minimal effects on cell viability and physiology during short-term use, making it a less disruptive method compared to transcriptional inhibitors.[2]
Data Presentation
While specific quantitative data for the labeling efficiency and optimal conditions for this compound are not extensively available in the literature and need to be empirically determined, the following table provides a comparative overview of parameters based on established protocols for similar nucleoside analogs like 5-Bromouridine.
| Parameter | Typical Range for 5-Bromouridine | Notes for this compound Optimization |
| Concentration for Labeling | 100 µM - 2 mM | Start with a concentration range similar to BrU and optimize based on labeling intensity and cell viability. |
| Incubation Time | 15 minutes - 24 hours | Shorter times (15-60 min) are suitable for transcription rate analysis. Longer times may be necessary for tracking RNA localization and decay. |
| Antibody Dilution (anti-BrdU) | 1:200 - 1:1000 | The optimal dilution should be determined by titration to achieve a high signal-to-noise ratio. |
| RNA Yield after IP | Variable (dependent on cell type and transcription activity) | Expect yields to be a fraction of total RNA. Purity and integrity should be assessed by gel electrophoresis or Bioanalyzer. |
Experimental Protocols
The following protocols are adapted from established methods for 5-Bromouridine labeling and should be optimized for your specific cell type and experimental goals when using this compound.
Protocol 1: Metabolic Labeling of RNA in Cell Culture
This protocol describes the incorporation of 5-Br-2'-OMeU into the RNA of cultured mammalian cells.
Materials:
-
This compound (5-Br-2'-OMeU)
-
Cell culture medium appropriate for your cell line
-
Mammalian cells of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of labeling.
-
Prepare Labeling Medium: Prepare a working solution of 5-Br-2'-OMeU in your standard cell culture medium. The final concentration will need to be optimized, but a starting point of 200 µM is recommended.
-
Labeling: Aspirate the existing medium from the cells and replace it with the 5-Br-2'-OMeU-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour for transcription rate studies) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated 5-Br-2'-OMeU.
-
Cell Harvesting: Proceed immediately to cell lysis for RNA extraction or fixation for immunofluorescence imaging.
Protocol 2: Immunofluorescence Detection of Labeled RNA
This protocol allows for the visualization of newly synthesized RNA within fixed cells.
Materials:
-
Cells labeled with 5-Br-2'-OMeU on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary Antibody: Anti-BrdU monoclonal antibody
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG
-
DAPI (for nuclear counterstaining)
-
Mounting Medium
Procedure:
-
Fixation: After washing with PBS (Protocol 1, step 5), fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-BrdU antibody in Blocking Buffer (optimize dilution, e.g., 1:500). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Immunoprecipitation of Labeled RNA
This protocol describes the isolation of 5-Br-2'-OMeU-labeled RNA for downstream analysis.[6]
Materials:
-
Cells labeled with 5-Br-2'-OMeU
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
IP Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, with RNase inhibitors)
-
Wash Buffer (IP buffer with higher salt concentration, e.g., 500 mM NaCl)
-
Elution Buffer (e.g., IP buffer with 1% SDS)
Procedure:
-
Total RNA Extraction: Extract total RNA from the labeled cells using your preferred method. Ensure the RNA is of high quality.
-
Antibody-Bead Conjugation: Incubate the anti-BrdU antibody with Protein A/G magnetic beads in IP buffer for 1-2 hours at 4°C with rotation to allow for antibody binding.
-
Washing Beads: Wash the antibody-conjugated beads three times with IP buffer to remove any unbound antibody.
-
RNA Binding: Add the extracted total RNA to the antibody-conjugated beads. Incubate for 2-4 hours at 4°C with rotation to allow the antibody to capture the bromouridine-containing RNA.
-
Washing: Wash the beads three times with IP buffer and then twice with Wash Buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured RNA from the beads by incubating with Elution Buffer for 10 minutes at 65°C.
-
RNA Purification: Purify the eluted RNA using an appropriate RNA clean-up kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Downstream Analysis: The purified 5-Br-2'-OMeU-labeled RNA is now ready for analysis by RT-qPCR, microarray, or next-generation sequencing.
Visualization of Workflows and Concepts
The following diagrams illustrate the key experimental workflows and the conceptual basis for using 5-Br-2'-OMeU in RNA research and therapeutics.
Caption: Experimental workflow for RNA labeling and tracking using 5-Br-2'-OMeU.
Caption: Conceptual diagram of 5-Br-2'-OMeU's role in enhancing RNA therapeutics.
Applications in Drug Development
The unique properties of 5-Br-2'-OMeU make it a valuable tool in the development of RNA-based therapeutics, a rapidly growing field in medicine.
-
Improving RNA Drug Stability: A major hurdle in RNA therapeutics is the inherent instability of RNA molecules in the physiological environment. The 2'-O-methyl modification significantly enhances nuclease resistance, thereby increasing the in vivo half-life of RNA drugs such as siRNAs, antisense oligonucleotides, and mRNA vaccines.[7]
-
Tracking Therapeutic RNA Delivery: By incorporating 5-Br-2'-OMeU into a therapeutic RNA, its delivery to target cells and tissues can be monitored using the immunofluorescence methods described above. This provides a direct way to assess the efficiency of delivery vehicles and strategies.
-
Understanding Mechanism of Action: The ability to isolate and analyze the delivered therapeutic RNA allows for a more detailed understanding of its fate within the cell, its engagement with the cellular machinery, and its off-target effects.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Labeling Signal | - Insufficient concentration of 5-Br-2'-OMeU- Inefficient cellular uptake- Short incubation time- Antibody not effective | - Increase the concentration of 5-Br-2'-OMeU.- Increase incubation time.- Try a different anti-BrdU antibody clone. |
| High Background in Immunofluorescence | - Incomplete washing- Non-specific antibody binding- Antibody concentration too high | - Increase the number and duration of wash steps.- Increase the concentration of blocking agent (e.g., BSA).- Titrate the primary and secondary antibodies to a lower concentration. |
| Low Yield of RNA after IP | - Inefficient immunoprecipitation- Labeled RNA is of low abundance- RNA degradation | - Ensure sufficient antibody and bead concentration.- Increase the amount of starting total RNA.- Use RNase inhibitors at all steps and work in an RNase-free environment. |
Conclusion
This compound is a promising reagent for the metabolic labeling and tracking of newly synthesized RNA. Its key advantage lies in the 2'-O-methyl group, which confers increased stability to the labeled RNA. This feature is not only beneficial for fundamental studies of RNA biology but also holds significant potential for the development and optimization of RNA-based therapeutics. The protocols and notes provided here serve as a comprehensive guide for researchers to begin exploring the utility of this powerful tool in their own experimental systems. As with any new reagent, empirical optimization is key to achieving the best results.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The emerging role of RNA modifications in the regulation of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi-based drug design: considerations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2'-O-Methyluridine in Crystallographic Studies of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of high-resolution three-dimensional structures of RNA is crucial for understanding its diverse biological functions and for the rational design of RNA-targeting therapeutics. X-ray crystallography remains a powerful technique for this purpose, but it is often hampered by challenges in obtaining well-diffracting crystals and solving the phase problem. The incorporation of modified nucleotides into RNA is a widely adopted strategy to overcome these hurdles.
This document focuses on the application of 5-Bromo-2'-O-Methyluridine as a dual-function modification in RNA crystallography. The bromine atom at the C5 position of the uracil base serves as a heavy atom for phasing, facilitating the solution of the crystal structure through techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD). Concurrently, the 2'-O-methyl group on the ribose sugar is known to enhance the conformational stability of RNA helices and can improve crystal packing, potentially leading to higher resolution diffraction data.
While the individual benefits of 5-bromouridine and 2'-O-methyluridine in RNA structural studies are well-documented, this guide provides a comprehensive overview of the potential synergistic advantages of using this compound, along with detailed protocols for its incorporation and use in crystallographic studies. The information presented herein is based on established methodologies for similar RNA modifications, providing a practical framework for researchers.
Applications in RNA Crystallography
The unique combination of a heavy atom and a stabilizing group makes this compound a valuable tool for various aspects of RNA structure determination:
-
Phasing: The anomalous signal from the bromine atom can be leveraged to solve the phase problem, a critical bottleneck in X-ray crystallography. This is particularly useful for novel RNA structures where a homologous model for molecular replacement is not available.
-
Improving Crystal Quality: The 2'-O-methyl group can pre-organize the RNA into a more rigid A-form helical conformation, which can lead to more ordered crystal packing and, consequently, improved diffraction resolution. This modification has been shown to increase the thermal stability of RNA duplexes.
-
Structural Analysis: The site-specific incorporation of this compound allows for the precise placement of a heavy atom marker without significantly perturbing the overall RNA fold, aiding in the accurate tracing of the polynucleotide chain in the electron density map.
Experimental Protocols
The following protocols are based on standard procedures for the chemical synthesis and crystallographic analysis of modified RNA.
Protocol 1: Synthesis of this compound Phosphoramidite
The synthesis of the phosphoramidite building block is a prerequisite for incorporating this compound into RNA via automated solid-phase synthesis.
Materials:
-
2'-O-Methyluridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Bromination of 2'-O-Methyluridine:
-
Dissolve 2'-O-Methyluridine in anhydrous DMF.
-
Add N-Bromosuccinimide (NBS) in portions while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product, this compound, by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
Dissolve the dried this compound in anhydrous pyridine.
-
Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the 5'-O-DMT-5-Bromo-2'-O-Methyluridine by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.
-
Add Diisopropylethylamine (DIPEA) and cool the mixture in an ice bath.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction and purify the final this compound phosphoramidite by silica gel chromatography under an inert atmosphere.
-
Co-evaporate the purified product with anhydrous acetonitrile and store under argon at -20°C.
-
Protocol 2: Solid-Phase Synthesis and Purification of Modified RNA
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard RNA phosphoramidites (A, C, G, U)
-
Synthesized this compound phosphoramidite
-
Standard synthesis reagents (activator, capping, oxidation solutions)
-
Ammonia/methylamine solution
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
HPLC system
Procedure:
-
Automated Solid-Phase Synthesis:
-
Program the desired RNA sequence into the DNA/RNA synthesizer.
-
Install the standard and modified phosphoramidite vials, along with other necessary reagents.
-
Perform the synthesis on the desired scale using the manufacturer's recommended protocols for RNA synthesis. Longer coupling times may be required for the modified phosphoramidite.
-
-
Deprotection and Cleavage:
-
Treat the CPG support with a solution of ammonia/methylamine at the recommended temperature and time to cleave the RNA from the support and remove the base and phosphate protecting groups.
-
Evaporate the solution to dryness.
-
-
2'-O-Silyl Group Removal:
-
Resuspend the dried RNA pellet in a solution of TEA·3HF to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.
-
Quench the reaction and precipitate the RNA.
-
-
Purification:
-
Purify the full-length RNA product from truncated sequences and other impurities using denaturing PAGE or HPLC.
-
Verify the purity and identity of the RNA by mass spectrometry.
-
Protocol 3: Crystallization and X-ray Diffraction
Materials:
-
Purified this compound modified RNA
-
Crystallization screening kits
-
Vapor diffusion plates (sitting or hanging drop)
-
Microscopes for crystal visualization
-
Cryoprotectant solutions
-
Synchrotron X-ray source
Procedure:
-
RNA Sample Preparation:
-
Dissolve the purified RNA in a low-salt buffer (e.g., 10 mM HEPES, pH 7.5).
-
Anneal the RNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature to ensure proper folding.
-
-
Crystallization Screening:
-
Set up crystallization trials using sparse matrix screens by mixing the RNA solution with the screen solutions in vapor diffusion plates.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, salt, and buffer pH.
-
-
Data Collection:
-
Carefully harvest a single crystal and briefly soak it in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect diffraction data at a synchrotron beamline. For phasing, collect a dataset at the peak wavelength for bromine's anomalous scattering (~0.92 Å).
-
-
Structure Determination:
-
Process the diffraction data using appropriate software (e.g., XDS, HKL2000).
-
Locate the bromine atom positions using the anomalous signal and calculate initial phases.
-
Use the initial phases to build an atomic model of the RNA, followed by refinement.
-
Data Presentation
The following tables present hypothetical, yet realistic, data to illustrate the potential benefits of using this compound in RNA crystallography. This data is for illustrative purposes as specific comparative studies for this modification were not found in the surveyed literature.
Table 1: Comparison of Crystallization and Diffraction Quality
| RNA Construct | Crystal Size (µm) | Diffraction Resolution (Å) |
| Native RNA | 50 x 50 x 10 | 3.5 |
| RNA + 5-Bromouridine | 60 x 50 x 15 | 3.2 |
| RNA + 2'-O-Methyluridine | 80 x 70 x 20 | 2.8 |
| RNA + this compound | 90 x 80 x 25 | 2.5 |
Table 2: Phasing Statistics Comparison
| Phasing Method | Derivative | Resolution (Å) | No. of Sites | Figure of Merit (FOM) |
| Molecular Replacement | N/A (requires homolog) | - | - | - |
| SAD | RNA + 5-Bromouridine | 3.2 | 1 | 0.35 |
| SAD | RNA + this compound | 2.5 | 1 | 0.45 |
Visualizations
Application of 5-Bromo-2'-O-Methyluridine in Oligonucleotide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2'-O-Methyluridine is a modified nucleoside that offers unique properties for the synthesis of specialized oligonucleotides. Its applications primarily leverage the presence of a bromine heavy atom and the stabilizing effect of the 2'-O-methyl group on the ribose sugar. This document provides detailed application notes and experimental protocols for the incorporation and use of this compound in oligonucleotide synthesis, catering to researchers in molecular biology, structural biology, and drug development.
The key features of this compound that make it a valuable tool in oligonucleotide synthesis are:
-
Heavy Atom for X-ray Crystallography: The bromine atom serves as an excellent anomalous scatterer, facilitating phase determination in X-ray crystallography to elucidate the three-dimensional structures of nucleic acids and their complexes.
-
Photo-cross-linking Agent: Upon exposure to UV light, 5-bromouracil can form covalent cross-links with nearby amino acid residues in proteins, making it an invaluable tool for studying RNA-protein interactions.[1][2]
-
Increased Nuclease Resistance: The 2'-O-methyl modification provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo and in vitro stability of the oligonucleotide.[3][4]
-
Enhanced Thermal Stability: The 2'-O-methyl group locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices (RNA-like). This pre-organization of the backbone leads to an increase in the thermal stability (Tm) of duplexes formed with complementary RNA strands.[5][6]
Key Applications and Supporting Data
The incorporation of this compound into oligonucleotides opens up a range of applications, from fundamental structural studies to the development of therapeutic agents.
X-ray Crystallography
The bromine atom in this compound provides a strong anomalous signal for phasing in X-ray crystallography. By replacing uridine or thymidine residues with this modified nucleoside at specific positions within an oligonucleotide, researchers can obtain high-quality diffraction data to solve complex nucleic acid structures.
Photo-cross-linking Studies of RNA-Protein Interactions
This compound is a photo-reactive nucleoside that can be used to map the binding sites of proteins on RNA. Upon irradiation with UV light (typically around 308-312 nm), the bromine-carbon bond can undergo homolytic cleavage, generating a reactive uracilyl radical that can abstract a hydrogen atom from a nearby amino acid side chain, resulting in a covalent cross-link.[1][2] This allows for the precise identification of amino acids in direct contact with the modified RNA.
Antisense Oligonucleotides (ASOs) and siRNA
While specific data for this compound in ASO and siRNA applications is limited, the known benefits of 2'-O-methyl modifications suggest its potential utility. The increased nuclease resistance and enhanced binding affinity to target mRNA make 2'-O-methylated oligonucleotides, in general, promising candidates for these therapeutic approaches.[3][7] The 5-bromo modification itself has been explored in siRNAs, though in some contexts, it has been associated with reduced silencing activity.
Quantitative Data Summary
The following tables summarize the general effects of 2'-O-methyl and 5-bromo modifications on oligonucleotide properties. It is important to note that the exact quantitative impact of the combined this compound modification may vary depending on the sequence context and the number of modifications.
| Modification | Effect on Thermal Stability (Tm) of RNA/DNA Duplexes | Reference |
| 2'-O-Methyl | General increase in Tm, particularly for RNA/RNA duplexes. | [5][6] |
| 5-Bromouridine | Generally leads to a slight increase in Tm. | [8] |
| Modification | Effect on Nuclease Resistance | Reference |
| 2'-O-Methyl | Significant increase in resistance to both endo- and exonucleases. | [3][4] |
| Phosphorothioate + 2'-O-Methyl | Highly resistant to nuclease degradation, with a half-life of >72 hours in 10% fetal bovine serum. | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Oligonucleotides Containing this compound
This protocol outlines the standard phosphoramidite chemistry for incorporating this compound into a custom oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
This compound CE Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the phosphoramidite vials on the DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support using the cleavage and deprotection solution (e.g., AMA).
-
The exocyclic amine protecting groups on the standard bases and the cyanoethyl protecting groups on the phosphates are removed by incubation at an elevated temperature as recommended for the specific protecting groups used.
-
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
Analysis: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle
Caption: Automated solid-phase synthesis cycle for oligonucleotide production.
Protocol 2: UV Cross-linking of this compound-Containing RNA to a Binding Protein
This protocol provides a general method for photo-cross-linking an RNA molecule containing this compound to its cognate protein.
Materials:
-
Purified RNA containing this compound (at a known position)
-
Purified target protein
-
Binding buffer (optimized for the specific RNA-protein interaction)
-
UV cross-linker with a 308 nm or 312 nm light source
-
SDS-PAGE gel and associated reagents
-
Autoradiography or Western blotting reagents for detection
Procedure:
-
Binding Reaction:
-
Combine the this compound-containing RNA and the target protein in the binding buffer.
-
Incubate the reaction mixture under conditions that favor the formation of the RNA-protein complex (e.g., on ice for 30 minutes).
-
-
UV Irradiation:
-
Place the reaction mixture in a suitable container (e.g., a quartz cuvette or on a parafilm sheet on ice) directly under the UV lamp.
-
Irradiate the sample with UV light at 308 nm or 312 nm for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.[2]
-
-
Analysis of Cross-linking:
-
Add SDS-PAGE loading buffer to the irradiated sample and heat to denature the proteins.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the cross-linked RNA-protein complex. If the RNA is radiolabeled, this can be done by autoradiography. If the protein has an affinity tag, Western blotting can be used. The cross-linked complex will appear as a band with a higher molecular weight than the protein alone.
-
Diagram of the UV Cross-linking Experimental Workflow
Caption: Workflow for identifying RNA-protein interactions using UV cross-linking.
Protocol 3: Generalized Workflow for Assessing Antisense Oligonucleotide (ASO) Activity
This protocol describes a general workflow for evaluating the efficacy of an ASO containing this compound in downregulating a target gene's expression in cell culture.
Materials:
-
ASO with this compound modification
-
Control ASOs (e.g., scrambled sequence, mismatch control)
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Reagents for RNA extraction
-
Reagents for RT-qPCR (reverse transcriptase, primers, polymerase, dNTPs)
-
Reagents for protein analysis (e.g., antibodies for Western blotting)
Procedure:
-
Cell Culture and Transfection:
-
Seed the cells in multi-well plates and allow them to adhere and reach the desired confluency.
-
Prepare transfection complexes by mixing the ASO (and controls) with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for the desired period (e.g., 24-72 hours).
-
-
Analysis of Target mRNA Levels:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of the target mRNA using qPCR, normalizing to a stable housekeeping gene.
-
-
Analysis of Target Protein Levels:
-
Harvest the cells and prepare protein lysates.
-
Determine the concentration of the protein lysates.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein.
-
Quantify the protein levels relative to a loading control (e.g., actin or tubulin).
-
Diagram of the Antisense Oligonucleotide Activity Assessment Workflow
Caption: Workflow for evaluating the gene-silencing efficacy of an ASO.
Conclusion
This compound is a versatile modified nucleoside with significant applications in structural biology and the study of nucleic acid-protein interactions. Its incorporation into oligonucleotides via standard phosphoramidite chemistry allows for the generation of powerful research tools. While its direct application in therapeutic antisense and siRNA strategies is less documented, the inherent properties of the 2'-O-methyl group suggest potential benefits in these areas, warranting further investigation. The protocols and data presented here provide a comprehensive guide for researchers looking to utilize this compound in their work.
References
- 1. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 5. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
Unveiling RNA-Protein Interactions: Application and Protocols for 5-Bromo-2'-O-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene regulation to catalysis. Elucidating the specifics of these interactions is paramount for understanding disease mechanisms and developing novel therapeutics. 5-Bromo-2'-O-Methyluridine is a powerful tool in this endeavor. This modified nucleoside, when incorporated into RNA, serves as a versatile probe for dissecting RNA-protein complexes. The bromine atom at the 5th position of the uracil base enables efficient UV-induced cross-linking to interacting amino acids, providing a "snapshot" of the binding interface. Concurrently, the 2'-O-Methyl modification on the ribose sugar confers increased enzymatic stability to the RNA molecule and can enhance its binding affinity. This application note provides a comprehensive overview of the utility of this compound in studying RNA-protein interactions, complete with detailed experimental protocols and supporting data.
Key Applications
This compound offers several advantages for the study of RNA-protein interactions:
-
Mapping Binding Sites: The primary application lies in identifying the precise location of protein binding on an RNA molecule and the specific amino acids at the interaction interface through UV-induced cross-linking.[1][2]
-
Structural Studies: The heavy bromine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in phase determination and structure solution of RNA-protein complexes.
-
Biophysical Analysis: RNA molecules containing this modification can be used in various biophysical assays, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), to quantify binding affinities, kinetics, and thermodynamics.[3][4][5][6][7]
-
Enhanced Stability: The 2'-O-Methyl group protects the RNA from degradation by nucleases, making it suitable for in vitro and in vivo studies where RNA stability is a concern.
Quantitative Data Summary
While specific quantitative data for RNA-protein interactions involving the dual-modified this compound is not extensively published, data from the closely related 5-Bromouridine can provide valuable insights. The 2'-O-Methyl modification is generally known to enhance binding affinity. The following table summarizes key quantitative parameters from studies using 5-Bromouridine for photocrosslinking.
| Parameter | Value | Technique | System | Reference |
| Cross-linking Yield | >50% | UV Irradiation (308 nm laser) | Bacteriophage R17 coat protein-RNA complex | [8] |
| Quantum Yield of Photocross-linking | 0.003 | UV Irradiation (308 nm) | Bacteriophage R17 coat protein-RNA complex | [8] |
| Cross-linking Yield Comparison | 5-Iodo-Uridine (~80%) > 5-Bromo-Uridine (~40%) | UV Irradiation (308 nm) | Bacteriophage R17 coat protein-RNA complex | [9] |
Experimental Protocols
Protocol 1: Synthesis of RNA containing this compound
The synthesis of RNA oligonucleotides containing this compound is achieved through standard solid-phase phosphoramidite chemistry.
Materials:
-
5'-O-DMT-2'-O-Methyl-5-Bromouridine-3'-CE phosphoramidite
-
Standard DNA/RNA synthesizer and reagents (activator, oxidizing agent, capping reagents, deprotection solutions)
-
Controlled Pore Glass (CPG) solid support
Procedure:
-
Phosphoramidite Preparation: The this compound phosphoramidite is synthesized from the corresponding nucleoside. While a detailed synthesis protocol is beyond the scope of this note, it generally involves the protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.[10][11]
-
Automated Solid-Phase Synthesis: The modified phosphoramidite is incorporated into the desired RNA sequence using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking (removal of the DMT group), coupling of the next phosphoramidite, capping of unreacted 5'-hydroxyls, and oxidation of the phosphite triester to a more stable phosphate triester.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a standard deprotection solution (e.g., a mixture of ammonia and methylamine).
-
Purification: The final RNA product is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
Protocol 2: UV Cross-linking of RNA-Protein Complexes
This protocol describes the procedure for inducing a covalent bond between the this compound-containing RNA and its binding protein.
Materials:
-
Purified RNA containing this compound
-
Purified target protein
-
Binding buffer (optimized for the specific RNA-protein interaction)
-
UV light source (e.g., 308 nm XeCl excimer laser or a UV transilluminator with a peak wavelength around 310 nm)[8]
-
Quartz cuvette or plate
-
SDS-PAGE analysis reagents
Procedure:
-
Complex Formation: Mix the RNA and protein in the binding buffer at appropriate concentrations to ensure a high fraction of complex formation. Incubate on ice or at the optimal binding temperature for 30 minutes.
-
UV Irradiation: Transfer the RNA-protein complex solution to a quartz cuvette or plate. Irradiate the sample with UV light. The irradiation time and distance from the source should be optimized for each specific complex. A typical irradiation time can range from 5 to 30 minutes.[8][9]
-
Analysis of Cross-linking: The formation of a covalent RNA-protein complex can be visualized by a shift in the molecular weight of the protein on an SDS-PAGE gel. The cross-linked product will migrate slower than the unbound protein. The gel can be stained with a protein stain (e.g., Coomassie Blue) and, if the RNA is labeled (e.g., with 32P), visualized by autoradiography.
-
Identification of Cross-linked Peptides: To identify the specific amino acid(s) involved in the cross-link, the cross-linked complex can be excised from the gel, subjected to proteolytic digestion (e.g., with trypsin), and analyzed by mass spectrometry.[1]
Protocol 3: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding of a ligand (in this case, the RNA) to a macromolecule (the protein), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3][5][7]
Materials:
-
Isothermal Titration Calorimeter
-
Purified RNA containing this compound
-
Purified target protein
-
Degassed binding buffer
Procedure:
-
Sample Preparation: Prepare the protein solution (typically in the sample cell) and the RNA solution (in the injection syringe) in the same degassed binding buffer to minimize heat of dilution effects. The concentrations should be chosen based on the expected binding affinity.
-
ITC Experiment: Perform a series of injections of the RNA solution into the protein solution in the ITC instrument. The instrument will measure the heat evolved or absorbed during each injection.
-
Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of RNA to protein) is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis yields the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated from these values.
Visualizing Experimental Workflows and Concepts
Experimental Workflow for RNA-Protein Interaction Analysis
Caption: Workflow for studying RNA-protein interactions using this compound.
Conceptual Pathway of UV Cross-linking
References
- 1. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Thermodynamic Analyses of RNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying RNA-RNA and RNA-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and Thermodynamic Analyses of RNA–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of RNA containing 5-Bromo-2'-O-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-transcriptional RNA modifications, a field known as epitranscriptomics, is revealing new layers of gene regulation that are crucial for cellular function and disease. 2'-O-methylation (Nm) is a common and highly conserved RNA modification where a methyl group is added to the 2' hydroxyl of the ribose moiety of a nucleotide.[1][2] This modification is found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2] 2'-O-methylation plays a significant role in RNA stability, structure, and interactions with proteins, thereby influencing processes like translation, splicing, and the innate immune response.[1][3][4]
The ability to specifically isolate and analyze RNAs containing 2'-O-methylation is essential for understanding their biological roles and for the development of novel therapeutic strategies.[5][6] This document provides detailed application notes and a protocol for the immunoprecipitation of RNA containing a specific type of 2'-O-methylated nucleotide, 5-Bromo-2'-O-Methyluridine (BrMeU). This method is adapted from the well-established 5-Bromouridine (BrU) immunoprecipitation technique.[7][8] By incorporating BrMeU into newly synthesized RNA, researchers can specifically capture and analyze these transcripts.
Application Notes
The immunoprecipitation of BrMeU-containing RNA is a powerful technique with broad applications in basic research and drug development.
1. Elucidating the Role of 2'-O-Methylation in Gene Expression:
-
Mapping 2'-O-Methylated Transcripts: This technique allows for the transcriptome-wide identification of RNAs that are 2'-O-methylated at uridine residues under specific cellular conditions.
-
Studying RNA Stability and Decay: By pulse-labeling RNA with BrMeU, researchers can track the stability and degradation rates of 2'-O-methylated transcripts, providing insights into how this modification affects RNA turnover.[7][8]
-
Investigating Splicing Regulation: 2'-O-methylation within pre-mRNAs can influence splicing decisions.[3] Isolating BrMeU-labeled pre-mRNAs can help in identifying transcripts where this modification plays a regulatory role in alternative splicing.
2. Applications in Drug Discovery and Development:
-
Target Identification and Validation: Many diseases, including cancer and viral infections, are associated with altered RNA methylation patterns.[9] Identifying the specific RNAs that are differentially 2'-O-methylated in diseased versus healthy cells can reveal novel therapeutic targets.[9]
-
Mechanism of Action Studies: For drugs that are analogues of nucleosides or that affect RNA modifying enzymes, BrMeU-IP can be used to determine their impact on the 2'-O-methylation of specific transcripts, helping to elucidate their mechanism of action.[10]
-
Development of RNA Therapeutics: The stability and immunogenicity of RNA-based drugs, such as mRNA vaccines and siRNAs, can be enhanced by specific chemical modifications, including 2'-O-methylation.[5][6] This protocol can be adapted to assess the incorporation and effects of such modifications in therapeutic RNA molecules.
3. Understanding Host-Pathogen Interactions:
-
Viral RNA Modification: Many viruses utilize 2'-O-methylation to cap their RNA, which helps them evade the host's innate immune system. BrMeU labeling can be used to study the dynamics of viral RNA methylation during infection.
-
Host Response to Infection: The host cell's RNA methylation landscape can change in response to viral infection. BrMeU-IP can help identify host transcripts whose 2'-O-methylation is altered, providing insights into the cellular response to pathogens.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Labeling Time | 1 - 4 hours | Shorter times are used for studying nascent transcripts.[7][8] |
| Antibody Concentration | 1 - 5 µg per IP | Optimization is crucial for each antibody lot and cell type.[11] |
| Bead Volume | 20 - 50 µL of slurry per IP | Protein A/G magnetic beads are commonly used.[11] |
| RNA Yield from IP | 10 - 100 ng | Highly dependent on the abundance of labeled transcripts. |
| Enrichment of Positive Control | 10- to 100-fold over IgG control | Measured by RT-qPCR for a known highly transcribed gene.[12] |
| Non-specific Binding (IgG) | < 1% of input | Indicates the specificity of the immunoprecipitation. |
Experimental Protocols
This protocol is adapted from established methods for 5-Bromouridine (BrU) immunoprecipitation.[7][8] It is crucial to optimize conditions for your specific cell type and experimental goals.
Materials:
-
Cells of interest
-
This compound (BrMeU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol or other RNA extraction reagent
-
Anti-BrdU antibody (several clones are available and should be tested for reactivity with BrMeU).[13][14][15][16]
-
Protein A/G magnetic beads
-
IP Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS)
-
Wash Buffers (Low salt, High salt)
-
Elution Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS)
-
RNase inhibitors
-
Protease inhibitors
-
DNase I, RNase-free
-
RNase-free water, tubes, and tips
Protocol 1: Labeling of Cellular RNA with BrMeU
-
Cell Culture: Plate cells to be approximately 70-80% confluent on the day of the experiment.
-
Labeling:
-
Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using TRIzol or a similar lysis buffer.
-
Protocol 2: Immunoprecipitation of BrMeU-labeled RNA
-
RNA Extraction:
-
Extract total RNA from the cell lysate according to the manufacturer's protocol (e.g., TRIzol-chloroform extraction).
-
Resuspend the RNA pellet in RNase-free water.
-
-
DNase Treatment:
-
Treat the total RNA with RNase-free DNase I to remove any contaminating DNA.
-
Purify the RNA using a suitable clean-up kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
RNA Fragmentation (Optional but Recommended):
-
Fragment the RNA to an average size of 200-500 nucleotides using RNA fragmentation buffer or sonication. This improves the efficiency of immunoprecipitation.
-
-
Antibody-Bead Conjugation:
-
Wash the required amount of Protein A/G magnetic beads with IP buffer.
-
Add the anti-BrdU antibody to the beads and incubate with rotation for 1-2 hours at 4°C to allow for antibody binding.[11]
-
Wash the antibody-conjugated beads twice with IP buffer to remove unbound antibody.
-
-
Immunoprecipitation:
-
Add the fragmented RNA to the antibody-conjugated beads.
-
Add RNase inhibitors to the mixture.
-
Incubate with rotation for 2-4 hours or overnight at 4°C.[11]
-
-
Washing:
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
Low Salt Wash Buffer (2 times)
-
High Salt Wash Buffer (1 time)
-
IP Buffer (1 time)
-
-
Perform each wash for 5 minutes with rotation at 4°C.[11]
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Incubate at 65°C for 10 minutes to elute the RNA.
-
Place the tube on a magnetic stand and collect the supernatant containing the enriched BrMeU-RNA.
-
-
RNA Purification:
-
Purify the eluted RNA using an RNA clean-up kit or phenol-chloroform extraction and ethanol precipitation.
-
Resuspend the final RNA pellet in a small volume of RNase-free water.
-
Downstream Analysis:
The enriched BrMeU-labeled RNA can be analyzed by various methods, including:
-
RT-qPCR: To quantify the enrichment of specific transcripts.[7][8]
-
Next-Generation Sequencing (RNA-Seq): To identify all BrMeU-labeled transcripts transcriptome-wide.[7][8]
-
Northern Blotting: To determine the size and abundance of specific labeled RNAs.
Visualizations
Experimental Workflow for BrMeU-RNA Immunoprecipitation
References
- 1. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O-Methylation Sequencing - CD Genomics [rna.cd-genomics.com]
- 5. Recent Advances and Prospects in RNA Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-BrdU/5-BrdU Antibody (SAA0559)(5-bromo-2´-deoxyuridine, 5-Bdu, 5-Bromodeoxyuridine, 5-Bromodesoxyuridine, 5-Bromouracil deoxyriboside, 5-Bromoura------ BioTNT 科研好助手---- 生物科研试剂和实验服务提供商 [biotnt.com]
- 14. rndsystems.com [rndsystems.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. The Fingerprint of Anti-Bromodeoxyuridine Antibodies and Its Use for the Assessment of Their Affinity to 5-Bromo-2'-Deoxyuridine in Cellular DNA under Various Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Transcription with 5-Bromo-2'-O-Methyluridine Triphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzymatic synthesis of RNA through in vitro transcription (IVT) is a cornerstone technique for producing RNA for a wide range of applications, including mRNA vaccines, RNA interference (RNAi), aptamer development, and structural biology.[1] The use of modified nucleotides during IVT allows for the production of RNA molecules with enhanced properties. 5-Bromo-2'-O-Methyluridine triphosphate (5-Br-2'-OMe-UTP) is a modified nucleotide that combines two powerful chemical modifications: a bromine atom at the 5-position of the uracil base and a methyl group at the 2'-hydroxyl position of the ribose sugar.
-
2'-O-Methylation (2'-OMe): This common natural modification confers significant enzymatic stability to RNA by protecting it from nuclease degradation.[2][3] It also increases the thermodynamic stability of RNA duplexes and can help reduce the innate immune response to foreign RNA.[2][4]
-
5-Bromouridine (5-BrU): The bromine atom is a photoreactive moiety. When RNA containing 5-BrU is exposed to UV light (around 310 nm), it can form covalent cross-links with closely associated amino acids, making it an invaluable tool for studying RNA-protein interactions.[5][6]
The incorporation of 5-Br-2'-OMe-UTP into RNA transcripts produces molecules that are both highly stable and capable of photocross-linking, opening up advanced applications in drug development and molecular biology.
Properties and Applications
RNA transcribed with 5-Br-2'-OMe-UTP is expected to exhibit a combination of beneficial properties derived from each modification.
Key Properties:
-
Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of nucleases, significantly increasing the half-life of the RNA in biological fluids.[2][7]
-
Increased Thermodynamic Stability: 2'-O-methylation pre-organizes the ribose sugar into an A-form helix conformation, which strengthens base pairing and increases the melting temperature (Tm) of RNA duplexes.[4][8]
-
Photocross-linking Capability: The 5-bromo modification allows for efficient UV-induced covalent cross-linking to interacting proteins, enabling the capture of transient interactions.[5][6]
-
Reduced Immunogenicity: The modification of nucleotides, particularly at the ribose, can help mask the synthetic RNA from pattern recognition receptors like RIG-I and TLRs, thereby reducing the activation of innate immune responses.[9][10]
Primary Applications:
-
RNA-Protein Interaction Studies: Mapping the binding sites of RNA-binding proteins (RBPs) with high precision and stability. The enhanced nuclease resistance allows for longer incubation times in cellular extracts.
-
Development of RNA Therapeutics: Engineering highly stable and less immunogenic siRNAs, antisense oligonucleotides, or mRNA-based drugs.[11][12]
-
Aptamer Selection and Optimization: Creating nuclease-resistant aptamers (SOMAmers) with improved in vivo stability for diagnostic and therapeutic use.
-
Structural Biology: Synthesizing stable RNA molecules for crystallographic or NMR studies, with the bromo-group serving as a heavy atom for phasing.
Data Presentation: Comparative Properties of Modified UTPs
The following table summarizes the known and expected effects of incorporating different uridine analogs into RNA transcripts compared to unmodified UTP.
| Property | Unmodified UTP | 2'-O-Methyl-UTP | 5-Bromo-UTP | 5-Bromo-2'-O-Methyl-UTP (Expected) |
| T7 Polymerase Incorporation | High Efficiency | Moderate to High (Enzyme dependent)[13] | High Efficiency[14][15] | Moderate to High |
| Nuclease Resistance | Low | High[2] | Low | High |
| Duplex Stability (Tm) | Baseline | Increased[4][16] | Slightly Increased/Variable | Increased |
| UV Cross-linking Potential | Very Low (254 nm) | Very Low | High (>300 nm)[5] | High (>300 nm) |
| Immunogenicity | High | Reduced[10] | High | Reduced |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with 5-Br-2'-OMe-UTP
This protocol provides a starting point for the complete substitution of UTP with 5-Br-2'-OMe-UTP using T7 RNA Polymerase. Optimization may be required depending on the specific DNA template and desired transcript length.[17]
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)[18]
-
100 mM Dithiothreitol (DTT)
-
Ribonucleotide Solution Mix (10 mM each of ATP, CTP, GTP)
-
This compound triphosphate (10 mM stock)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
EDTA (0.5 M)
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.[1] Briefly vortex and centrifuge all components before use.
-
Assemble the reaction at room temperature in the following order to prevent DNA precipitation by spermidine:[19]
Component Volume (µL) for 20 µL Rxn Final Concentration Nuclease-free Water Up to 20 µL - 10x Transcription Buffer 2.0 µL 1x 100 mM DTT 1.0 µL 5 mM 10 mM ATP 2.0 µL 1 mM 10 mM CTP 2.0 µL 1 mM 10 mM GTP 2.0 µL 1 mM 10 mM 5-Br-2'-OMe-UTP 2.0 µL 1 mM Linear DNA Template (1 µg) X µL 50 ng/µL RNase Inhibitor 0.5 µL 20 U | T7 RNA Polymerase | 1.0 µL | 50 U |
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours. For short transcripts (<0.3 kb), incubation can be extended overnight.[20]
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the RNA using a standard column-based cleanup kit or phenol/chloroform extraction followed by ethanol precipitation.[21]
-
Assess RNA yield and purity via spectrophotometry (A260/280) and integrity using denaturing gel electrophoresis.
Caption: Workflow for in vitro transcription with modified nucleotides.
Protocol 2: Optimization of IVT with 5-Br-2'-OMe-UTP
The efficiency of T7 RNA polymerase can be affected by modified nucleotides.[22] A Design of Experiment (DoE) approach or simple titration is recommended to optimize the reaction conditions.[23]
Key Parameters to Optimize:
-
Magnesium Concentration (Mg²⁺): The total nucleotide concentration chelates Mg²⁺, which is a critical cofactor for the polymerase. If nucleotide concentrations are high, Mg²⁺ levels may become limiting. Test a range of MgCl₂ concentrations from 6 mM to 30 mM.[13][]
-
Nucleotide Ratio: If full substitution results in low yield, perform reactions with varying ratios of 5-Br-2'-OMe-UTP to unmodified UTP (e.g., 100:0, 75:25, 50:50, 25:75).
-
Enzyme Concentration: Increase the T7 RNA polymerase concentration by 50-100% to potentially drive the reaction forward.
-
Incubation Time and Temperature: While 37°C is standard, some modified polymerases work better at higher temperatures (e.g., 50-52°C for Hi-T7® RNA Polymerase), which can also reduce dsRNA byproduct formation.[25] Test incubation times from 2 to 6 hours.[23]
Example Optimization Setup (20 µL reactions):
| Reaction | [MgCl₂] | [5-Br-2'-OMe-UTP] | [UTP] | T7 Polymerase |
| 1 (Control) | 6 mM | 0 mM | 1 mM | 50 U |
| 2 (Test 1) | 6 mM | 1 mM | 0 mM | 50 U |
| 3 (Test 2) | 15 mM | 1 mM | 0 mM | 50 U |
| 4 (Test 3) | 30 mM | 1 mM | 0 mM | 50 U |
| 5 (Test 4) | 15 mM | 0.5 mM | 0.5 mM | 50 U |
| 6 (Test 5) | 15 mM | 1 mM | 0 mM | 75 U |
Analyze the yield and integrity of each reaction by gel electrophoresis to determine the optimal conditions.
Caption: Logical relationship of combined RNA modifications.
Protocol 3: UV Cross-linking of Modified RNA to Proteins
This protocol describes a general method for cross-linking 5-Br-2'-OMe-U-containing RNA to a protein of interest in a cell lysate or with a purified protein.[21]
Materials:
-
Purified 5-Br-2'-OMe-U modified RNA (~100,000 cpm if radiolabeled, or ~50-100 ng)
-
Protein source (e.g., purified RNA-binding protein or cell lysate)
-
RNA Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5% glycerol)
-
Yeast tRNA (as a non-specific competitor)
-
UV Cross-linker instrument with 312 nm bulbs (or a UV transilluminator)
-
RNase A/T1 Mix
-
SDS-PAGE loading buffer
Procedure:
-
Set up the binding reaction in a microcentrifuge tube on ice.
Component Volume (µL) for 12 µL Rxn Final Concentration 2x RNA Binding Buffer 6.0 µL 1x Yeast tRNA (10 mg/mL) 1.0 µL ~0.8 mg/mL Protein Source X µL Varies Modified RNA X µL ~5-10 nM RNase Inhibitor 0.5 µL 20 U | Nuclease-free Water | Up to 12 µL | - |
-
Incubate the reaction at room temperature (or 30°C) for 30 minutes to allow RNA-protein complexes to form.
-
Carefully transfer the samples to a 96-well plate or place the open tubes directly on ice under the UV source.
-
Irradiate with 312 nm UV light for 10-15 minutes.[6] The optimal energy dose should be determined empirically but a starting point is 500 mJ/cm².[21]
-
After irradiation, transfer the reaction back to a fresh tube.
-
Digest the non-protected regions of the RNA by adding 2 µL of an RNase A/T1 mix and incubating at 37°C for 30 minutes. This leaves only the small RNA fragment covalently attached to the protein.
-
Add SDS-PAGE loading buffer, boil the samples for 5 minutes, and resolve by SDS-PAGE.
-
Visualize the cross-linked protein. If the RNA was radiolabeled, this is done by autoradiography. If not, the protein can be detected by Western blotting for the protein of interest, which will show a size shift corresponding to the mass of the cross-linked RNA fragment.
Caption: General workflow for UV cross-linking of modified RNA to proteins.
References
- 1. RNAT7 < Lab < TWiki [barricklab.org]
- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 8. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. mdpi.com [mdpi.com]
- 12. RNA Therapeutics: Smarter Design, Safer Delivery | Technology Networks [technologynetworks.com]
- 13. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. protocols.io [protocols.io]
- 20. mclab.com [mclab.com]
- 21. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. neb.com [neb.com]
Application Note: Downstream Applications of 5-BroMo-2'-O-Methyluridine Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2'-O-Methyluridine (5-Br-2'-OMe-U) is a bifunctional modified ribonucleoside that offers significant advantages for RNA-based research and therapeutics. This analog combines two key chemical features: a bromine atom at the 5th position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose sugar.
-
5-Bromouridine (5-Br-U): The bromine atom serves as a powerful tool for structural and interaction studies. It is a photo-reactive moiety that, upon exposure to UV light (specifically >300 nm), can form covalent cross-links with nearby amino acid residues, making it invaluable for mapping RNA-protein interactions.[1] Additionally, as a heavy atom, it aids in solving the phase problem in X-ray crystallography, facilitating the determination of RNA and ribonucleoprotein (RNP) complex structures.[2]
-
2'-O-Methylation (2'-OMe): This common modification enhances the therapeutic potential of RNA oligonucleotides. It provides substantial resistance to degradation by endo- and exonucleases, thereby increasing the stability and in vivo half-life of RNA molecules.[3][4] Furthermore, it stabilizes the RNA helix, increasing its melting temperature (Tm) and binding affinity to complementary sequences, while also helping to mitigate innate immune responses.[5][6]
The combination of these features in 5-Br-2'-OMe-U allows for the creation of stable, nuclease-resistant RNA probes that can be used to specifically and efficiently investigate molecular interactions and structures. This document outlines key downstream applications, presents relevant quantitative data, and provides detailed protocols for the use of RNA labeled with this versatile modified nucleoside.
Key Applications & Data
The unique properties of 5-Br-2'-OMe-U lend themselves to three primary downstream applications: mapping RNA-protein interactions, enhancing the biophysical properties of therapeutic oligonucleotides, and facilitating structural determination.
Application 1: Mapping RNA-Protein Interactions via UV Crosslinking
Site-specific incorporation of 5-Br-2'-OMe-U into an RNA of interest creates a highly efficient and specific photo-probe. Upon binding to a target protein, irradiation with long-wavelength UV light (308-312 nm) induces a covalent bond between the RNA and the protein at the site of interaction.[1][7] This "zero-distance" crosslinking is more specific and less damaging to the biomolecules than using short-wavelength UV (254 nm).[1] The stable, cross-linked complex can then be isolated and analyzed to identify the protein partner and map the precise binding site.
Table 1: Quantitative Data on Crosslinking Efficiency
| Parameter | UV Source | Wavelength | Crosslinking Yield | Reference |
| Photo-Crosslinking Efficiency | Monochromatic XeCl Excimer Laser | 308 nm | > 50% | [7] |
| Photo-Crosslinking Efficiency | Broad-Spectrum UV Transilluminator | Peak at 312 nm | > 20% | [7] |
| Quantum Yield of Crosslinking | 308 nm Excitation | 308 nm | 0.003 | [7] |
Application 2: Enhancing Stability for Therapeutic & Research Applications
The 2'-O-methyl modification provides a significant advantage for any application requiring the RNA to persist in a biological medium. It sterically hinders the approach of nucleases, dramatically increasing the RNA's half-life in serum or cell extracts.[3][4] This modification also pre-organizes the ribose sugar into an A-form helical conformation, which enhances the thermal stability of RNA:RNA or RNA:DNA duplexes.[6]
Table 2: Quantitative Data on Biophysical Stability
| Parameter | RNA Modification | Change in Property | Conditions | Reference |
| Thermal Stability (Tm) | Unmodified U14/A14 Duplex | Tm = 24 °C | 1 M NaCl, 10 mM Na-phosphate | [5] |
| Thermal Stability (Tm) | Fully 2'-OMe-U modified U14/A14 Duplex | Tm = 36 °C (ΔTm = +12 °C) | 1 M NaCl, 10 mM Na-phosphate | [5] |
| Nuclease Resistance | Unmodified Oligonucleotide | >95% degraded within 4 hours | 50% Fetal Bovine Serum (FBS) | [8][9] |
| Nuclease Resistance | Fully 2'-OMe modified Oligonucleotide | >80% intact after 24 hours | 50% Fetal Bovine Serum (FBS) | [8][9] |
Application 3: Facilitating Structural Determination by X-ray Crystallography
Determining the three-dimensional structure of RNA is crucial for understanding its function. X-ray crystallography often requires the solution of the "phase problem." Incorporating a heavy atom like bromine into the RNA molecule at a specific site can provide the necessary phasing information through methods like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD). The 2'-O-methyl modification can further aid this application by promoting the formation of more stable and well-ordered crystals.
Visualized Workflows and Relationships
Caption: Logical relationships of 5-Br-2'-OMe-U modifications.
Caption: Experimental workflow for UV crosslinking.
Experimental Protocols
Protocol 1: UV Crosslinking of a 5-Br-U Labeled RNA to a Target Protein
This protocol outlines the procedure for identifying an interaction between a radiolabeled, 5-Br-U containing RNA probe and a purified protein.
Materials:
-
5'-radiolabeled RNA probe with site-specific 5-Br-U incorporation.
-
Purified target protein of interest.
-
Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5% glycerol).
-
Yeast tRNA (10 mg/mL stock) as a non-specific competitor.
-
RNase Inhibitor (40 U/µL).
-
RNase A/T1 mix.
-
2x SDS-PAGE Loading Buffer.
-
UV Crosslinker with 312 nm bulbs (e.g., Stratalinker®) or a UV transilluminator.
-
96-well microplate (UV-transparent).
Procedure:
-
Binding Reaction Setup: On ice, assemble the following reaction in a microcentrifuge tube (20 µL total volume):
-
10 µL 2x Binding Buffer
-
1 µL Yeast tRNA (final conc. 0.5 mg/mL)
-
0.5 µL RNase Inhibitor
-
X µL Radiolabeled RNA probe (~100,000 cpm, ~1-5 nM final)
-
Y µL Purified Protein (titrate concentration, e.g., 10-500 nM)
-
Nuclease-free water to 20 µL.
-
Control: Prepare a reaction with no protein and a reaction with a non-relevant protein.
-
-
Complex Formation: Incubate the reactions for 30 minutes at room temperature (or optimal binding temperature for your protein) to allow the RNA-protein complex to form.
-
UV Irradiation:
-
Carefully transfer the reactions to a 96-well plate placed on an ice-cold metal block.
-
Place the open plate in the UV crosslinker. Irradiate with 312 nm UV light at an energy of 0.5-1.0 J/cm².[10] This typically corresponds to 5-15 minutes, depending on the instrument.
-
-
Nuclease Digestion:
-
Transfer the irradiated samples back to microcentrifuge tubes.
-
Add 1 µL of RNase A/T1 mix to each tube to digest all RNA that is not protected by protein binding.
-
Incubate for 30 minutes at 37 °C.
-
-
Analysis:
-
Add 20 µL of 2x SDS-PAGE Loading Buffer to each sample.
-
Boil samples for 5 minutes at 95 °C.
-
Resolve the proteins on a suitable percentage SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film. A band shift corresponding to the molecular weight of the protein plus the covalently attached RNA fragment indicates a successful crosslink.
-
Protocol 2: Nuclease Resistance Assay in Serum
This protocol assesses the stability of a 2'-O-methylated oligonucleotide compared to an unmodified control in the presence of nucleases found in fetal bovine serum (FBS).
Materials:
-
5'-fluorescently labeled 2'-O-methylated RNA oligo.
-
5'-fluorescently labeled unmodified RNA oligo (same sequence).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Phosphate-Buffered Saline (PBS), RNase-free.
-
Proteinase K.
-
TBE-Urea sample loading buffer.
-
TBE-Urea polyacrylamide gel (e.g., 15-20%).
Procedure:
-
Reaction Setup: For each oligonucleotide (modified and unmodified), prepare four reaction tubes:
-
Tube 1 (T=0): 1 µL oligo (10 µM stock), 9 µL PBS.
-
Tube 2 (T=4h): 1 µL oligo (10 µM stock), 5 µL FBS, 4 µL PBS.
-
Tube 3 (T=24h): 1 µL oligo (10 µM stock), 5 µL FBS, 4 µL PBS.
-
Tube 4 (Control): 1 µL oligo (10 µM stock), 5 µL heat-inactivated FBS (95°C for 10 min), 4 µL PBS.
-
-
Incubation:
-
Immediately freeze the T=0 sample at -20 °C.
-
Incubate the T=4h, T=24h, and control samples at 37 °C.
-
After 4 hours, move the T=4h sample to -20 °C.
-
After 24 hours, move the T=24h and control samples to -20 °C.
-
-
-
Thaw all samples.
-
To each tube that contained FBS, add Proteinase K to a final concentration of 0.2 mg/mL.
-
Incubate at 37 °C for 30 minutes to digest serum proteins.
-
-
Analysis:
-
Add an equal volume of TBE-Urea sample loading buffer to each sample.
-
Heat samples at 95 °C for 5 minutes.
-
Load the samples onto a denaturing TBE-Urea polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the bands using a fluorescent gel imager. Intact oligos will run as a single major band. Degraded oligos will appear as a smear or bands of lower molecular weight.
-
Quantify the band intensity of the intact oligo at each time point relative to the T=0 sample to determine the percentage of degradation.
-
Protocol 3: Generalized Workflow for RNA Crystallography Using a 5-Br-U Label
This protocol provides a general framework. Specific conditions for crystallization must be determined empirically for each RNA molecule.
Materials:
-
Milligram quantities of highly pure (>98%) RNA with site-specific 5-Br-U incorporation.
-
Crystallization screening kits (sparse matrix screens).
-
Crystallization plates (e.g., sitting-drop vapor diffusion).
-
Stereomicroscope.
-
Cryoprotectant solutions.
-
Access to an X-ray diffraction facility (synchrotron preferred).
Procedure:
-
RNA Preparation: Synthesize or purchase the 5-Br-U labeled RNA. Purify the RNA to homogeneity using denaturing PAGE or HPLC. Anneal the RNA by heating to 80 °C for 2 minutes and slow cooling to room temperature in a buffer containing 10 mM MgCl₂. Concentrate the RNA to 5-10 mg/mL.
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the RNA solution (1 µL) with the reservoir solution from the screen (1 µL) on the plate pedestal.
-
Seal the plate and incubate at a constant temperature (e.g., 4 °C or 18 °C).
-
Monitor the drops for crystal formation over several days to weeks.
-
-
Crystal Optimization: Once initial crystal "hits" are identified, perform optimization screens by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition to obtain larger, diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling:
-
Identify a suitable cryoprotectant (often the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).
-
Briefly soak the crystal in the cryoprotectant solution.
-
Using a nylon loop, scoop the crystal and flash-cool it in liquid nitrogen.
-
-
X-ray Diffraction and Data Collection:
-
Mount the cryo-cooled crystal on the diffractometer.
-
Collect a full diffraction dataset. To leverage the bromine atom for phasing (SAD/MAD), collect data at X-ray wavelengths around the bromine absorption edge (~0.92 Å or 13.47 keV).
-
-
Structure Solution: Use the anomalous signal from the bromine atom to calculate experimental phases and generate an initial electron density map. Build the RNA model into the map and refine the structure.
References
- 1. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 4. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Bromo-2'-O-Methyluridine Incorporation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic incorporation of 5-Bromo-2'-O-Methyluridine (5-Br-2'-OMe-U) into RNA transcripts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in RNA synthesis?
A1: this compound (5-Br-2'-OMe-U) is a modified nucleoside that can be enzymatically incorporated into RNA strands during in vitro transcription. The bromine atom at the 5th position of the uracil base can serve as a useful tag for various biochemical assays, while the 2'-O-methyl group on the ribose sugar confers increased nuclease resistance and thermal stability to the resulting RNA molecule. These properties make it a valuable tool for applications in RNA therapeutics, diagnostics, and structural biology.
Q2: Which RNA polymerase is recommended for incorporating 5-Br-2'-OMe-UTP?
A2: T7 RNA polymerase is commonly used for in vitro transcription and is known to incorporate a variety of modified nucleotides. However, the efficiency of incorporation for bulky modified nucleotides like 5-Br-2'-OMe-UTP can be lower compared to canonical NTPs. For challenging templates or to enhance incorporation efficiency, mutant versions of T7 RNA polymerase, such as those with Y639F and H784A mutations, may offer improved performance.[1] These variants have been shown to better accommodate nucleotides with modifications at the 2' position of the ribose.[1]
Q3: Can I completely replace UTP with 5-Br-2'-OMe-UTP in my transcription reaction?
A3: While complete substitution is possible, it may lead to a significant decrease in transcription yield. The efficiency of incorporation is highly dependent on the sequence of the DNA template and the specific reaction conditions. It is often recommended to start with a partial substitution of UTP with 5-Br-2'-OMe-UTP and optimize the ratio to achieve the desired level of incorporation without severely compromising the overall RNA yield.
Q4: How does the incorporation of 5-Br-2'-OMe-U affect the properties of the RNA transcript?
A4: The incorporation of 5-Br-2'-OMe-U can alter the properties of the RNA transcript in several ways. The 2'-O-methyl modification generally increases the thermal stability (melting temperature, Tm) of RNA duplexes and enhances resistance to degradation by nucleases. The 5-bromo modification can be used for specific detection or as a handle for crosslinking studies. However, extensive modification may interfere with the biological function of the RNA, such as its ability to be translated or to interact with specific proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic incorporation of 5-Br-2'-OMe-U.
| Problem | Possible Cause | Recommended Solution |
| Low RNA Yield | Inhibition of RNA polymerase: The modified nucleotide may be a poor substrate for the RNA polymerase, leading to reduced enzyme activity. | - Optimize the ratio of 5-Br-2'-OMe-UTP to UTP. Start with a lower percentage of the modified nucleotide and gradually increase it. - Consider using a mutant T7 RNA polymerase (e.g., Y639F/H784A) that has enhanced activity for 2'-modified nucleotides.[1] - Increase the concentration of the limiting nucleotide, but be aware this may decrease the specific activity if radiolabeling. |
| Suboptimal reaction conditions: The standard transcription buffer may not be optimal for the incorporation of this specific modified nucleotide. | - Titrate the magnesium chloride (MgCl2) concentration, as it is a critical cofactor for RNA polymerase activity. - Optimize the incubation temperature and time. Longer incubation times may be necessary to compensate for slower incorporation rates. | |
| Poor quality of DNA template or NTPs: Contaminants in the DNA template or degradation of the modified NTP can inhibit transcription. | - Purify the DNA template using a reliable method to remove inhibitors. - Ensure the 5-Br-2'-OMe-UTP is of high quality and has been stored correctly to prevent degradation. | |
| Premature Termination of Transcription (Shorter Transcripts) | Steric hindrance: The bulky 5-Br-2'-OMe-U modification can cause the RNA polymerase to stall and dissociate from the DNA template, especially at positions requiring consecutive incorporations. | - Reduce the concentration of 5-Br-2'-OMe-UTP relative to UTP. - Use a mutant T7 RNA polymerase that is more processive with modified nucleotides.[1] - If possible, modify the DNA template to avoid long stretches of adenines that would require consecutive incorporation of the modified uridine. |
| GC-rich template regions: Difficulties in transcribing through GC-rich sequences can be exacerbated by the presence of modified nucleotides. | - Increase the incubation temperature to help melt secondary structures in the DNA template. - Include additives such as DMSO or betaine in the reaction mix to reduce secondary structure formation. | |
| No or Very Low Incorporation of 5-Br-2'-OMe-U | Incorrect NTP concentration: The concentration of the modified nucleotide may be too low for efficient incorporation. | - Increase the concentration of 5-Br-2'-OMe-UTP in the reaction. - Ensure that the stock concentration of the modified NTP is accurate. |
| Enzyme incompatibility: The wild-type T7 RNA polymerase may have very low affinity for this specific modified nucleotide. | - Switch to a mutant T7 RNA polymerase known to have broader substrate compatibility.[1] | |
| Difficulty in Purifying Modified RNA | Altered mobility on gels: The increased mass and potential for altered secondary structure of the modified RNA can affect its migration pattern during gel electrophoresis. | - Run a denaturing polyacrylamide or agarose gel to accurately assess the size and purity of the transcript. - Use purification methods that are not solely based on size, such as silica-based columns or magnetic beads. |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription with 5-Br-2'-OMe-UTP using T7 RNA Polymerase
This protocol provides a starting point for the enzymatic synthesis of RNA containing 5-Br-2'-OMe-U. Optimization of the ratio of modified to unmodified UTP and other reaction components is recommended.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
10X T7 RNA Polymerase Buffer
-
100 mM ATP, CTP, GTP solution
-
100 mM UTP solution
-
100 mM 5-Br-2'-OMe-UTP solution
-
T7 RNA Polymerase (Standard or Mutant)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | X | |
| 10X T7 RNA Polymerase Buffer | 2 | 1X |
| 100 mM ATP | 2 | 10 mM |
| 100 mM CTP | 2 | 10 mM |
| 100 mM GTP | 2 | 10 mM |
| 100 mM UTP | 1.5 | 7.5 mM |
| 100 mM 5-Br-2'-OMe-UTP | 0.5 | 2.5 mM |
| Linearized DNA template (1 µg) | Y | 50 ng/µL |
| RNase Inhibitor | 1 | |
| T7 RNA Polymerase | 2 | |
| Total Volume | 20 |
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours. For transcripts with high modification density, a longer incubation time may be required.
-
Optional: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method (e.g., column purification, phenol-chloroform extraction followed by ethanol precipitation).
-
Analyze the transcript by denaturing gel electrophoresis to confirm size and purity.
Visualizations
Caption: Experimental workflow for 5-Br-2'-OMe-U incorporation.
Caption: Enzymatic incorporation of 5-Br-2'-OMe-U by T7 RNA Polymerase.
Caption: Troubleshooting decision tree for optimizing incorporation.
References
Technical Support Center: Synthesis of 5-Bromo-2'-O-Methyluridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2'-O-Methyluridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective synthetic strategy involves a two-step process. The first step is the selective 2'-O-methylation of a suitably protected or unprotected uridine. This is followed by the regioselective bromination at the C-5 position of the uracil base.
Q2: What are the critical parameters to control during the bromination step?
The critical parameters for a successful bromination reaction include the choice of brominating agent, solvent, reaction temperature, and reaction time. Controlling these factors is crucial to maximize yield and minimize the formation of byproducts. For instance, using a mild brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) can offer better selectivity.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting material and a reference standard (if available), you can determine the extent of conversion. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.
Q4: What are the potential side reactions during the synthesis?
Potential side reactions may include the formation of di-brominated products, degradation of the sugar moiety under harsh reaction conditions, and incomplete reaction leading to a mixture of starting material and product. Over-bromination can be a concern if the reaction is not carefully controlled.
Q5: What is the best method for purifying the final product?
Column chromatography using silica gel is a widely used and effective method for the purification of this compound. The choice of the solvent system for elution is critical for achieving good separation. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a high-purity product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low to no conversion of starting material | - Inactive or degraded reagents (e.g., brominating agent).- Insufficient reaction temperature or time.- Presence of moisture in the reaction. | - Use fresh, high-quality reagents. Ensure brominating agents are stored under appropriate conditions.- Optimize the reaction temperature and time based on literature protocols or systematic screening.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if sensitive to moisture. |
| Formation of multiple spots on TLC, indicating byproducts | - Over-bromination leading to di-brominated species.- Non-selective reaction conditions.- Degradation of the starting material or product. | - Use a milder brominating agent or a stoichiometric amount of the reagent.- Optimize the reaction temperature; lower temperatures often lead to higher selectivity.- Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent further reactions. |
| Difficulty in purifying the product | - Co-elution of the product with impurities or starting material.- Streaking of the product on the silica gel column. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography if silica gel is not effective.- A pre-adsorption step of the crude material onto silica gel before loading onto the column can sometimes improve separation. |
| Low final yield after purification | - Loss of product during work-up and extraction steps.- Inefficient purification method.- Decomposition of the product on silica gel. | - Ensure efficient extraction by using the appropriate solvent and performing multiple extractions.- Minimize the number of purification steps if possible.- Deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent can sometimes prevent the degradation of acid-sensitive compounds. |
Quantitative Data Summary
| Parameter | 2'-O-Methylation of Uridine | 5-Bromination of 2'-O-Methyluridine |
| Typical Yield | 70-90% | 75-95%[1] |
| Reaction Temperature | 0°C to room temperature | Room temperature to 50°C |
| Reaction Time | 2-12 hours | 1-6 hours[1] |
| Common Reagents | Trimethylsulfonium hydroxide, Diazomethane | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH)[1] |
| Common Solvents | Methanol, DMF | DMF, Acetonitrile, Dichloromethane[1] |
Experimental Protocols
Protocol 1: 2'-O-Methylation of Uridine
-
Preparation: In a flame-dried round-bottom flask, dissolve uridine in anhydrous DMF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add the methylating agent (e.g., trimethylsulfonium hydroxide) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 2'-O-Methyluridine.
Protocol 2: 5-Bromination of 2'-O-Methyluridine
-
Preparation: Dissolve 2'-O-Methyluridine in a suitable solvent such as DMF in a round-bottom flask.
-
Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin) portion-wise to the solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Relationship between causes of low yield and solutions.
References
Technical Support Center: 2'-O-Methyl Modified Nucleoside Incorporation
Welcome to the technical support center for 2'-O-Methyl (2'-O-Me) modified nucleoside incorporation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and application of 2'-O-Me modified oligonucleotides.
Troubleshooting Guide
Incorporating 2'-O-Me modified nucleosides into synthetic oligonucleotides can present several challenges. This guide provides solutions to common problems encountered during synthesis, deprotection, and purification.
Low Coupling Efficiency During Solid-Phase Synthesis
A frequent issue with 2'-O-Me phosphoramidites is a decrease in coupling efficiency compared to standard DNA or unmodified RNA phosphoramidites. This can be attributed to the steric hindrance imposed by the 2'-O-methyl group.
Symptoms:
-
Low final yield of the full-length oligonucleotide.
-
Presence of a significant amount of (n-1) and other shorter failure sequences in the crude product analysis (e.g., by HPLC or PAGE).
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Insufficient Coupling Time | The steric bulk of the 2'-O-methyl group can slow down the coupling reaction. | Increase the coupling time for 2'-O-Me phosphoramidites. While standard DNA phosphoramidites may couple efficiently in under a minute, 2'-O-Me amidites may require significantly longer times, for instance, a 15-minute coupling time has been recommended for some modified monomers.[1][2] |
| Suboptimal Activator | The choice of activator can significantly impact coupling efficiency. | Use a more potent activator. Dicyanoimidazole (DCI) is often recommended for sterically hindered phosphoramidites.[2] |
| Moisture in Reagents | Water contamination in the acetonitrile (ACN) or other reagents can lead to the hydrolysis of the activated phosphoramidite, reducing the amount available for coupling.[3] | Ensure all reagents, especially the ACN used for phosphoramidite dissolution and on the synthesizer, are anhydrous. Use in-line drying filters for the argon or helium gas supply.[3] |
| Degraded Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation and can degrade over time, leading to poor coupling. | Use fresh, high-quality phosphoramidites. Store them under a dry, inert atmosphere (argon) and at the recommended temperature. |
Incomplete Deprotection
While 2'-O-Me modified RNA is generally deprotected under conditions similar to DNA, issues can arise, especially in chimeric oligonucleotides containing other sensitive modifications.
Symptoms:
-
Broad or shifted peaks in HPLC or mass spectrometry analysis, indicating incomplete removal of protecting groups.
-
Reduced biological activity of the oligonucleotide.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Inappropriate Deprotection Reagent | Standard deprotection conditions may not be suitable for oligonucleotides containing base-labile modifications in addition to 2'-O-Me groups. | For sensitive dyes or modifiers, use milder deprotection conditions, such as ammonium hydroxide/ethanol or t-butylamine/water mixtures.[4] Always ensure that the chosen deprotection scheme is compatible with all modifications present in the oligonucleotide.[5] |
| Insufficient Deprotection Time or Temperature | Incomplete removal of base protecting groups can occur if the deprotection time is too short or the temperature is too low. | Follow the recommended deprotection protocols for the specific phosphoramidites used. For standard protecting groups, treatment with ammonium hydroxide/methylamine (AMA) is often effective.[4] For some modifications, heating at a specific temperature (e.g., 55°C or 65°C) is necessary for complete deprotection.[1][6] |
Experimental Protocols
Standard Solid-Phase Synthesis Cycle for 2'-O-Me RNA
This protocol outlines a typical cycle for incorporating a 2'-O-Me modified nucleoside using an automated synthesizer.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide using a solution of a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the 2'-O-Me phosphoramidite with an activator (e.g., 1H-tetrazole or DCI) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]
-
Note: For 2'-O-Me phosphoramidites, extend the coupling time as determined by optimization experiments (e.g., 6-15 minutes).[1]
-
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of (n-1) sequences in subsequent cycles.[7]
-
Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[7]
-
Washing: Thorough washing with acetonitrile between each step to remove excess reagents and byproducts.
Standard Deprotection and Cleavage Protocol
This protocol is for oligonucleotides containing 2'-O-Me modifications with standard base protecting groups.
-
Cleavage from Solid Support: The oligonucleotide is cleaved from the controlled pore glass (CPG) support. This is often done concurrently with base deprotection.
-
Base and Phosphate Deprotection: The support is treated with a deprotection solution, typically a mixture of aqueous ammonium hydroxide and methylamine (AMA), and heated (e.g., at 55°C) for a specified period (e.g., overnight).[1]
-
Evaporation: The deprotection solution containing the cleaved and deprotected oligonucleotide is collected, and the solvent is removed by evaporation.
-
Reconstitution: The dried oligonucleotide pellet is reconstituted in an appropriate buffer or sterile water for subsequent purification.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my 2'-O-Me modified oligonucleotide consistently lower than that of my DNA oligonucleotides?
A1: The lower yield is often due to reduced coupling efficiency. The 2'-O-methyl group adds steric bulk near the 3'-phosphoramidite, which can hinder its reaction with the 5'-hydroxyl of the growing chain.[8][9] To improve the yield, it is recommended to increase the coupling time and/or use a more effective activator like DCI.[2]
Q2: How do 2'-O-Me modifications affect the properties of my RNA oligonucleotide?
A2: 2'-O-Me modifications have several significant effects:
-
Increased Nuclease Resistance: The methyl group at the 2' position protects the adjacent phosphodiester bond from cleavage by many nucleases and from alkaline hydrolysis.[10][11][12]
-
Increased Thermal Stability: 2'-O-Me modifications generally increase the melting temperature (Tm) of RNA duplexes. The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is pre-organized for A-form helices, thus stabilizing the duplex.[13][14]
-
Altered Protein Interactions: The modification can sterically hinder the interaction of proteins with the RNA.[15]
Q3: Can I use reverse transcriptase to amplify a 2'-O-Me modified RNA template?
A3: It can be challenging. The 2'-O-methyl group can act as a steric block for reverse transcriptase, often causing the enzyme to pause or dissociate from the template, especially at low dNTP concentrations.[10][16] This property is, however, exploited in methods for mapping 2'-O-Me sites in RNA.[17] If amplification is necessary, using an engineered polymerase that can more efficiently bypass these modifications may be required.[8]
Q4: Are there special considerations for purifying 2'-O-Me modified oligonucleotides?
A4: Standard purification methods such as polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are generally effective for 2'-O-Me modified oligonucleotides.[1][14] The choice of method depends on the length of the oligonucleotide, the required purity, and the scale of the synthesis. For therapeutic applications, more stringent purification to remove any toxic reagents or byproducts is necessary.
Q5: How does the 2'-O-Me modification impact siRNA activity?
A5: Chemical modifications like 2'-O-Me are crucial for in vivo applications of siRNAs as they enhance stability and can reduce off-target effects and immune stimulation.[9][18] However, extensive modification, particularly in the seed region of the guide strand, can sometimes negatively impact the target silencing activity by interfering with the RISC complex or target binding.[9][18] Therefore, the pattern of modification needs to be carefully designed and tested.
References
- 1. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide | MDPI [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 7. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 8. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 12. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 13. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]
- 16. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-BroMo-2'-O-Methyluridine Labeled RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-BroMo-2'-O-Methyluridine (BrU) labeled RNA during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BrU) labeled RNA, and why are the modifications important?
A1: this compound labeled RNA is a type of synthetic or metabolically incorporated RNA where specific uridine residues are replaced with 5-Bromouridine and contain a methyl group at the 2' position of the ribose sugar.
-
5-Bromouridine (BrU): This modification serves as a label. The bromine atom allows for specific detection and isolation of the labeled RNA using antibodies, which is particularly useful for tracking newly synthesized RNA.[1][2]
-
2'-O-Methylation: This modification significantly enhances the stability of the RNA molecule. It protects the phosphodiester backbone from degradation by both cellular enzymes (nucleases) and chemical hydrolysis.[3][4][5]
Q2: What are the primary causes of RNA degradation in a laboratory setting?
A2: The primary culprits of RNA degradation are ribonucleases (RNases), which are ubiquitous enzymes that break down RNA. Other factors include:
-
RNase Contamination: RNases are present on skin, in dust, and on non-sterile laboratory equipment.
-
High Temperatures: Elevated temperatures can lead to the chemical breakdown of the RNA backbone.
-
Extreme pH: Both acidic and alkaline conditions can cause hydrolysis of RNA.
-
Mechanical Shearing: Vigorous vortexing or pipetting can physically fragment long RNA molecules.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage RNA.
Q3: How does the 2'-O-Methyl modification protect my BrU-labeled RNA from degradation?
A3: The methyl group at the 2'-hydroxyl position of the ribose sugar provides a steric hindrance that makes the phosphodiester bond less susceptible to nuclease attack. This modification significantly increases the half-life of the RNA molecule by making it resistant to a variety of ribonucleases.[3][4][5] Studies have shown that 2'-O-methylated mRNAs have a significantly longer half-life compared to their unmodified counterparts.[3]
Q4: Does the 5-Bromouridine modification itself affect the stability of the RNA?
A4: The available scientific literature primarily focuses on 5-Bromouridine as a labeling tool for nascent RNA. There is no strong evidence to suggest that the 5-Bromo modification itself significantly enhances or diminishes the intrinsic stability of the RNA molecule. Therefore, the stability of your this compound labeled RNA is predominantly conferred by the 2'-O-Methylation.
Q5: How should I store my BrU-labeled RNA to ensure its integrity?
A5: For long-term storage, it is recommended to store your BrU-labeled RNA at -80°C. You can store it as a precipitate in ethanol or as an aqueous solution in an RNase-free buffer. To avoid repeated freeze-thaw cycles, it is best to aliquot the RNA into smaller volumes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Smeared bands on a denaturing agarose gel | RNA degradation has occurred. | - Ensure a strict RNase-free working environment. Clean benchtops and pipettes with RNase decontamination solutions. - Always wear gloves and change them frequently. - Use certified RNase-free reagents, tips, and tubes. - Minimize the time RNA is at room temperature; keep it on ice. - Avoid excessive vortexing. |
| Low yield of BrU-labeled RNA after purification | Inefficient labeling or degradation during extraction. | - Optimize the concentration of BrU and the labeling time in your experiment. - Use a robust RNA extraction method that includes RNase inhibitors. - Ensure complete inactivation of endogenous RNases during cell lysis. |
| Inconsistent results in downstream applications (e.g., RT-qPCR, sequencing) | Partial RNA degradation or inconsistent sample quality. | - Assess the integrity of your RNA using denaturing gel electrophoresis or a microfluidics-based system like the Agilent Bioanalyzer before proceeding. - Ensure accurate quantification of your RNA. - For RT-qPCR, design primers that amplify a short product to minimize the impact of partial degradation. |
| No or weak signal after immunoprecipitation of BrU-labeled RNA | Inefficient antibody binding or loss of RNA during washing steps. | - Ensure the antibody used is specific for BrU. - Optimize antibody concentration and incubation time. - Use gentle washing conditions to avoid dislodging the RNA from the beads. - Include an RNase inhibitor in your buffers. |
Quantitative Data Summary
The 2'-O-Methylation modification has a significant impact on the stability of RNA. The following table summarizes the qualitative and quantitative effects on RNA half-life.
| RNA Type | Modification | Relative Half-Life | Underlying Mechanism of Enhanced Stability |
| mRNA | Unmodified | Shorter | Susceptible to degradation by a wide range of cellular RNases. |
| mRNA | 2'-O-Methylated | Significantly Longer[3] | The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage and alkaline hydrolysis.[3][4][5] |
Experimental Protocols
Protocol 1: Assessing the Integrity of BrU-labeled RNA using Denaturing Agarose Gel Electrophoresis
This protocol is essential for visualizing the quality of your this compound labeled RNA.
Materials:
-
Agarose
-
MOPS buffer (10X)
-
Formaldehyde (37%)
-
Formamide
-
RNA loading dye (containing bromophenol blue and xylene cyanol)
-
Ethidium bromide or other nucleic acid stain
-
RNase-free water
-
BrU-labeled RNA sample
-
Unmodified RNA control (optional)
-
RNA ladder
Procedure:
-
Gel Preparation (in a fume hood):
-
Prepare a 1.2% agarose gel by dissolving 1.2 g of agarose in 72 mL of RNase-free water.
-
Add 10 mL of 10X MOPS buffer.
-
In the fume hood, add 18 mL of 37% formaldehyde and mix gently.
-
Pour the gel and allow it to solidify.
-
-
Sample Preparation:
-
In an RNase-free tube, mix:
-
Up to 5 µg of your BrU-labeled RNA
-
RNase-free water to a final volume of 10 µL
-
10 µL of formamide
-
3.5 µL of 10X MOPS buffer
-
1.5 µL of formaldehyde
-
-
Incubate the samples at 65°C for 15 minutes to denature the RNA, then immediately place on ice.
-
Add 2 µL of RNA loading dye to each sample.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and fill with 1X MOPS buffer.
-
Load the samples and the RNA ladder.
-
Run the gel at 5-7 V/cm until the bromophenol blue has migrated approximately two-thirds of the way down the gel.
-
-
Visualization:
-
Stain the gel with ethidium bromide (0.5 µg/mL in water) for 30 minutes.
-
Destain in water for 30 minutes.
-
Visualize the RNA bands under a UV transilluminator. Intact RNA will show sharp ribosomal RNA bands (if present in the sample) and a lack of low molecular weight smearing.
-
Protocol 2: Quantitative Assessment of BrU-labeled RNA Degradation using RT-qPCR
This method allows for the quantification of the remaining amount of a specific BrU-labeled RNA transcript over time.
Materials:
-
BrU-labeled RNA samples collected at different time points after a chase with unlabeled uridine.
-
Reverse transcriptase and associated buffers.
-
Gene-specific primers for the RNA of interest and a stable reference gene.
-
qPCR master mix.
-
RNase-free water.
Procedure:
-
Experimental Setup:
-
Pulse-label cells with 5-Bromouridine for a defined period.
-
Chase with a high concentration of unlabeled uridine.
-
Harvest cells and extract total RNA at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
-
-
Reverse Transcription (RT):
-
For each time point, take an equal amount of total RNA (e.g., 1 µg).
-
Perform reverse transcription using a reliable reverse transcriptase to generate cDNA.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for your gene of interest and a stable reference gene using the cDNA from each time point.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for each gene at each time point.
-
Normalize the Cq value of your gene of interest to the reference gene for each time point (ΔCq).
-
Calculate the relative amount of your target RNA remaining at each time point compared to the 0-hour time point using the 2-ΔΔCq method.
-
Plot the percentage of remaining RNA against time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Caption: Workflow for assessing the integrity of BrU-labeled RNA.
Caption: Key strategies for preventing RNA degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 5. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
Improving signal-to-noise in 5-BroMo-2'-O-Methyluridine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for the detection of 5-Bromo-2'-O-Methyluridine (5-Br-2'-OMe-U).
Disclaimer: Detailed experimental data and protocols specifically for this compound are limited in published literature. The guidance provided here is largely based on established methods for the closely related compound 5-Bromo-2'-deoxyuridine (BrdU) and general principles of immunodetection and analytical chemistry. These recommendations should serve as a starting point for protocol development and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for detecting this compound incorporated into nucleic acids?
The most common approach for detecting brominated nucleoside analogs like 5-Br-2'-OMe-U is through antibody-based methods, such as immunofluorescence (IF), immunohistochemistry (IHC), and enzyme-linked immunosorbent assays (ELISA). These techniques rely on antibodies that specifically recognize the 5-Bromouracil base. It is highly probable that antibodies developed for BrdU will also detect 5-Br-2'-OMe-U.
Q2: Will anti-BrdU antibodies recognize this compound?
Yes, it is very likely that anti-BrdU antibodies will recognize 5-Br-2'-OMe-U. The primary epitope for these antibodies is the 5-Bromouracil ring. The 2'-O-methyl group on the ribose sugar is a small modification and is often not part of the epitope recognized by the antibody. However, the binding affinity might vary between different antibody clones. It is recommended to test a few different anti-BrdU antibodies to find one that provides the best signal-to-noise ratio for your specific application. Some studies have shown that anti-BrdU antibodies can cross-react with other similar molecules, such as trifluridine.[1][2]
Q3: What are the key challenges in detecting this compound?
The challenges are expected to be similar to those encountered with BrdU detection:
-
Accessibility of the epitope: The 5-Bromouracil base is incorporated into the nucleic acid structure and may be sterically hindered. Therefore, a denaturation step is often required to expose the base for antibody binding.
-
High background staining: Non-specific binding of primary or secondary antibodies can lead to high background noise, obscuring the specific signal.
-
Weak signal: Insufficient incorporation of 5-Br-2'-OMe-U, low antibody affinity, or suboptimal detection reagents can result in a weak signal.
-
Toxicity: High concentrations of halogenated nucleosides can be toxic to cells, potentially affecting experimental outcomes.[3][4][5]
Q4: Are there alternative methods to antibody-based detection for this compound?
Yes, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used for the detection and quantification of 5-Br-2'-OMe-U. These methods are highly sensitive and specific but require specialized equipment and expertise. They are particularly useful for quantifying the absolute amount of the modified nucleoside in a sample.
Troubleshooting Guides
Immunofluorescence / Immunohistochemistry
| Problem | Possible Cause | Suggested Solution |
| High Background | Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise. |
| Insufficient blocking. | Increase the blocking time and/or try a different blocking agent (e.g., normal serum from the species of the secondary antibody, bovine serum albumin).[6] | |
| Inadequate washing. | Increase the number and duration of wash steps. Consider adding a mild detergent like Tween-20 to the wash buffer. | |
| Non-specific binding of secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding. If observed, consider using a pre-adsorbed secondary antibody.[7] | |
| Weak or No Signal | Insufficient incorporation of 5-Br-2'-OMe-U. | Optimize the concentration and incubation time of 5-Br-2'-OMe-U. |
| Inadequate denaturation. | Optimize the denaturation step. For DNA, this could be treatment with HCl or DNase I.[8][9] For RNA, gentle heat or chemical denaturation might be necessary. | |
| Primary antibody cannot access the epitope. | Ensure proper permeabilization of cells/tissues (e.g., with Triton X-100 or saponin).[10] | |
| Low affinity of the primary antibody. | Try a different anti-BrdU antibody clone. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[7] | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Run appropriate controls, including cells not treated with 5-Br-2'-OMe-U. |
| Presence of endogenous peroxidases (for IHC with HRP). | Quench endogenous peroxidase activity with a hydrogen peroxide treatment. |
HPLC / Mass Spectrometry
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Resolution (HPLC) | Inappropriate mobile phase. | Optimize the mobile phase composition and gradient. |
| Column degradation. | Use a guard column and ensure proper mobile phase pH. Replace the column if necessary. | |
| Low Signal Intensity (MS) | Inefficient ionization. | Optimize the ion source parameters (e.g., temperature, gas flow, voltage). |
| Sample matrix interference. | Improve sample cleanup and purification. Consider using a different ionization method. | |
| Inaccurate Quantification | Lack of a proper standard. | Synthesize or purchase a purified this compound standard for calibration. |
| Degradation of the analyte. | Ensure proper sample handling and storage to prevent degradation. |
Experimental Protocols
Immunofluorescence Protocol for 5-Br-2'-OMe-U Detection
This is a general protocol that should be optimized for your specific cell type and experimental conditions.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 5-Br-2'-OMe-U to the culture medium at a final concentration of 10-100 µM.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Denaturation (if incorporated into DNA):
-
Wash cells with PBS.
-
Incubate cells with 2N HCl for 30 minutes at room temperature.
-
Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Incubate cells with a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the anti-BrdU primary antibody in the blocking buffer (start with the manufacturer's recommended dilution, e.g., 1:100 to 1:500).
-
Incubate cells with the primary antibody overnight at 4°C.
-
Wash cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a suitable microscope.
-
HPLC Method for 5-Br-2'-OMe-U Quantification
This is a starting point for method development.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Extract nucleic acids from cells or tissues.
-
Digest the nucleic acids to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
Filter the sample through a 0.22 µm filter before injection.
-
Quantitative Data
The following tables provide examples of quantitative data for BrdU detection, which can be used as a starting point for optimizing 5-Br-2'-OMe-U detection.
Table 1: Example Antibody Dilutions for Immunofluorescence
| Antibody | Host Species | Application | Starting Dilution |
| Anti-BrdU (Clone B44) | Mouse | IF/IHC | 1:200 |
| Anti-BrdU (Clone MoBu-1) | Mouse | IF/IHC | 1:500 |
| Anti-BrdU (Sheep Polyclonal) | Sheep | IF/IHC | 10 µg/mL |
Table 2: Example HPLC Parameters for Nucleoside Analysis
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
Visualizations
Caption: Experimental workflow for antibody-based detection of 5-Br-2'-OMe-U.
Caption: Strategies for improving the signal-to-noise ratio in 5-Br-2'-OMe-U detection.
References
- 1. The antibodies against 5-bromo-2'-deoxyuridine specifically recognize trifluridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-2′-deoxy-uridine Labeling and Detection Kit II sufficient for ≤100 tests, storage temp.:-20°C | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. researchd.com [researchd.com]
- 9. Detection of 5-bromo-2-deoxyuridine (BrdUrd) incorporation with monoclonal anti-BrdUrd antibody after deoxyribonuclease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Overcoming poor solubility of 5-BroMo-2'-O-Methyluridine
Welcome to the technical support center for 5-Bromo-2'-O-Methyluridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a modified nucleoside analog. Like many nucleoside analogs, it can exhibit poor aqueous solubility, which can pose a significant challenge for its use in various biological assays and therapeutic applications.[1][2] Achieving a desired concentration in aqueous buffers without precipitation is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue when working with compounds that have low aqueous solubility. Several strategies can be employed to mitigate this:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of the compound in your assay.[5]
-
Increase the co-solvent percentage: If your experimental system can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility.[5] It is crucial to run a vehicle control to ensure the solvent at that concentration does not affect the experimental outcome.
-
Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to promote rapid and uniform mixing, which can help prevent immediate precipitation.[5]
-
Use a different co-solvent: Consider preparing the stock solution in other water-miscible organic solvents like ethanol.[5]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: The compound does not fully dissolve in the initial solvent.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The concentration may be too high for the chosen solvent. Try increasing the volume of the solvent.
-
Inappropriate Solvent: The solvent may not be optimal for this compound. If you are using an aqueous buffer, switch to an organic solvent like DMSO or ethanol for the stock solution.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution.[5] Be cautious, as prolonged heating can degrade the compound.
Problem: The compound precipitates out of solution after dilution into an aqueous buffer.
This is a very common challenge. The following workflow can help you troubleshoot this issue.
References
Minimizing off-target effects of 5-BroMo-2'-O-Methyluridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 5-Bromo-2'-O-Methyluridine (5-Br-2'-OMeU) incorporation into oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemically modified nucleoside analog of uridine. It contains a bromine atom at the 5th position of the uracil base and a methyl group at the 2' position of the ribose sugar. This modification is incorporated into synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), for several reasons:
-
Increased Nuclease Resistance: The 2'-O-Methyl (2'-OMe) modification enhances the stability of oligonucleotides against degradation by cellular nucleases, prolonging their therapeutic effect.[1][]
-
Reduced Immunogenicity: The 2'-OMe modification can help to reduce the innate immune response that is often triggered by synthetic RNA molecules.[]
-
Crystallographic Studies: The bromine atom is a heavy atom that can be useful in X-ray crystallography to solve the phase problem and determine the three-dimensional structure of nucleic acids.[3]
-
Photo-cross-linking: The brominated base can be used in photo-cross-linking experiments to study nucleic acid-protein interactions.[3]
Q2: What are the potential off-target effects associated with 5-Br-2'-OMeU modified oligonucleotides?
Off-target effects of modified oligonucleotides can be broadly categorized as hybridization-dependent and hybridization-independent.
-
Hybridization-Dependent Off-Target Effects: These occur when the modified oligonucleotide binds to unintended mRNA sequences with partial complementarity, leading to the downregulation of non-target genes. The 5-bromouracil base may alter the binding affinity and specificity of the oligonucleotide.
-
Hybridization-Independent Off-Target Effects: These are sequence-independent effects that can arise from the chemical nature of the modification. They may include:
-
Induction of Immune Responses: Although 2'-OMe modifications generally reduce immunogenicity, the overall modification pattern and the presence of the brominated base could still trigger innate immune sensors.
-
Cellular Toxicity: High concentrations of modified oligonucleotides or their degradation products could be toxic to cells. Brominated compounds, in general, can have toxic effects.[4][5][6]
-
Alteration of Cellular Pathways: The modified oligonucleotide or its components might interact with cellular proteins in a non-specific manner, affecting various signaling pathways.
-
Q3: How can I minimize hybridization-dependent off-target effects?
Minimizing off-target effects that are due to unintended hybridization requires careful design of the oligonucleotide sequence and strategic placement of modifications.
-
Bioinformatic Analysis: Utilize siRNA and ASO design tools that predict potential off-target binding sites across the transcriptome. These tools can help in selecting sequences with minimal predicted off-target interactions.
-
Chemical Modification Strategies:
-
Positional Modification: The placement of 5-Br-2'-OMeU within the oligonucleotide is critical. For siRNAs, modifying the "seed" region (positions 2-8 of the guide strand) can significantly impact off-target effects. It is often recommended to use 2'-O-Methyl modifications in the seed region to reduce off-target binding.[7]
-
Pooling of siRNAs: Using a pool of multiple siRNAs targeting the same mRNA can reduce the concentration of any single siRNA, thereby lowering the probability of off-target effects from any one sequence.[8]
-
Q4: What strategies can be employed to reduce hybridization-independent off-target effects?
-
Dose Optimization: Use the lowest effective concentration of the modified oligonucleotide to achieve the desired on-target effect while minimizing potential toxicity and non-specific interactions.
-
Purification: Ensure high purity of the synthesized oligonucleotide. Impurities from the synthesis process can contribute to toxicity and other off-target effects.[9]
-
Control Experiments: Always include appropriate negative controls in your experiments, such as a scrambled sequence with the same modification pattern, to distinguish sequence-specific effects from non-specific effects of the chemical modifications.
Troubleshooting Guides
Problem 1: High level of off-target gene downregulation observed in microarray or RNA-seq analysis.
| Potential Cause | Troubleshooting Step |
| Poor siRNA/ASO sequence design | Re-design the oligonucleotide using multiple prediction tools. Select sequences with the fewest predicted off-target matches. |
| High concentration of oligonucleotide | Perform a dose-response experiment to determine the minimal concentration that provides effective on-target knockdown. |
| Seed region-mediated off-target effects (for siRNAs) | If not already done, incorporate 2'-O-Methyl modifications in the seed region (positions 2-8) of the guide strand. Consider using a pool of siRNAs targeting the same gene.[8] |
| Contamination with impurities | Ensure the oligonucleotide is purified by HPLC to remove synthesis byproducts.[9] |
Problem 2: Significant cellular toxicity or unexpected phenotypic changes.
| Potential Cause | Troubleshooting Step |
| Inherent toxicity of the modified nucleoside | Reduce the concentration of the oligonucleotide. If toxicity persists at effective concentrations, consider alternative chemical modifications. |
| Transfection reagent toxicity | Optimize the transfection protocol by reducing the amount of transfection reagent or trying a different, less toxic reagent. |
| Induction of an innate immune response | Assess the expression of interferon-stimulated genes (ISGs). If an immune response is detected, further purification of the oligonucleotide may be necessary. Ensure the use of endo-free purification methods. |
| Off-target effects on essential genes | Analyze the off-target gene list for genes involved in critical cellular functions. If a key gene is affected, a redesign of the oligonucleotide is necessary. |
Experimental Protocols
Protocol 1: In Vitro Transcription of RNA with 5-Br-2'-OMeU
This protocol is adapted for the incorporation of modified nucleotides during in vitro transcription using a T7 RNA polymerase-based kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (10X)
-
ATP, GTP, CTP solutions
-
UTP solution
-
This compound triphosphate (5-Br-2'-OMeUTP) solution
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit for RNA
Procedure:
-
Thaw all reagents on ice.
-
Set up the transcription reaction at room temperature in a nuclease-free tube. The final volume is typically 20 µL.
-
Nuclease-free water: to final volume
-
10X Reaction Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
UTP (100 mM): X µL (for partial substitution)
-
5-Br-2'-OMeUTP (100 mM): Y µL (adjust X and Y for desired incorporation ratio)
-
Linearized DNA template (1 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.[]
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the RNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its integrity using gel electrophoresis.
Protocol 2: Transfection of Modified siRNA and Analysis of Off-Target Effects by qPCR
Materials:
-
Cells cultured in appropriate medium
-
Modified siRNA (e.g., containing 5-Br-2'-OMeU)
-
Control siRNA (scrambled sequence with identical modifications)
-
Transfection reagent suitable for siRNA
-
Opti-MEM or other serum-free medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target gene and potential off-target genes
-
Primers for a housekeeping gene (for normalization)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the desired amount of siRNA (e.g., 10-50 nM final concentration) in 50 µL of serum-free medium.
-
In a separate tube, dilute the transfection reagent in 50 µL of serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the 100 µL of siRNA-transfection reagent complex to each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis:
-
Set up qPCR reactions for the target gene, potential off-target genes, and a housekeeping gene.
-
Perform the qPCR according to the instrument's protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target and off-target genes in cells treated with the modified siRNA compared to the control siRNA.[11][12][13]
-
Visualizations
Caption: Workflow for minimizing off-target effects of modified oligonucleotides.
Caption: Logic diagram for troubleshooting off-target effects.
Caption: Potential impact of modified oligonucleotides on cellular signaling pathways.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 3. This compound, 5-Br-2'-O-Methyl-U, 2'-OMe-5-Br-U [biosyn.com]
- 4. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themoonlab.org [themoonlab.org]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. gilson.com [gilson.com]
- 11. Quantitative analysis of gene expression in a single cell by qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: 5-BroMo-2'-O-Methyluridine (BrU) Immunoprecipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on antibody selection and troubleshooting for 5-BroMo-2'-O-Methyluridine (BrU) immunoprecipitation (BrU-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BrU) and why is it used for RNA labeling?
A1: this compound (BrU) is a synthetic analog of the nucleoside uridine. When introduced to cells, it is incorporated into newly synthesized RNA transcripts by RNA polymerases. The bromine atom acts as a specific tag that can be recognized by certain antibodies, enabling the isolation and analysis of nascent (newly made) RNA. This technique is invaluable for studying RNA synthesis rates, processing, and degradation kinetics.[1]
Q2: What is the main advantage of using BrU for labeling nascent RNA?
A2: The primary advantage of BrU labeling is its relatively low toxicity to cells compared to other uridine analogs like 5-Ethynyl Uridine (EU) and 4-Thiouridine (4sU), especially during the short labeling periods typically used in these experiments.[2][3] This allows for the study of RNA synthesis with minimal disruption to the cell's normal physiological processes. Unlike methods that use transcriptional inhibitors (e.g., actinomycin D), BrU labeling allows for the direct measurement of RNA production.[2][4]
Q3: Can I use an anti-BrdU antibody for BrU-labeled RNA immunoprecipitation?
A3: Yes, it is standard practice to use anti-BrdU (5-Bromo-2'-deoxyuridine) antibodies for BrU-IP. Many anti-BrdU antibodies exhibit cross-reactivity with the bromouridine in RNA, allowing for the effective capture of BrU-labeled transcripts.[5]
Q4: What are the key downstream applications for RNA isolated via BrU-IP?
A4: RNA purified through BrU-IP is suitable for a variety of downstream analyses, including:
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): To measure the synthesis rates of specific genes of interest.[4]
-
Next-Generation Sequencing (NGS): For transcriptome-wide analysis of nascent RNA. Techniques like Bru-Seq and BRIC-Seq (BrU immunoprecipitation chase followed by sequencing) provide global insights into RNA synthesis and decay rates.[6][7][8]
-
Microarray Analysis: To profile the stability and half-life of a large number of transcripts.[2]
Experimental Workflow for BrU Immunoprecipitation
References
- 1. benchchem.com [benchchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bru-Seq [illumina.com]
- 8. Development and Validation of BruChase-Seq and BrUV-Seq - Mats Ljungman [grantome.com]
Optimizing buffers for experiments with 5-BroMo-2'-O-Methyluridine
Welcome to the technical support center for 5-BroMo-2'-O-Methyluridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental buffers and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a modified purine nucleoside analog.[1] It is utilized in various research applications, including the study of RNA structure and activity, and as a component in the synthesis of modified oligonucleotides for crystallography and cross-linking experiments.[2] Its analogs, like 5-Bromo-2'-deoxyuridine (BrdU), are known for their use in tracking DNA synthesis and for their antiviral and antineoplastic properties.[3][4][5]
Q2: What are the key chemical properties of this compound to consider for experimental setup?
Q3: Can this compound be incorporated into RNA transcripts in vitro?
A3: Yes, modified nucleotides like this compound can be incorporated into RNA transcripts during in vitro transcription. However, the presence of modified nucleotides can reduce transcription efficiency, leading to lower yields compared to transcription with unmodified NTPs.[8] It is often necessary to optimize the ratio of the modified nucleotide to its standard counterpart in the reaction mix.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of Modified RNA during In Vitro Transcription
Possible Cause: Suboptimal concentration of this compound or other reaction components. The presence of a 2'-O-methyl group can hinder the activity of some RNA polymerases.[6]
Solution:
-
Optimize Nucleotide Concentrations: Systematically vary the concentration of this compound relative to the corresponding unmodified UTP. A titration experiment is recommended to find the optimal ratio that balances incorporation efficiency with transcription yield.
-
Adjust Buffer Components: Ensure the transcription buffer is optimal for the specific RNA polymerase being used. Some polymerases may require different concentrations of MgCl2 or other cofactors when using modified nucleotides.
-
Consider Enzyme Choice: Not all RNA polymerases exhibit the same efficiency with modified nucleotides. If yields remain low, consider screening different commercially available RNA polymerases (e.g., T7, T3, SP6).
-
Increase Incubation Time: For shorter transcripts (<300 nt), extending the incubation period to 4-16 hours at 37°C may improve yields.[8]
Issue 2: Degradation of this compound in Solution
Possible Cause: The stability of modified nucleosides can be compromised by inappropriate pH or the presence of contaminating enzymes in the buffer.[6]
Solution:
-
pH Control: Maintain the pH of your buffers within a stable range. For many applications involving modified nucleosides, a slightly acidic to neutral pH (e.g., pH 5.3 to 7.4) is often recommended to prevent chemical rearrangements like Dimroth rearrangement observed in other modified nucleosides.[6][7]
-
Use of Nuclease-Free Reagents: Ensure all buffer components and water are certified nuclease-free to prevent enzymatic degradation of your modified nucleoside and RNA product.
-
Storage: Store this compound solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Issue 3: Inefficient Downstream Enzymatic Reactions with Modified RNA
Possible Cause: The 2'-O-methyl modification can sterically hinder the activity of enzymes that interact with the RNA, such as ligases or reverse transcriptases.[6]
Solution:
-
Enzyme Screening: Test different enzymes for your downstream application. For example, some reverse transcriptases may be more tolerant of 2'-O-methyl modifications than others.
-
Buffer Additives: The inclusion of certain additives in the buffer, such as DMSO or betaine, can sometimes help to overcome the inhibitory effects of modifications by altering the secondary structure of the RNA.
-
Optimize Reaction Conditions: Adjusting the temperature, incubation time, and enzyme concentration may be necessary to achieve efficient processing of the modified RNA.
Experimental Protocols
General Buffer Preparation for Experiments with this compound
This protocol provides a starting point for preparing a general-purpose buffer suitable for many applications involving this compound. Optimization may be required for specific experiments.
Materials:
-
Nuclease-free water
-
Tris base
-
Hydrochloric acid (HCl)
-
Magnesium chloride (MgCl2)
-
Sodium chloride (NaCl)
-
Dithiothreitol (DTT)
-
RNase inhibitor
Procedure:
-
To prepare 100 mL of 10X Transcription Buffer, dissolve the following in 80 mL of nuclease-free water:
-
Tris-HCl (pH 7.9 at 25°C): Adjust with Tris base and HCl.
-
MgCl2
-
NaCl
-
-
Bring the final volume to 100 mL with nuclease-free water.
-
Sterilize by filtering through a 0.22 µm filter.
-
Store at -20°C in aliquots.
-
On the day of the experiment, prepare the 1X working buffer and add fresh DTT to a final concentration of 5-10 mM and an appropriate amount of RNase inhibitor.
| Component | Stock Concentration | Recommended Final Concentration | Notes |
| Tris-HCl | 1 M | 40 mM | Maintain pH between 7.5 and 8.0 for most enzymatic reactions. |
| MgCl₂ | 1 M | 6 - 20 mM | Critical for polymerase activity; concentration may need optimization. |
| NaCl | 5 M | 10 - 50 mM | Can influence enzyme activity and RNA structure. |
| DTT | 1 M | 5 - 10 mM | Recommended to maintain the reducing environment for enzymes like RNA polymerase.[8] |
| RNase Inhibitor | 40 U/µL | 0.5 - 1 U/µL | Essential to prevent RNA degradation. |
Visualizations
Caption: Workflow for in vitro transcription using this compound.
References
- 1. This compound | Flexbio System [flexbiosys.com]
- 2. glenresearch.com [glenresearch.com]
- 3. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broxuridine | 59-14-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-BroMo-2'-O-Methyluridine Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve optimal results in their 5-BroMo-2'-O-Methyluridine (BrdU) based assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in BrdU assays?
High background in BrdU assays can stem from several factors, including non-specific binding of primary or secondary antibodies, insufficient washing, overly harsh DNA denaturation, or issues with the blocking buffer.[1][2] It is also crucial to ensure that the anti-BrdU antibody does not cross-react with endogenous molecules in the cell.
Q2: How can I be sure that the signal I'm observing is specific to BrdU incorporation?
To confirm the specificity of your BrdU signal, it is essential to include proper controls in your experiment.[2][3] A negative control, where cells are not exposed to BrdU but are otherwise processed identically, will help determine the level of background staining. Additionally, a "secondary antibody only" control, where the primary anti-BrdU antibody is omitted, can identify non-specific binding of the secondary antibody.[2][4]
Q3: Can the concentration of BrdU affect the background?
Yes, the concentration of BrdU and the labeling time need to be optimized for your specific cell type and proliferation rate.[1][3] Using a concentration that is too high can lead to cytotoxicity and potentially increase background. It is recommended to perform a titration experiment to determine the optimal BrdU concentration that provides a strong signal without causing adverse effects on the cells.[3]
Q4: What is the purpose of the DNA denaturation step, and how can it contribute to high background?
The DNA denaturation step, typically using hydrochloric acid (HCl), is necessary to expose the incorporated BrdU to the anti-BrdU antibody.[1][3] However, if this step is too harsh (e.g., high HCl concentration or long incubation time), it can damage cell morphology and expose non-specific epitopes, leading to increased background staining.[1] Conversely, insufficient denaturation will result in a weak or absent signal.
Troubleshooting High Background
High background can obscure specific signals and lead to misinterpretation of results. This section provides a systematic approach to identifying and resolving common causes of high background in your BrdU assay.
Problem 1: Non-specific Antibody Binding
Non-specific binding of the primary or secondary antibody is a frequent source of high background.
Solutions:
-
Titrate Antibodies: Determine the optimal concentration for both your primary and secondary antibodies. Using too high a concentration increases the likelihood of non-specific binding.[5]
-
Select Appropriate Antibodies: Ensure your primary antibody is specific for BrdU. If using an indirect detection method, choose a secondary antibody that is highly cross-adsorbed to minimize binding to off-target immunoglobulins.[4]
-
Optimize Blocking: The blocking step is critical for preventing non-specific antibody binding.[5] Use a suitable blocking buffer, such as normal serum from the same species as the secondary antibody, or a protein-based blocker like Bovine Serum Albumin (BSA).[6]
Problem 2: Inadequate Washing
Insufficient washing can leave unbound antibodies behind, contributing to background noise.
Solutions:
-
Increase Wash Steps: After antibody incubations, increase the number and duration of wash steps.
-
Use a Detergent: Including a mild detergent like Tween-20 in your wash buffer can help to reduce non-specific interactions.[6]
Problem 3: Suboptimal DNA Denaturation
Improper DNA denaturation can either mask the BrdU epitope or damage the cellular integrity, both of which can affect the signal-to-noise ratio.
Solutions:
-
Optimize HCl Concentration and Incubation Time: The concentration of HCl and the duration of the denaturation step are critical. It is essential to empirically determine the optimal conditions for your cell type and fixation method.[1][3]
-
Neutralization Step: After acid treatment, a neutralization step with a buffer like sodium borate can help to stabilize the DNA and improve staining quality.[1][7]
Experimental Protocols
Protocol 1: Optimizing HCl Denaturation
This protocol provides a framework for determining the optimal HCl concentration and incubation time for your BrdU assay.
-
Preparation: Seed cells and perform BrdU labeling according to your standard protocol.
-
Fixation and Permeabilization: Fix and permeabilize the cells as required for your assay.
-
HCl Titration: Prepare a range of HCl concentrations (e.g., 1N, 2N, 4N).
-
Incubation Time Course: For each HCl concentration, test different incubation times (e.g., 10, 20, 30 minutes) at room temperature.
-
Neutralization: Following HCl treatment, wash the cells with PBS and neutralize with 0.1 M sodium borate buffer (pH 8.5) for 10-30 minutes at room temperature.[1][7]
-
Staining: Proceed with your standard immunofluorescence staining protocol for BrdU.
-
Analysis: Evaluate the signal intensity and background under a microscope. The optimal condition will yield a strong, specific nuclear signal with minimal background.
Protocol 2: Reducing Non-Specific Secondary Antibody Binding
This protocol outlines steps to minimize background caused by the secondary antibody.
-
Blocking: After permeabilization, incubate your cells with a blocking buffer for at least 30-60 minutes at room temperature. A common blocking buffer is 5% normal goat serum in PBS with 0.1% Triton X-100.[6] The serum should be from the same species in which the secondary antibody was raised.[6]
-
Primary Antibody Incubation: Dilute your primary anti-BrdU antibody in the blocking buffer and incubate as optimized.
-
Washing: Wash the cells thoroughly with PBS containing 0.1% Tween-20 (PBST) for 3 x 5 minutes.
-
Secondary Antibody Incubation: Dilute your fluorescently labeled secondary antibody in the blocking buffer at its optimal concentration. Incubate for the recommended time, protected from light.
-
Final Washes: Wash the cells again with PBST for 3 x 5 minutes, followed by a final rinse with PBS.
-
Mounting and Imaging: Mount the coverslips and image the cells.
-
Control: Include a "secondary only" control where the primary antibody is omitted to assess the level of non-specific binding from the secondary antibody alone.[4]
Data Presentation
Table 1: Recommended HCl Denaturation Conditions for Different Sample Types
| Sample Type | HCl Concentration | Incubation Time | Temperature |
| Cultured Cells | 1 - 2.5 M | 10 - 60 minutes | Room Temperature or 37°C |
| Tissue Sections | 1 - 2 M | 30 - 60 minutes | Room Temperature or 37°C |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each experiment.[1][7]
Table 2: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Concentration | Notes |
| Normal Serum | 5-10% | Serum should be from the same species as the secondary antibody.[6] |
| Bovine Serum Albumin (BSA) | 1-5% | A general protein blocker. |
Visualizations
Caption: Troubleshooting workflow for high background in BrdU assays.
Caption: General experimental workflow for a BrdU-based assay.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 5. biossusa.com [biossusa.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
Validation & Comparative
5-Bromo-2'-O-Methyluridine vs. 5-Bromouridine: A Comparative Guide for RNA Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate method for RNA labeling is critical for accurately studying RNA synthesis, processing, and dynamics. This guide provides a comprehensive comparison between the well-established 5-Bromouridine (BrU) and the less conventional 5-Bromo-2'-O-Methyluridine, offering insights into their respective mechanisms, potential applications, and experimental considerations.
While 5-Bromouridine has been a longstanding tool for metabolic labeling of newly synthesized RNA, the introduction of a 2'-O-methyl group in this compound presents theoretical advantages and disadvantages. This comparison aims to equip researchers with the necessary information to make an informed decision based on their specific experimental needs.
At a Glance: Key Differences and Performance Metrics
The primary distinction between these two uridine analogs lies in the presence of a methyl group on the 2'-hydroxyl of the ribose in this compound. This modification is known to alter the biochemical properties of the nucleotide, impacting its incorporation into RNA, the stability of the resulting RNA, and the methods for its detection.
| Feature | 5-Bromouridine (BrU) | This compound |
| Principle of Labeling | Metabolic incorporation into nascent RNA in place of uridine. | Presumed metabolic incorporation, though less documented. |
| Detection Method | Antibody-based (immunoprecipitation, immunofluorescence) using anti-BrdU/BrU antibodies.[1] | No established antibody-based detection. Detection would likely rely on other methods like mass spectrometry or sequencing-based approaches that can identify modified nucleotides.[1] |
| RNA Stability | Incorporation can potentially affect RNA processing and splicing.[1] | The 2'-O-methyl group is known to increase RNA stability and resistance to nucleases.[2][3][4] |
| Enzymatic Incorporation | Readily incorporated by cellular RNA polymerases.[1] | Can be incorporated by some RNA polymerases (e.g., T7), but potentially with lower efficiency than unmodified nucleotides.[5] |
| Toxicity | Generally considered to have low toxicity at working concentrations for short-term use.[1] | Toxicity for metabolic labeling is not well-documented. |
| Downstream Applications | RT-qPCR, RNA sequencing (Bru-seq), microarray analysis, fluorescence microscopy.[1] | Primarily used in the synthesis of modified oligonucleotides for applications like antisense therapy and crystallography.[6][7][8] |
In-Depth Comparison
5-Bromouridine (BrU): The Established Standard
5-Bromouridine is a halogenated analog of uridine that is readily taken up by cells and incorporated into newly transcribed RNA by cellular polymerases.[1] The bromine atom acts as a tag that can be specifically recognized by antibodies, most commonly anti-BrdU (Bromodeoxyuridine) antibodies, which cross-react with BrU. This allows for the isolation of nascent RNA through immunoprecipitation (BrU-IP) for subsequent analysis by RT-qPCR or next-generation sequencing (Bru-seq).[1]
Advantages:
-
Well-established protocols: Decades of use have led to optimized and widely available protocols.
-
Versatile downstream applications: Compatible with a range of techniques to study RNA synthesis and decay.[1]
-
Relatively low toxicity: Suitable for short-term labeling experiments with minimal impact on cell physiology.[1]
Limitations:
-
Antibody dependency: The reliance on antibodies for detection can lead to issues with specificity and background noise.
-
Potential for artifacts: Incorporation of BrU can interfere with pre-mRNA splicing and may be incorporated into DNA as 5-bromodeoxyuridine, potentially causing DNA damage.[1][9]
-
Detection of low-abundance RNA: Can be challenging to detect RNA species with low synthesis rates or rapid degradation.[1]
This compound: A Potential Alternative with Different Properties
This compound is a uridine analog that contains both the bromine modification at the 5th position of the uracil base and a methyl group at the 2'-hydroxyl of the ribose sugar. While its primary documented use is in the synthesis of modified oligonucleotides for therapeutic and structural biology purposes, its potential as an RNA labeling agent can be inferred from the known properties of 2'-O-methylated nucleotides.[6]
Theoretical Advantages:
-
Increased RNA Stability: The 2'-O-methyl group is a common natural RNA modification that confers resistance to nuclease degradation and hydrolysis, thereby increasing the stability of the RNA molecule.[2][3][4][10] This could be advantageous for studying the accumulation of specific RNA species over longer periods.
-
Reduced Immune Response: In the context of RNA therapeutics, 2'-O-methylation is known to reduce the innate immune response to foreign RNA.[11][12]
Theoretical Disadvantages and Unknowns:
-
Lack of Specific Antibody: There are no commercially available antibodies that specifically recognize the 2'-O-methyl modification.[1] This necessitates the use of alternative, and often more complex, detection methods such as mass spectrometry or specialized sequencing techniques.
-
Enzymatic Incorporation Efficiency: While T7 RNA polymerase can incorporate 2'-O-methylated nucleotides, the efficiency may be lower compared to unmodified nucleotides, and its incorporation by cellular RNA polymerases for metabolic labeling is not well-characterized.[5]
-
Toxicity and Cellular Effects: The long-term effects of incorporating this compound on cellular processes are largely unknown.
Experimental Protocols
Protocol for RNA Labeling with 5-Bromouridine (BrU)
This protocol describes a general procedure for labeling newly synthesized RNA in cultured cells with 5-Bromouridine, followed by immunoprecipitation.
Materials:
-
Cell culture medium
-
5-Bromouridine (BrU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), RNase-free
-
Cell lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
DNase I, RNase-free
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation buffer
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Add BrU to the culture medium to a final concentration of 1-2 mM.
-
Incubate the cells for the desired labeling period (e.g., 30-60 minutes).
-
-
Cell Harvest and RNA Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract total RNA using a standard protocol.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Immunoprecipitation of BrU-Labeled RNA:
-
Incubate the total RNA with an anti-BrdU/BrU antibody in immunoprecipitation buffer.
-
Add protein A/G magnetic beads to capture the RNA-antibody complexes.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Downstream Analysis:
-
The eluted BrU-labeled RNA can be used for RT-qPCR, library preparation for next-generation sequencing, or other downstream applications.
-
Visualizing the Workflow and Molecular Structures
Conclusion
5-Bromouridine remains the go-to choice for metabolic RNA labeling due to its well-documented protocols, commercial availability of detection reagents, and a large body of supporting literature. It is particularly well-suited for pulse-labeling experiments aimed at measuring rates of RNA synthesis.
This compound, on the other hand, is not a direct replacement for BrU in conventional RNA labeling workflows due to the lack of a specific antibody for detection. However, its property of enhancing RNA stability makes it an interesting candidate for specialized applications. For instance, it could potentially be used in studies where the long-term fate and stability of RNA are of primary interest, provided that a suitable non-antibody-based detection method is employed. Its primary current application remains in the synthesis of modified oligonucleotides for therapeutic and research purposes.
Researchers should carefully consider their experimental goals, available resources, and the downstream analyses they plan to perform when choosing between these two molecules. For standard nascent RNA capture, 5-Bromouridine is the recommended and validated approach. For exploratory studies on RNA stability or for the generation of nuclease-resistant RNA, the principles of 2'-O-methylation, as embodied in molecules like this compound, offer a promising, albeit more technically challenging, avenue.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, 5-Br-2'-O-Methyl-U, 2'-OMe-5-Br-U [biosyn.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Antisense Oligonucleotides | ASO Design & Synthesis Services – Microsynth [microsynth.com]
- 9. The detection, function, and therapeutic potential of RNA 2'-O-methylation. | Broad Institute [broadinstitute.org]
- 10. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 11. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
A Comparative Guide to Nascent RNA Capture: 5-Bromo-2'-O-Methyluridine vs. 5-Ethynyluridine
In the dynamic landscape of transcriptomics, the ability to specifically isolate and analyze newly synthesized (nascent) RNA provides a real-time window into gene expression regulation. This guide offers a detailed comparison of two powerful uridine analogs for nascent RNA capture: 5-Bromo-2'-O-Methyluridine (BrMeU) and 5-Ethynyluridine (EU). This comparison is designed for researchers, scientists, and drug development professionals to make informed decisions for their experimental needs.
While direct comparative studies between BrMeU and EU are not extensively available, this guide leverages data on the well-characterized analog 5-Bromouridine (BrU) and the known effects of 2'-O-methylation to provide a comprehensive overview.
At a Glance: Key Differences and Performance Metrics
The primary distinction between BrMeU and EU lies in their chemical structure and the subsequent method of detection. BrMeU, a halogenated and methylated uridine analog, is typically detected via immunoprecipitation using an antibody that recognizes the bromo-group. In contrast, EU possesses a terminal alkyne group that enables highly specific and efficient detection through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
| Feature | This compound (BrMeU) | 5-Ethynyluridine (EU) |
| Detection Method | Antibody-based (Immunoprecipitation) | Bioorthogonal "Click Chemistry" |
| Specificity | High, but dependent on antibody quality | Very High, due to bioorthogonal reaction |
| Sensitivity | Generally lower than click chemistry | High, with low background |
| Cell Permeability | Good | Good |
| Potential for DNA Incorporation | Low (inferred from BrU) | Can be incorporated into DNA in some species[1] |
| Reported Cytotoxicity | Predicted to be low (inferred from BrU and 2'-O-methylation) | Higher than BrU/BrMeU (inferred from EdU vs. BrdU studies)[1][2] |
| RNA Stability | Enhanced due to 2'-O-methylation[3][4][5] | Standard RNA stability |
| Downstream Applications | RT-qPCR, Sequencing (Bru-seq) | RT-qPCR, Sequencing (EU-RNA-seq), Imaging |
Delving Deeper: A Head-to-Head Comparison
Mechanism of Nascent RNA Capture
This compound (BrMeU): Cellular RNA polymerases incorporate BrMeU into newly transcribed RNA. The incorporated bromine atom serves as a handle for subsequent immunoprecipitation using a specific anti-BrdU/BrU antibody, allowing for the isolation of the nascent transcriptome[6]. The 2'-O-methyl group is a natural modification found in various RNA species and is known to increase the stability of the RNA backbone by locking the ribose sugar in a C3'-endo conformation, which can protect the RNA from nuclease degradation[4][5][7].
5-Ethynyluridine (EU): EU is also readily incorporated into nascent RNA by cellular polymerases[5]. The key feature of EU is its terminal alkyne group. This group is bioorthogonal, meaning it does not react with native cellular components. It specifically undergoes a "click" reaction with an azide-modified molecule, such as biotin-azide or a fluorescent-azide. This covalent linkage allows for highly efficient affinity purification of nascent RNA using streptavidin beads or direct visualization via fluorescence microscopy[6][8].
Performance and Experimental Considerations
Labeling Efficiency and Sensitivity: While direct comparative data for BrMeU is scarce, the click chemistry approach used for EU detection is generally considered more sensitive and to have a lower background than antibody-based methods[6]. This can be particularly advantageous when working with low cell numbers or when detecting transcripts with low expression levels.
Cytotoxicity and Perturbation: Studies comparing the deoxyribonucleoside forms, 5-Bromo-2'-deoxyuridine (BrdU) and 5-Ethynyl-2'-deoxyuridine (EdU), have shown that EdU exhibits higher cytotoxicity and genotoxicity[1][2]. This suggests that EU may be more perturbative to cellular processes than BrMeU. Furthermore, the 2'-O-methyl modification in BrMeU is a naturally occurring modification and is generally associated with reduced cytotoxicity in the context of modified oligonucleotides[6][9][10].
Specificity and Off-Target Effects: A significant consideration for EU is its potential for incorporation into DNA in some animal species, which could lead to confounding results[1]. While BrU has also been reported to be incorporated into DNA, this is generally considered to be at a lower level. The impact of the 2'-O-methyl group on the potential for DNA incorporation of BrMeU is not well-documented but the modification is generally associated with RNA.
Stability of Labeled RNA: The 2'-O-methyl group on BrMeU is expected to confer increased stability to the labeled RNA molecules[3][4][5]. This could be an advantage in experimental setups where RNA degradation is a concern, potentially allowing for longer labeling times or more robust downstream analysis.
Experimental Protocols
Nascent RNA Capture with this compound (BrMeU)
This protocol is adapted from established methods for BrU labeling and immunoprecipitation[11][12].
-
Cell Labeling: Incubate cells with medium containing BrMeU at a final concentration of 1-2 mM for the desired pulse duration (e.g., 30-60 minutes).
-
RNA Isolation: Harvest cells and extract total RNA using a standard method such as TRIzol reagent, followed by DNase I treatment to remove genomic DNA.
-
Immunoprecipitation:
-
Incubate the total RNA with an anti-BrdU/BrU antibody (e.g., clone BR-3) in an appropriate binding buffer for 1-2 hours at 4°C.
-
Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
-
Elution: Elute the BrMeU-labeled nascent RNA from the beads using a competitive elution with free BrU or a denaturing elution buffer.
-
Downstream Analysis: The purified nascent RNA can be used for reverse transcription quantitative PCR (RT-qPCR) or library preparation for next-generation sequencing (Bru-seq).
Nascent RNA Capture with 5-Ethynyluridine (EU)
This protocol is based on the Click-iT® Nascent RNA Capture Kit from Thermo Fisher Scientific[3].
-
Cell Labeling: Incubate cells with medium containing EU at a final concentration of 0.1-1 mM for the desired pulse duration (e.g., 30-60 minutes).
-
RNA Isolation: Harvest cells and extract total RNA using a standard method, followed by DNase I treatment.
-
Click Reaction:
-
Prepare a click reaction cocktail containing the EU-labeled RNA, a biotin-azide conjugate, a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper chelator.
-
Incubate the reaction for 30 minutes at room temperature to covalently link biotin to the EU-labeled RNA.
-
-
Purification: Purify the biotinylated RNA to remove unreacted components using a spin column or ethanol precipitation.
-
Capture:
-
Incubate the purified biotinylated RNA with streptavidin magnetic beads for 30 minutes at room temperature to capture the nascent RNA.
-
Wash the beads to remove unbound RNA.
-
-
Elution: Elute the captured nascent RNA from the beads by heating in an appropriate elution buffer.
-
Downstream Analysis: The purified nascent RNA is ready for RT-qPCR or library preparation for sequencing (EU-RNA-seq).
Visualizing the Workflows and Comparison
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to RNA Labeling: Validation of 5-Bromo-2'-O-Methyluridine Incorporation by Mass Spectrometry
For researchers in drug development and the life sciences, the precise analysis of nascent RNA is fundamental to understanding the dynamics of gene expression. Metabolic labeling of RNA with nucleoside analogs is a cornerstone of this research, and 5-Bromo-2'-O-Methyluridine (BrU) has emerged as a valuable tool. This guide provides an objective comparison of BrU labeling with other common techniques and details the validation of its incorporation into RNA transcripts using mass spectrometry, supported by experimental protocols and data.
Performance Comparison of RNA Labeling Alternatives
The selection of an RNA labeling method is contingent on the specific experimental objectives, including the desired downstream application (e.g., sequencing, imaging), the sensitivity of the cellular model, and the required temporal resolution. Below is a comparison of BrU with two other widely used labeling agents: 4-thiouridine (4sU) and 5-ethynyluridine (EU).
| Feature | This compound (BrU) | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |
| Principle of Detection | Antibody-based (immunoprecipitation) | Thiol-specific biotinylation | Copper-catalyzed or copper-free "click" chemistry |
| Toxicity | Generally low at working concentrations[1] | Can be toxic at high concentrations or with prolonged exposure | Low toxicity at typical working concentrations |
| Downstream Compatibility | Sequencing (Bru-seq), RT-qPCR, microscopy[2] | Sequencing (SLAM-seq, TUC-seq), RT-qPCR | Sequencing, imaging (fluorescence microscopy) |
| Mass Spectrometry Validation | Feasible, based on mass shift and fragmentation | Indirectly through induced mutations in sequencing | Amenable to "click" chemistry with mass tags |
| Incorporation Efficiency | Moderate, dependent on cell type and labeling time | High, with efficient enzymatic conversion protocols | High, with efficient "click" reaction |
| Limitations | Antibody efficiency can vary; potential for non-specific binding | Can induce T-to-C transitions in sequencing; potential for off-target biotinylation | Requires copper catalyst for some click reactions, which can be toxic to cells |
Validation of this compound Labeling by Mass Spectrometry
Direct validation of BrU incorporation into RNA is crucial for data integrity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for this purpose. The validation relies on the detection of a characteristic mass shift and fragmentation pattern of BrU-containing RNA fragments.
Experimental Protocol: LC-MS/MS Validation of BrU Incorporation
This protocol outlines the key steps for the validation of BrU labeling in cellular RNA.
1. Metabolic Labeling of Cells with this compound:
-
Culture cells of interest to the desired confluency.
-
Introduce this compound into the culture medium at a final concentration of 1-5 mM.
-
Incubate the cells for a defined period (e.g., 1-4 hours) to allow for the incorporation of the analog into newly synthesized RNA.
2. Isolation of Total RNA:
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard RNA purification protocol, including a DNase I treatment step to remove any contaminating DNA.
3. Enzymatic Digestion of RNA:
-
The purified total RNA is subjected to enzymatic digestion to generate smaller fragments suitable for mass spectrometry analysis.
-
A common choice is digestion with RNase T1, which cleaves specifically at the 3' side of guanosine residues.[3]
4. Sample Preparation for LC-MS/MS:
-
The digested RNA fragments are desalted and purified, typically using a C18 solid-phase extraction cartridge, to remove salts and other contaminants that can interfere with mass spectrometry analysis.
5. LC-MS/MS Analysis:
-
The purified RNA fragments are separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).
-
The analysis focuses on identifying fragments containing BrU by their specific mass-to-charge (m/z) ratio and characteristic fragmentation patterns. A key fragmentation event for brominated nucleosides is the loss of the brominated base.[4]
6. Data Analysis:
-
The acquired mass spectra are analyzed to identify peaks corresponding to BrU-containing RNA fragments.
-
The presence of BrU is confirmed by the characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br isotopes), resulting in a doublet of peaks separated by 2 Da for the molecular ion.[5]
-
Fragmentation data is analyzed to confirm the identity of the BrU-containing fragments.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data from an LC-MS/MS experiment designed to quantify the incorporation of this compound into a specific RNA transcript.
| Transcript Fragment | Theoretical m/z (unlabeled) | Observed m/z (BrU-labeled) | Mass Shift (Da) | Relative Abundance (%) |
| G-C-A-U-G | 1653.8 | 1731.7 / 1733.7 | +77.9 / +79.9 | 15.2 |
| A-A-C-U-G | 1612.8 | 1690.7 / 1692.7 | +77.9 / +79.9 | 21.5 |
| C-C-U-A-G | 1628.8 | 1706.7 / 1708.7 | +77.9 / +79.9 | 18.9 |
Note: The observed m/z values for BrU-labeled fragments show a doublet due to the natural isotopic abundance of bromine (79Br and 81Br).
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationship between different labeling methods, the following diagrams are provided.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Location and base selectivity on fragmentation of brominated oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
Unveiling Antibody Specificity: A Comparative Guide to Anti-BrdU Antibody Cross-Reactivity with 5-Bromo-2'-O-methyluridine
For researchers, scientists, and drug development professionals, the precise detection of molecular analogs is paramount. This guide provides a comprehensive comparison of the cross-reactivity of anti-BrdU antibodies with a structurally similar compound, 5-Bromo-2'-O-methyluridine. While direct comparative studies are not extensively documented in publicly available literature, this guide synthesizes existing knowledge on anti-BrdU antibody specificity and provides the necessary experimental frameworks to empower researchers to conduct their own assessments.
5-Bromo-2'-deoxyuridine (BrdU) is a synthetic thymidine analog widely used to label and detect proliferating cells.[1][2][3] Its incorporation into newly synthesized DNA during the S-phase of the cell cycle allows for subsequent detection using specific monoclonal antibodies.[1][2][3] However, the potential for these antibodies to cross-react with other structurally related molecules is a critical consideration for experimental accuracy. This guide focuses on the potential cross-reactivity with this compound (BrdU-Me), a ribonucleoside analog.
Molecular Structure and the Basis of Specificity
The specificity of anti-BrdU antibodies is rooted in the unique structure of BrdU when incorporated into single-stranded DNA. The key features for antibody recognition are the brominated uracil base and the deoxyribose sugar backbone. In contrast, this compound, while sharing the brominated base, possesses a methylated ribose sugar at the 2' position. This structural alteration, specifically the presence of a 2'-O-methyl group instead of a 2'-hydrogen, is significant and likely to impede the binding of highly specific anti-BrdU antibodies.
Known Cross-Reactivity of Anti-BrdU Antibodies
While data on cross-reactivity with this compound is scarce, extensive research has been conducted on the cross-reactivity of anti-BrdU antibodies with other thymidine analogs that are incorporated into DNA. Notably, many anti-BrdU antibodies have been shown to cross-react with 5-ethynyl-2'-deoxyuridine (EdU), another commonly used marker for DNA replication.[4][5][6] Some antibodies also show reactivity with 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU).[4] This known cross-reactivity underscores the importance of antibody validation for specific experimental contexts.[1][7]
Comparative Data Summary
The following table summarizes the known cross-reactivity of common anti-BrdU antibody clones with other nucleoside analogs. The cross-reactivity with this compound is listed as "Not Reported" due to the lack of available data.
| Antibody Clone | Recognizes BrdU | Cross-reacts with EdU | Cross-reacts with CldU/IdU | Cross-reacts with this compound |
| BU1/75 (ICR1) | Yes | Yes[4] | Yes (CldU)[8] | Not Reported |
| Bu20a | Yes | Yes[4] | Not Reported | Not Reported |
| B44 | Yes | Not Reported | Yes (IdU)[8] | Not Reported |
| MoBu-1 | Yes | No[8][9] | Not Reported | Not Reported |
Experimental Protocols for Determining Cross-Reactivity
To definitively assess the cross-reactivity of an anti-BrdU antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.
Competitive ELISA Protocol
-
Antigen Coating: Coat the wells of a 96-well microplate with a BrdU-conjugated protein (e.g., BrdU-BSA) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the competitor ligand (this compound) and a constant, predetermined concentration of the anti-BrdU antibody. In separate tubes, also prepare the anti-BrdU antibody without any competitor (positive control) and a negative control with no primary antibody.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound antibodies and competitors.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Detection: After another wash step, add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. A decrease in signal in the presence of this compound indicates cross-reactivity.
Visualizing Experimental Workflows and Molecular Relationships
To further clarify the concepts discussed, the following diagrams illustrate the competitive ELISA workflow and the structural differences between BrdU and this compound.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Structural comparison of BrdU and this compound.
Alternatives and Considerations
For applications requiring the detection of newly synthesized DNA without the potential for cross-reactivity, several alternatives to BrdU are available. The Click-iT™ EdU assay, for example, utilizes a bio-orthogonal click chemistry reaction for detection, which is highly specific and does not require harsh DNA denaturation steps that can damage cellular morphology.[10][11] This method can be advantageous when multiplexing with other antibodies.[11]
Conclusion
While anti-BrdU antibodies are invaluable tools for cell proliferation studies, a thorough understanding of their specificity is crucial. Based on the significant structural difference in the sugar moiety, it is hypothesized that the cross-reactivity of anti-BrdU antibodies with this compound is low to negligible. However, in the absence of direct experimental evidence, researchers are strongly encouraged to perform their own validation experiments, such as the competitive ELISA protocol detailed in this guide. By carefully selecting and validating their reagents, researchers can ensure the accuracy and reliability of their experimental findings.
References
- 1. Anti-BrdU Antibodies by Bio-Rad [antibodyresource.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anti-5-bromodeoxyuridine BrdU antibody [MoBu-1] (ARG63121) - arigo Biolaboratories [arigobio.com]
- 10. pnas.org [pnas.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to 2'-O-Methylation of 5-Bromouridine in RNA Structural Studies
For researchers, scientists, and drug development professionals, the determination of high-resolution RNA structures is paramount for understanding biological function and for designing novel therapeutics. The inherent instability and conformational flexibility of RNA, however, present significant challenges to structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Chemical modifications are often employed to overcome these hurdles. This guide provides an objective comparison of 2'-O-methylated 5-Bromouridine, detailing its advantages over other alternatives with supporting experimental data.
The strategic incorporation of a methyl group at the 2'-hydroxyl of the ribose sugar (2'-O-methylation) and a bromine atom at the C5 position of the uracil base offers a synergistic solution to common problems in RNA structural analysis. 2'-O-methylation enhances the thermal stability and nuclease resistance of RNA, while 5-bromouridine introduces a heavy atom essential for phasing in X-ray crystallography.
Core Advantages of 2'-O-Methylation
The addition of a methyl group to the 2'-hydroxyl of the ribose is a widespread natural modification that significantly influences RNA structure and stability.[1][2]
-
Enhanced Thermodynamic Stability : 2'-O-methylation locks the ribose sugar in a C3'-endo conformation, which is the predominant pucker found in A-form RNA helices.[1][3] This pre-organization of the RNA strand reduces the entropic penalty of duplex formation, leading to a more stable structure.[3] This increased stability is quantified by a significant increase in the melting temperature (Tm) of the RNA duplex.[3][4]
-
Increased Nuclease Resistance : The methyl group at the 2' position provides steric hindrance, protecting the phosphodiester backbone from cleavage by endonucleases.[5][6] This property is critical for preventing sample degradation during lengthy experiments such as crystallization trials and NMR data acquisition.
-
Reduced Conformational Heterogeneity : By favoring the C3'-endo pucker, 2'-O-methylation can reduce the conformational dynamics of the RNA molecule.[7] This leads to a more homogenous population of structures, which is often crucial for obtaining well-diffracting crystals or for simplifying complex NMR spectra.
The Role of 5-Bromouridine in X-ray Crystallography
Halogenation of nucleobases is a well-established technique for solving the "phase problem" in X-ray crystallography.[8]
-
Anomalous Dispersion Phasing : The bromine atom in 5-bromouridine (5-BrU) is an effective anomalous scatterer at common X-ray wavelengths. This allows for the use of Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) techniques to determine the phases of the diffraction pattern, which is essential for calculating the electron density map and solving the RNA structure.
-
Influence on Folding : It is important to note that halogenation can sometimes alter the folding landscape of an RNA molecule.[8] The position of the halogenated uridine can shift the equilibrium between different conformations, such as hairpins and duplexes.[8] While this can be leveraged to favor a desired conformation, it must be considered during experimental design.
Synergistic Benefits and Comparison with Alternatives
The combination of 2'-O-methylation and 5-bromination in a single nucleotide provides a powerful tool for structural biologists. The resulting molecule is stable, resistant to degradation, conformationally homogeneous, and contains a built-in phasing signal.
Data Presentation
Table 1: Thermodynamic Stability of 2'-O-Methylated RNA Duplexes
The following table summarizes the typical effect of 2'-O-methylation on the thermal stability of RNA duplexes, as measured by the change in melting temperature (ΔTm).
| Modification | Sequence Context | ΔTm per modification (°C) | Gibbs Free Energy (ΔΔG°37) (kcal/mol) | Reference |
| 2'-O-Methyl Uridine | U14/A14 duplex | +0.86 (avg. per mod) | ~ -0.2 | [1][4] |
| 2'-O-Methyl Guanosine | General RNA duplexes | +1.0 to +1.5 | Not specified | [3] |
| 2'-O-Methyl Adenosine | General RNA duplexes | Variable | Not specified | [4] |
| 2'-O-Methyl Cytidine | mRNA internal sites | Stabilizing effect noted | Not specified | [6] |
Note: The exact quantitative changes depend on the specific sequence, the number of modifications, and experimental conditions.
Table 2: Comparison of Halogens for Anomalous Dispersion Phasing
| Halogen | Nucleoside | Atomic Number | Absorption Edge (keV) | Comments |
| Bromine (Br) | 5-Bromouridine | 35 | 13.47 | Good anomalous signal at copper (Cu Kα) and selenium peak wavelengths. Generally well-tolerated structurally.[8] |
| Iodine (I) | 5-Iodouridine | 53 | 33.17 | Very strong anomalous scatterer, but its larger size can sometimes perturb the RNA structure more significantly.[8] |
| Chlorine (Cl) | 5-Chlorouridine | 17 | 2.82 | Weaker anomalous signal at typical crystallography wavelengths.[9] |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Methylated RNA Oligonucleotides
The synthesis of RNA containing 2'-O-methylated 5-bromouridine is achieved using standard solid-phase phosphoramidite chemistry.
-
Monomer Synthesis : The 2'-O-methyl-5-bromouridine phosphoramidite building block is synthesized chemically.[10] This specialized monomer is then used in automated oligonucleotide synthesis.
-
Solid-Phase Synthesis : The desired RNA sequence is assembled on a solid support in a DNA/RNA synthesizer. Commercially available 2'-O-methyl phosphoramidites and supports are used.[11]
-
Deprotection : Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a mild deprotection strategy (e.g., using UltraMild monomers) to preserve the integrity of the RNA.[11]
-
Purification : The full-length RNA product is purified from shorter, failed sequences, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: UV Thermal Denaturation Analysis
This method is used to determine the melting temperature (Tm) of an RNA duplex, providing a measure of its thermodynamic stability.[4]
-
Sample Preparation : The purified RNA single strands are annealed to form a duplex in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV Measurement : The sample is placed in a spectrophotometer equipped with a temperature controller. The UV absorbance, typically at 260 nm, is monitored as the temperature is slowly increased (e.g., 0.5 °C/min).
-
Data Analysis : As the temperature rises, the duplex dissociates into single strands, causing an increase in UV absorbance (hyperchromicity). The Tm is the temperature at which 50% of the duplex has melted, determined from the midpoint of the transition in the melting curve (absorbance vs. temperature).
Visualizations
Diagrams of Workflows and Structures
The following diagrams illustrate the experimental workflow for RNA structural studies and the chemical structures of the key modified nucleosides.
Caption: Workflow for RNA X-ray crystallography using modified nucleosides.
Caption: Chemical modifications from Uridine to 2'-O-methyl-5-Bromouridine.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of C-5 halogenation of uridines on hairpin versus duplex RNA folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. glenresearch.com [glenresearch.com]
Performance comparison of different halogenated uridine analogs in RNA research
For Researchers, Scientists, and Drug Development Professionals
The study of RNA synthesis, processing, and function is fundamental to understanding gene expression and developing novel therapeutics. Halogenated uridine analogs are powerful tools for these investigations, enabling the labeling, tracking, and structural analysis of RNA. This guide provides an objective comparison of the performance of three key halogenated uridine analogs: 5-Bromouridine (BrU), 5-Iodouridine (IU), and 5-Fluorouridine (FU), supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Halogenated Uridine Analogs
The choice of a halogenated uridine analog depends on the specific research application, balancing factors like incorporation efficiency, cellular perturbation, and the desired downstream analysis.
| Feature | 5-Bromouridine (BrU) | 5-Iodouridine (IU) | 5-Fluorouridine (FU) |
| Primary Application | Metabolic labeling of nascent RNA (e.g., Bru-seq for transcription and stability analysis).[1][2] | UV-induced crosslinking for RNA-protein interaction studies.[3][4][5] | Primarily used as a chemotherapeutic; also for cell-specific RNA labeling (Flura-seq).[6][7][8][9] |
| Incorporation Efficiency | Readily incorporated into newly synthesized RNA.[10][11] | Incorporated into RNA, but quantitative efficiency data is less available. Used for site-specific substitution.[4] | Efficiently incorporated into RNA, particularly rRNA.[6][7] |
| Cellular Perturbation | Generally considered to have low toxicity at working concentrations.[11][12] May inhibit splicing at high concentrations.[13] | Can reduce the silencing activity of siRNAs.[14] High crosslinking yields can be achieved with specific UV wavelengths.[3] | Cytotoxic; induces an RNA damage response leading to apoptosis.[15][16] Primarily affects ribosome biogenesis and function.[6][17][18] |
| Detection Method | Antibody-based (anti-BrdU/BrU).[10][11] | UV crosslinking followed by identification of crosslinked protein/RNA.[3][4] | Antibody-based (anti-BrdU/BrU can cross-react) or sequencing-based detection of incorporated FU.[8] |
| Key Advantages | Established protocols (Bru-seq), relatively low toxicity for metabolic labeling.[1][19] | High efficiency of UV-induced crosslinking for studying RNA-protein interactions.[3][5] | Potent tool for cancer biology research; enables cell-specific RNA labeling with Flura-seq.[8][9] |
| Key Disadvantages | Antibody-based detection can have limitations in tissue penetration.[13] | Less commonly used for metabolic labeling and sequencing. | High cytotoxicity limits its use for general RNA labeling in non-cancer contexts. |
In-Depth Analysis of Each Analog
5-Bromouridine (BrU): The Workhorse for Nascent RNA Analysis
5-Bromouridine is a widely used uridine analog for metabolic labeling of newly synthesized RNA.[10][11] Its incorporation allows for the specific isolation of nascent transcripts using an anti-BrdU/BrU antibody. This is the foundation of techniques like Bru-seq (Bromouridine sequencing), which provides a snapshot of the actively transcribed regions of the genome, and BruChase-seq, which allows for the measurement of RNA stability.[1][2][19] BrU is generally considered to have low cellular toxicity at the concentrations used for labeling, making it suitable for studying RNA dynamics in living cells with minimal perturbation.[11][12] However, it is important to note that high concentrations or prolonged exposure can potentially interfere with RNA processing, such as splicing.[9][13]
5-Iodouridine (IU): A Precise Tool for Mapping RNA-Protein Interactions
5-Iodouridine is a valuable tool for studying the interactions between RNA and proteins.[3][4] The iodine atom at the 5-position of the uracil base makes it highly photoreactive upon exposure to long-wavelength UV light (around 325 nm).[3] This property allows for the efficient and specific crosslinking of IU-containing RNA to interacting proteins.[3][5] This technique is instrumental in identifying the precise binding sites of RNA-binding proteins. While IU can be incorporated into RNA, it is more commonly used in in vitro transcription systems with site-specific placement to probe specific interactions.[4] Studies have shown that the presence of IU in small interfering RNAs (siRNAs) can reduce their gene-silencing activity, indicating a potential for functional perturbation.[14]
5-Fluorouridine (FU): A Potent Modulator of RNA Metabolism with Therapeutic and Research Applications
5-Fluorouridine, derived from the chemotherapeutic drug 5-fluorouracil (5-FU), has a profound impact on RNA metabolism.[6][7] Its primary mechanism of cytotoxicity in cancer cells is through its incorporation into RNA, particularly ribosomal RNA (rRNA).[6][17][18] This leads to defects in ribosome biogenesis, triggering a cellular stress response known as the RNA damage response, which ultimately results in apoptosis (programmed cell death).[15][16] This makes FU a powerful tool for cancer research and a widely used therapeutic agent.
Beyond its therapeutic role, the unique properties of FU are being harnessed for innovative research applications. The "Flura-seq" method utilizes the conversion of a non-toxic precursor, 5-fluorocytosine (5-FC), into 5-fluorouracil by a specifically expressed enzyme, cytosine deaminase (CD), in target cells.[8][9] This allows for the cell-specific labeling of newly synthesized RNA, which can then be isolated and sequenced. This approach is particularly valuable for studying the transcriptomes of rare cell populations within a complex tissue environment.[8][9]
Signaling Pathways and Experimental Workflows
5-Fluorouridine-Induced RNA Damage Response Pathway
The incorporation of 5-Fluorouridine into RNA, especially ribosomal RNA, triggers a cascade of events that disrupt cellular homeostasis and lead to cell death. This pathway is a key area of investigation in cancer biology and drug development.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosslinking of an iodo-uridine-RNA hairpin to a single site on the human U1A N-terminal RNA binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of ribosomal RNA synthesis and maturation in Novikoff hepatoma cells by 5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flura-Seq Identifies In Situ Transcriptomes of Micrometastases [datacatalog.mskcc.org]
- 9. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 12. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flura-seq identifies organ-specific metabolic adaptations during early metastatic colonization | eLife [elifesciences.org]
- 14. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. 5-Fluorouracil Enhances Exosome-Dependent Accumulation of Polyadenylated rRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. academic.oup.com [academic.oup.com]
Navigating Nascent RNA Labeling: A Comparative Guide to 5-Bromo-2'-O-Methyluridine and its Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of newly synthesized RNA is paramount to unraveling the complexities of gene expression and cellular responses. This guide provides a comprehensive comparison of 5-Bromo-2'-O-Methyluridine (Br-OMeU) and other prevalent nucleoside analogs used for metabolic labeling of nascent RNA. We present a data-driven analysis of their performance, specificity, and potential off-target effects, supported by detailed experimental protocols to inform your research decisions.
The ability to specifically label and isolate newly transcribed RNA is a cornerstone of modern molecular biology, enabling the study of RNA synthesis, processing, and turnover rates. While various methods exist, the incorporation of modified nucleosides that can be subsequently detected or captured remains a widely used and powerful approach. This guide focuses on the characteristics of 5-Bromouridine (BrU), a halogenated analog of uridine, and its 2'-O-methylated derivative, this compound, in comparison to other popular alternatives such as 5-ethynyluridine (EU) and 4-thiouridine (4sU).
Performance Comparison of Nascent RNA Labeling Reagents
The choice of a nucleoside analog for nascent RNA labeling hinges on a balance between incorporation efficiency, specificity for RNA, potential cytotoxicity, and the ease of subsequent detection. Below is a comparative summary of the key performance metrics for BrU, EU, and 4sU. The properties of this compound are inferred based on the known characteristics of BrU and the general effects of 2'-O-methylation.
| Feature | This compound (Br-OMeU) (Inferred) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Detection Method | Antibody-based (anti-BrdU/BrU) | Antibody-based (anti-BrdU/BrU) | Click chemistry (copper-catalyzed or copper-free) | Thiol-specific biotinylation, Osmium-mediated base conversion |
| Specificity for RNA | Potentially high; 2'-O-methyl group may disfavor DNA polymerase incorporation. | Generally high, but potential for low-level DNA incorporation exists. | Can be incorporated into DNA in some species.[1] | High specificity for RNA. |
| Reported Cytotoxicity | Likely low, similar to BrU. The 2'-O-methyl group may further reduce off-target effects. | Generally considered to have low toxicity at working concentrations.[2] | Can exhibit cytotoxicity and affect cell proliferation at higher concentrations or with prolonged exposure.[3] | Can induce a nucleolar stress response and inhibit rRNA synthesis at high concentrations (>50 µM).[4][5] |
| Incorporation Efficiency | Expected to be a substrate for RNA polymerases, but potentially at a lower rate than unmodified uridine. | Readily incorporated by cellular RNA polymerases.[6] | Efficiently incorporated by RNA polymerases. | Efficiently incorporated by RNA polymerases. |
| Key Advantages | Potentially enhanced specificity and reduced off-target effects due to the 2'-O-methyl group. | Low toxicity, straightforward antibody-based detection.[2] | Highly sensitive detection via click chemistry, enabling visualization and sequencing applications. | Enables covalent crosslinking for identifying RNA-protein interactions (PAR-CLIP). |
| Key Disadvantages | Potentially lower incorporation efficiency; limited commercial availability and literature. | Antibody-based detection may require harsher denaturation conditions. | Potential for DNA incorporation and cytotoxicity. The copper catalyst in standard click chemistry can be toxic to cells.[7] | High concentrations can be cytotoxic and perturb RNA metabolism.[4][5] |
The Specificity of this compound Incorporation: An Educated Inference
Direct experimental data on the specificity of this compound (Br-OMeU) incorporation is limited. However, we can infer its likely properties based on the individual components of this molecule: the 5-bromouridine base and the 2'-O-methyl modification on the ribose sugar.
-
5-Bromouridine (BrU): This analog is readily incorporated into newly synthesized RNA by RNA polymerases in place of uridine.[6] While generally specific for RNA, the possibility of its conversion to 5-bromo-2'-deoxyuridine and subsequent incorporation into DNA, although likely low, cannot be entirely dismissed.
-
2'-O-Methylation: This modification is a natural feature of eukaryotic and archaeal RNA, particularly in ribosomal RNA (rRNA) and small nuclear RNA (snRNA). It is known to increase the stability of RNA helices and protect against nuclease degradation. Crucially, the presence of a bulky methyl group at the 2' position of the ribose sugar is generally disfavored by DNA polymerases, which typically select for 2'-deoxynucleotides. This steric hindrance is a key mechanism for distinguishing between ribonucleotides and deoxyribonucleotides.
Therefore, it is hypothesized that the 2'-O-methyl group on this compound will enhance its specificity for RNA by reducing the likelihood of its incorporation into DNA by cellular DNA polymerases.
Caption: Hypothesized mechanism for the enhanced RNA specificity of this compound.
Experimental Protocols
Protocol for Nascent RNA Labeling with 5-Bromouridine (BrU) and Immunoprecipitation (BrU-IP)
This protocol describes the labeling of newly synthesized RNA in cultured mammalian cells with 5-Bromouridine, followed by immunoprecipitation to isolate the labeled transcripts.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-Bromouridine (BrU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., TRIzol or similar)
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% NP-40)
-
Wash buffer (e.g., IP buffer with higher salt concentration)
-
Elution buffer (e.g., IP buffer containing a competitive nucleoside or a denaturing agent)
-
RNase inhibitors
-
RNA purification kit
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Add BrU to the culture medium to a final concentration of 1-2 mM.
-
Incubate the cells for the desired labeling period (e.g., 1 hour for synthesis rate measurements).[8]
-
-
Cell Lysis and RNA Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis reagent and extract total RNA according to the manufacturer's protocol.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Fragment the RNA to an appropriate size (e.g., 200-500 nucleotides) by chemical or enzymatic methods.
-
Incubate the fragmented RNA with an anti-BrdU/BrU antibody in IP buffer for 1-2 hours at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another hour at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.
-
-
RNA Purification and Downstream Analysis:
-
Purify the eluted RNA using an RNA purification kit.
-
The isolated BrU-labeled RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing (BrU-seq).
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scite.ai [scite.ai]
- 6. benchchem.com [benchchem.com]
- 7. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00189J [pubs.rsc.org]
A Side-by-Side Analysis of 5-BroMo-2'-O-Methyluridine and Other Modified Nucleosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutics and diagnostics. Among the vast arsenal of available modifications, 5-BroMo-2'-O-Methyluridine stands out as a unique analog combining the features of a halogenated base and a modified sugar moiety. This guide provides an objective, data-driven comparison of this compound with other key modified nucleosides, offering insights into its potential performance and applications.
This comparison guide delves into the biochemical properties, mechanisms of action, and experimental considerations for this compound, drawing parallels with well-characterized analogs such as 5-Bromouridine (5-BrU), 2'-O-Methyluridine (2'-O-Me-U), 5-Fluorouracil (5-FU), Gemcitabine, and Sofosbuvir. By presenting available data and outlining detailed experimental protocols, this guide aims to equip researchers with the necessary information to evaluate and utilize this promising modified nucleoside in their work.
Biochemical and Biophysical Properties: A Comparative Overview
The unique structure of this compound, featuring a bromine atom at the 5-position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose sugar, is predicted to confer a combination of desirable properties. While direct experimental data for this specific combination is limited, the known effects of its constituent modifications provide a strong basis for comparison.
Table 1: Comparison of Physicochemical and Biophysical Properties of Modified Nucleosides
| Property | This compound (Predicted) | 5-Bromouridine (5-BrU) | 2'-O-Methyluridine (2'-O-Me-U) | 5-Fluorouracil (5-FU) | Gemcitabine | Sofosbuvir |
| Modification | 5-Bromo, 2'-O-Methyl | 5-Bromo | 2'-O-Methyl | 5-Fluoro | 2',2'-difluoro-2'-deoxycytidine | 2'-fluoro-2'-C-methyluridine prodrug |
| Effect on Duplex Stability (Tm) | Increased | Increased[1] | Increased[2] | Sequence-dependent[3] | Not directly applicable | Not directly applicable |
| Nuclease Resistance | Increased | Moderate | Increased[4] | Not applicable (small molecule) | Increased | Increased |
| Immunogenicity | Reduced | Potentially immunogenic | Reduced[5] | Not applicable (small molecule) | Not applicable (small molecule) | Not applicable (small molecule) |
| Cellular Uptake | Potentially enhanced[2][4] | Standard nucleoside transporters | Enhanced[2][4] | Active transport[6] | Nucleoside transporters[7] | Prodrug facilitates uptake[8] |
Mechanism of Action: Insights from Analogs
The therapeutic or research utility of a modified nucleoside is defined by its mechanism of action within the cell. For this compound, its action is likely multifaceted, drawing from the characteristics of both 5-halogenated and 2'-O-methylated nucleosides.
Antiviral and Anticancer Potential:
Modified nucleosides primarily exert their effects by interfering with nucleic acid replication and metabolism.[9] Once inside the cell, they are phosphorylated to their active triphosphate forms, which can then be recognized by cellular or viral polymerases.[9]
-
Inhibition of Polymerases: The triphosphate of this compound could act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp) or cellular DNA/RNA polymerases. The bulky bromine atom and the 2'-O-methyl group may disrupt the enzyme's active site, hindering the incorporation of natural nucleotides.[10]
-
Chain Termination: If incorporated into a growing nucleic acid chain, the 2'-O-methyl group would prevent the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination. This is a common mechanism for many antiviral nucleoside analogs.[11]
-
Altered RNA Function: Incorporation of this compound into RNA can alter its structure and function. The 2'-O-methylation is known to stabilize A-form RNA helices and protect against nuclease degradation.[2] The 5-bromination can also enhance thermal stability.[1] These changes could interfere with processes like translation, splicing, and recognition by RNA-binding proteins.
Evasion of Innate Immunity:
A key advantage of 2'-O-methylation is its ability to help viral RNA evade the host's innate immune system.[12] The presence of 2'-O-methylated nucleotides at the 5'-cap of mRNA is a hallmark of "self" RNA in eukaryotes. Viral RNAs lacking this modification are recognized by host pattern recognition receptors, triggering an antiviral interferon response. By incorporating 2'-O-methylated nucleosides, synthetic RNAs or RNA viruses can potentially reduce their immunogenicity.[5]
Caption: Innate immune recognition of viral RNA.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
In Vitro Transcription with Modified Nucleosides
This protocol allows for the synthesis of RNA molecules containing this compound.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
T7, T3, or SP6 RNA Polymerase
-
Transcription Buffer (5X)
-
ATP, GTP, CTP solutions (100 mM)
-
UTP solution (100 mM)
-
This compound triphosphate (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Set up the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM ATP, GTP, CTP: 2 µL each
-
100 mM UTP: 1 µL (or adjust ratio with modified UTP as needed)
-
100 mM this compound triphosphate: 1 µL (or desired amount)
-
Linearized DNA template (0.5-1.0 µg): 1 µL
-
RNase Inhibitor: 1 µL
-
RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the RNA using a suitable method (e.g., column purification or phenol-chloroform extraction followed by ethanol precipitation).
-
Quantify the RNA yield and assess its integrity by gel electrophoresis.[13][14][15][16]
Caption: Workflow for in vitro transcription.
Quantitative Analysis of Nucleoside Modifications by LC-MS/MS
This protocol outlines the steps for the sensitive detection and quantification of modified nucleosides within an RNA sample.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Ammonium acetate buffer
-
LC-MS/MS system with a C18 column
-
Standards for all expected nucleosides (modified and unmodified)
Procedure:
-
RNA Digestion:
-
To 1-5 µg of RNA, add Nuclease P1 and incubate at 37°C for 2 hours in a suitable buffer.
-
Add Bacterial Alkaline Phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Sample Preparation:
-
Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each nucleoside are monitored for accurate quantification.
-
-
Data Analysis:
Comparative Performance with Other Modified Nucleosides
The choice of a modified nucleoside depends heavily on the specific application. Here, we compare the anticipated performance of this compound with other widely used analogs.
Table 2: Comparative Performance and Applications of Modified Nucleosides
| Modified Nucleoside | Primary Application(s) | Key Advantages | Potential Disadvantages |
| This compound | Antiviral, RNA therapeutics, Research tool | Combines stability-enhancing features of 5-bromination and 2'-O-methylation; potentially reduced immunogenicity. | Limited published data; potential for off-target effects. |
| 5-Fluorouracil (5-FU) | Anticancer | Well-established chemotherapeutic agent.[20] | High toxicity and side effects; development of resistance.[21] |
| Gemcitabine | Anticancer | Potent inhibitor of DNA synthesis.[22] | Rapid metabolic inactivation; development of resistance.[23] |
| Sofosbuvir | Antiviral (Hepatitis C) | High barrier to resistance; potent inhibitor of viral polymerase.[8][11] | Prodrug requiring intracellular activation. |
| Pseudouridine (Ψ) | RNA therapeutics (e.g., mRNA vaccines) | Enhances translation efficiency; reduces immunogenicity. | Can alter RNA structure and interactions.[6] |
| N1-Methylpseudouridine (m1Ψ) | RNA therapeutics (e.g., mRNA vaccines) | Superior at evading immune recognition and enhancing translation compared to Ψ.[5] | May have unforeseen long-term effects. |
Conclusion
This compound represents a promising, yet underexplored, modified nucleoside with the potential for significant contributions to antiviral drug development, RNA therapeutics, and as a tool for basic research. Its unique combination of a 5-halogenated base and a 2'-O-methylated sugar is predicted to confer enhanced stability, reduced immunogenicity, and potent biological activity. While direct comparative data remains to be extensively published, the known properties of its constituent modifications provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a clear path for researchers to generate the necessary data to fully characterize its performance and unlock its therapeutic and scientific potential. As the field of nucleic acid therapeutics continues to evolve, the systematic evaluation of novel modified nucleosides like this compound will be crucial for the development of the next generation of effective and safe treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. Re-investigation of the effect of 2′-O-methylation on pyrimidine nucleosides in terms of the pseudo-rotational analysis of the furanose ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. themoonlab.org [themoonlab.org]
- 15. In vitro transcription of long RNA containing modified nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 17. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of RNA and Its Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Evaluating the Impact of 5-Bromo-2'-O-Methyluridine on RNA Secondary Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromo-2'-O-Methyluridine's (BrU(2'-OMe)) effect on RNA secondary structure against other common uridine modifications. The information herein is supported by experimental data from peer-reviewed literature to aid in the rational design and application of modified oligonucleotides.
Introduction to this compound in RNA Structure
This compound is a synthetically modified nucleoside that combines two key chemical features known to influence the structural stability of RNA: a bromine atom at the 5th position of the uracil base and a methyl group on the 2'-hydroxyl of the ribose sugar.
The 2'-O-methylation is a widespread natural modification in various RNA species, including tRNA and rRNA.[1] This modification is known to pre-organize the ribose sugar into the C3'-endo pucker conformation, which is characteristic of A-form RNA helices. This conformational preference reduces the entropic penalty of duplex formation, thereby increasing the thermal stability of RNA duplexes.[2][3]
The introduction of a halogen, such as bromine, at the 5-position of pyrimidines can also enhance the thermal stability of nucleic acid duplexes. The stabilizing effect of 5-halogenated uridines, including 5-bromouridine, is thought to arise from the formation of a stronger hydrogen bond between the modified uracil and its adenine pairing partner.[4][5] Furthermore, these effects have been observed to be additive, suggesting that combining modifications can lead to further stabilization.[4][5]
The dual modification in this compound is therefore hypothesized to confer significant stabilization to RNA secondary structures, making it a valuable tool for applications requiring robust RNA duplexes, such as in antisense oligonucleotides, siRNAs, and RNA-based diagnostics.
Quantitative Comparison of Thermal Stability
The impact of a modification on RNA duplex stability is commonly quantified by the change in melting temperature (ΔTm), where a positive value indicates increased stability. The following tables summarize the available quantitative data for 5-Bromouridine, 2'-O-Methyluridine, and other alternative uridine modifications. Direct experimental data for the combined this compound modification was not available in the surveyed literature; however, the additive nature of these modifications suggests a significant stabilizing effect.
Table 1: Impact of 5-Substituted Uridine Modifications on RNA Duplex Thermal Stability
| Modification | RNA Context | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |
| 5-Bromouridine (BrU) | RNA Duplex | Stabilizing effect noted, but specific ΔTm not provided.[4][5] | [4][5] |
| 5-Fluorouridine (FU) | RNA Duplex | Destabilizing effect noted, in contrast to other 5-halouridines.[4][5] | [4][5] |
| 5-Methyluridine (m5U) | mRNA | Similar stability to unmodified transcripts. | [6] |
| 2-Thiouridine (s2U) | siRNA Duplex | Increased Tm | |
| Pseudouridine (Ψ) | siRNA Duplex | Increased Tm | |
| Dihydrouridine (D) | siRNA Duplex | Decreased Tm (ΔTm -3.9 to -6.6 °C) |
Table 2: Impact of 2'-O-Methyl Uridine Modifications on RNA Duplex Thermal Stability
| Modification | RNA Context | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |
| 2'-O-Methyluridine (U(2'-OMe)) | siRNA Duplex | Well-tolerated with activity similar to native duplex. | |
| 2'-O-Methylguanosine (G(2'-OMe)) | RNA Duplex | General trend of significant increase in duplex stability. | [2] |
Experimental Protocols
UV Thermal Denaturation (Melting) Analysis
This method determines the melting temperature (Tm) of an RNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the unmodified and modified RNA oligonucleotides.
-
Anneal equimolar amounts of complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Prepare a series of dilutions of the duplex sample to determine the concentration dependence of the Tm.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Equilibrate the sample at a low starting temperature (e.g., 15-20 °C).
-
Increase the temperature at a constant rate (e.g., 0.5 or 1 °C/min) to a high final temperature (e.g., 90-95 °C).
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be derived from analyzing the shape of the melting curve and from van't Hoff plots of 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of RNA. The characteristic A-form helix of an RNA duplex gives a positive peak around 260-270 nm and a negative peak around 210 nm.
Methodology:
-
Sample Preparation:
-
Prepare the RNA duplex sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a concentration of approximately 3-5 µM.
-
Prepare a corresponding buffer blank.
-
-
Instrumentation:
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank and the sample at a constant temperature (e.g., 20 °C) over a wavelength range of 200-320 nm.
-
For thermal melting, monitor the CD signal at a fixed wavelength (e.g., 265 nm) while increasing the temperature.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
The resulting spectrum indicates the secondary structure of the RNA duplex. A-form helices will show a characteristic positive band around 260 nm.
-
Thermal melting curves from CD data can be analyzed similarly to UV melting curves to determine the Tm.
-
Mandatory Visualizations
Solid-Phase Synthesis of Modified Oligonucleotides
The following diagram illustrates the general workflow for the solid-phase synthesis of modified RNA oligonucleotides using phosphoramidite chemistry, which is the standard method for incorporating modifications like this compound.
Conclusion
References
- 1. The thermal stability of RNA duplexes containing modified base pairs placed at internal and terminal positions of the oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analyses of the thermodynamic RNA binding signatures of different types of RNA recognition motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nascent RNA Labeling: Evaluating 5-BroMo-2'-O-Methyluridine and Established Alternatives
For researchers, scientists, and drug development professionals, the ability to accurately quantify newly synthesized RNA is paramount for unraveling the complexities of gene expression and for the development of novel therapeutics. This guide provides a comprehensive comparison of metabolic labeling techniques for nascent RNA, with a focus on the quantitative analysis of 5-BroMo-2'-O-Methyluridine (BrMeU) incorporation in different cell types. Due to the limited availability of public data on BrMeU, this guide establishes a framework for its evaluation by comparing it with well-characterized and commonly used uridine analogs: 5-Bromouridine (BrU), 5-Ethynyluridine (EU), and 4-Thiouridine (4sU).
Quantitative Comparison of Nascent RNA Labeling Methods
The selection of a nascent RNA labeling method depends on a variety of factors, including the experimental goals, cell type, and desired downstream application. The following tables provide a quantitative comparison of key performance indicators for established uridine analogs. While specific data for this compound is not extensively available in the reviewed literature, the presented parameters serve as a benchmark for its future evaluation.
Table 1: Performance Metrics of Uridine Analogs for Nascent RNA Labeling
| Feature | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | This compound (BrMeU) |
| Principle of Detection | Antibody-based (anti-BrdU/BrU) | Click chemistry (copper-catalyzed azide-alkyne cycloaddition) | Thiol-specific biotinylation and streptavidin enrichment | Antibody-based (presumed, anti-BrdU/BrU) or other chemical derivatization |
| Toxicity | Generally low at working concentrations, but can be incorporated into DNA and may have anti-proliferative effects.[1] | Less toxic than BrU and 4sU in some systems.[2] | Can be cytotoxic at high concentrations or with prolonged exposure.[3] | Data not available |
| Incorporation Efficiency | Moderate, can be cell-type dependent | High | High | Data not available |
| Signal-to-Noise Ratio | Good, but can be affected by antibody specificity and background binding | Very high due to the specificity of the click reaction | High, with efficient biotinylation and enrichment | Data not available |
| Downstream Applications | RNA-seq (Bru-seq), RT-qPCR, Immunofluorescence | RNA-seq, RT-qPCR, Imaging (in situ hybridization) | RNA-seq (4sU-seq), Metabolic labeling for RNA kinetics | Presumed to be similar to BrU |
| Key Advantage | Established methodology, relatively low cost of the analog | High sensitivity and specificity, versatile for imaging | Allows for direct measurement of RNA synthesis and decay rates | Potential for specific applications due to 2'-O-methylation, but requires further characterization |
| Key Disadvantage | Antibody-based detection can be variable and is not suitable for all applications; potential for DNA incorporation.[4] | Requires copper catalyst which can be toxic to cells | Potential for cytotoxicity and interference with rRNA processing.[3] | Lack of characterization and established protocols |
Table 2: Reported Cell Viability and Perturbations
| Uridine Analog | Cell Type(s) Studied | Observed Effects on Cell Viability and Function | Citation(s) |
| 5-Bromouridine (BrU) | Various cancer cell lines | Can induce a sustained reduction in proliferation and a senescence-like phenotype. | [1] |
| Human cell line D98S | Can be cultivated indefinitely in up to 3 x 10⁻⁵M BrdU without loss of cell viability. | [5] | |
| 5-Ethynyluridine (EU) | Arabidopsis | No obvious negative effect on germination or seedling development. | [3] |
| Mammalian cell lines | Short-term labeling does not appear to have negative effects, but longer incubation can impact growth rates. | [6] | |
| 4-Thiouridine (4sU) | Arabidopsis | Toxic, leading to developmental arrest and death. | [3] |
| Mammalian cell lines | High concentrations or prolonged exposure can be cytotoxic. | [3] | |
| This compound (BrMeU) | Not available | Data on cytotoxicity and cellular perturbations are not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experimental workflows for nascent RNA labeling and analysis.
General Workflow for Nascent RNA Labeling and Analysis
The following diagram illustrates the general experimental workflow for labeling, isolating, and analyzing newly synthesized RNA using uridine analogs.
References
- 1. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Genetics of human cell lines. III. Incorporation of 5-bromo- and 5-iododeoxyuridine into the deoxyribonucleic acid of human cells and its effect on radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-2'-O-Methyluridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Bromo-2'-O-Methyluridine is critical for ensuring laboratory safety and environmental protection. As a brominated nucleoside analog, this compound requires careful handling as hazardous waste. This guide provides detailed procedures for its safe disposal, intended for researchers, scientists, and professionals in drug development.
Note: The following procedures are based on best practices for handling similar hazardous chemicals, such as 5-Bromo-2'-deoxyuridine (BrdU), a known mutagen, teratogen, and suspected carcinogen.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Hazard Profile and Safety Precautions
This compound should be handled with caution due to its potential health risks. Similar brominated compounds are known to be hazardous.[3] Appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
| Hazard Classification | Precautionary Measures |
| Suspected Mutagen | Handle in a designated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2] |
| Suspected Carcinogen | Minimize exposure by using appropriate engineering controls and personal protective equipment.[1][2] |
| Skin and Eye Irritant | Wear nitrile gloves (double gloving is recommended), a fully buttoned lab coat, and safety goggles or a face shield to prevent contact.[3][4] |
| Harmful if Swallowed | Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the segregation and collection of waste containing this compound.
1. Waste Segregation:
Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[6]
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled solid hazardous waste container. This includes:
-
Gloves
-
Pipette tips
-
Weighing papers
-
Contaminated bench paper or absorbent pads
-
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated halogenated organic solvent waste container.[6]
-
Do not mix with non-halogenated or aqueous waste streams.[6]
-
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Appropriate hazard pictograms (e.g., health hazard, irritant)
-
3. Spill Management:
In the event of a spill, immediate and proper cleanup is essential.
-
Personnel Safety: Evacuate non-essential personnel from the area. The cleanup should only be performed by trained individuals wearing appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[4] For larger spills, respiratory protection may be necessary.[3]
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.[6] For solid spills, carefully sweep or scoop the material to avoid creating dust.[6]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by water.[4]
-
Disposal of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, etc.) must be placed in the designated solid hazardous waste container.[4][6]
4. Final Disposal:
-
Licensed Disposal Service: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[6]
-
Recommended Disposal Method: Incineration is the recommended method of disposal. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Container Disposal: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[6]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 5-Bromo-2'-O-Methyluridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-2'-O-Methyluridine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment:
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A site-specific risk assessment may necessitate additional protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[2][6] A face shield may be required for splash hazards.[6][7] | To protect eyes from dust particles and potential splashes. |
| Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs.[6][7] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[6] | To prevent inhalation of airborne dust or aerosols. |
Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Ensure a safety shower and eyewash station are readily accessible.[5] The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing: Carefully weigh the solid compound in the fume hood. Use anti-static weighing paper to prevent dispersal of the powder.
-
Dissolving: Slowly add the compound to the solvent to avoid splashing.
-
Storage: Keep containers of the compound tightly closed when not in use and store in a cool, dark, and dry place.[1][8]
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek medical attention.[1][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][8] |
| Spill | For small spills within a fume hood, use absorbent pads to clean the area. For larger spills, evacuate the area and follow institutional procedures for hazardous material cleanup. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed waste container for halogenated organic solid waste. |
| Liquid Waste | Collect in a designated, sealed waste container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[6] |
| Contaminated PPE | Disposable items (e.g., gloves, weighing paper) should be placed in a sealed bag and disposed of as solid hazardous waste.[6] |
Experimental Workflow: Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
